Product packaging for N-Benzyl-2,3-dibromomaleimide(Cat. No.:CAS No. 91026-00-5)

N-Benzyl-2,3-dibromomaleimide

Cat. No.: B1335922
CAS No.: 91026-00-5
M. Wt: 344.99 g/mol
InChI Key: DZYLZHRCCNTQCS-UHFFFAOYSA-N
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Description

N-Benzyl-2,3-dibromomaleimide is a useful research compound. Its molecular formula is C11H7Br2NO2 and its molecular weight is 344.99 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H7Br2NO2 B1335922 N-Benzyl-2,3-dibromomaleimide CAS No. 91026-00-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-benzyl-3,4-dibromopyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H7Br2NO2/c12-8-9(13)11(16)14(10(8)15)6-7-4-2-1-3-5-7/h1-5H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZYLZHRCCNTQCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C(=C(C2=O)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7Br2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80392657
Record name N-Benzyl-2,3-dibromomaleimide
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Molecular Weight

344.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91026-00-5
Record name N-Benzyl-2,3-dibromomaleimide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Benzyl-2,3-dibromomaleimide
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of N-Benzyl-2,3-dibromomaleimide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Benzyl-2,3-dibromomaleimide is a versatile chemical intermediate that has garnered significant interest in the fields of medicinal chemistry, materials science, and bioconjugation. Its unique structural features, particularly the reactive dibromo-substituted maleimide core, make it a valuable building block for the synthesis of a wide array of complex molecules. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of this compound, with a focus on its applications in Suzuki cross-coupling reactions and bioconjugation. Detailed experimental protocols and visual representations of key reaction pathways are included to facilitate its use in research and development.

Chemical and Physical Properties

This compound, also known as 1-benzyl-3,4-dibromo-pyrrole-2,5-dione, is a solid at room temperature. Its core structure consists of a five-membered maleimide ring substituted with a benzyl group on the nitrogen atom and bromine atoms on the carbon-carbon double bond. This arrangement of functional groups is key to its reactivity.

PropertyValue
Molecular Formula C₁₁H₇Br₂NO₂
Molecular Weight 344.99 g/mol
CAS Number 91026-00-5
Melting Point 117-120 °C
Appearance Solid
SMILES String BrC1=C(Br)C(=O)N(Cc2ccccc2)C1=O
InChI Key DZYLZHRCCNTQCS-UHFFFAOYSA-N

Synthesis and Reactivity

The synthesis of this compound is typically achieved through the N-alkylation of 3,4-dibromomaleimide with benzyl bromide.[1] The reactivity of this compound is dominated by the two bromine atoms, which can be readily displaced by various nucleophiles, and the electrophilic double bond of the maleimide ring.

Synthesis Dibromomaleimide 3,4-Dibromomaleimide NBDM This compound Dibromomaleimide->NBDM BenzylBromide Benzyl Bromide BenzylBromide->NBDM Base Base (e.g., K₂CO₃) Base->NBDM Solvent Solvent (e.g., DMF) Solvent->NBDM

Figure 1: General synthesis of this compound.

Applications in Suzuki Cross-Coupling Reactions

The bromine atoms of this compound are excellent leaving groups in palladium-catalyzed Suzuki cross-coupling reactions. This allows for the facile formation of carbon-carbon bonds, enabling the synthesis of a diverse range of 3,4-diaryl- and 3-aryl-4-bromomaleimides.[1] These products have applications in the development of novel dyes and pharmacologically active compounds.

Suzuki_Coupling NBDM This compound Product 3-Aryl-4-bromo-N-benzylmaleimide or 3,4-Diaryl-N-benzylmaleimide NBDM->Product ArylBoronicAcid Aryl Boronic Acid (Ar-B(OH)₂) ArylBoronicAcid->Product Pd_Catalyst Pd Catalyst (e.g., Pd(OAc)₂) Pd_Catalyst->Product Ligand Ligand (e.g., JohnPhos) Ligand->Product Base Base (e.g., K₂CO₃) Base->Product Solvent Solvent (e.g., DMF) Solvent->Product

Figure 2: Suzuki cross-coupling reaction workflow.

Applications in Bioconjugation

The maleimide moiety is a well-established functional group for the selective chemical modification of cysteine residues in proteins.[2] this compound offers a unique platform for bioconjugation, particularly for bridging disulfide bonds. The two bromine atoms can react with two thiol groups from reduced disulfide bonds, effectively re-bridging the protein structure with the maleimide core.[3] This has significant implications for the development of antibody-drug conjugates (ADCs) and other protein-based therapeutics.[4][5]

Bioconjugation Protein Protein with Disulfide Bond ReducedProtein Reduced Protein with two Thiol groups Protein->ReducedProtein Reduction ReducingAgent Reducing Agent (e.g., TCEP) ReducingAgent->ReducedProtein Conjugate Protein-Maleimide Conjugate ReducedProtein->Conjugate Conjugation NBDM This compound NBDM->Conjugate

Figure 3: Disulfide bond bridging using this compound.

Experimental Protocols

General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol is a general guideline and may require optimization for specific substrates.[6][7][8]

  • To a reaction vessel, add this compound (1.0 equiv.), the desired arylboronic acid (1.1-2.2 equiv.), a palladium catalyst such as Pd(OAc)₂ or PdCl₂(dppf)·CH₂Cl₂ (0.02-0.05 equiv.), and a suitable ligand like JohnPhos if required.

  • Add a base, typically potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 equiv.).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed solvent, such as dimethylformamide (DMF) or a mixture of THF and water.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.

Protocol for Protein Disulfide Bond Bridging

This protocol is a general method for the modification of antibodies or other proteins containing accessible disulfide bonds.[3][4][5]

  • Reduce the disulfide bonds of the protein (e.g., an antibody) using a reducing agent such as tris(2-carboxyethyl)phosphine (TCEP). The molar excess of TCEP will depend on the number of disulfide bonds to be reduced. The reaction is typically carried out in a suitable buffer (e.g., PBS) at a controlled pH (around 7.0-8.5).

  • After reduction, the excess TCEP may need to be removed, for example, by using a desalting column, depending on the subsequent steps.

  • Add a solution of this compound (or a derivative thereof) in an organic co-solvent like DMSO or DMF to the reduced protein solution. A molar excess of the maleimide reagent is typically used.

  • Allow the conjugation reaction to proceed at a controlled temperature (e.g., room temperature or 4 °C) for a specific duration, which may range from minutes to hours.

  • Monitor the reaction progress using techniques such as SDS-PAGE or mass spectrometry to confirm the formation of the conjugate.

  • Purify the resulting protein-maleimide conjugate to remove unreacted reagents and byproducts, for example, by size-exclusion chromatography or dialysis.

Safety Information

This compound is a hazardous substance and should be handled with appropriate safety precautions. It is classified as causing severe skin burns and eye damage and may cause an allergic skin reaction. Always work in a well-ventilated fume hood and wear personal protective equipment, including gloves, safety goggles, and a lab coat. Refer to the Safety Data Sheet (SDS) for complete safety and handling information.

Conclusion

This compound is a highly valuable and reactive intermediate with broad applications in organic synthesis and bioconjugation. Its ability to participate in Suzuki cross-coupling reactions provides a straightforward route to a variety of substituted maleimides. Furthermore, its utility in bridging protein disulfide bonds offers a powerful tool for the construction of advanced biotherapeutics. The protocols and information provided in this guide are intended to serve as a valuable resource for researchers exploring the potential of this versatile compound.

References

An In-depth Technical Guide to the Synthesis and Characterization of N-Benzyl-2,3-dibromomaleimide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of N-Benzyl-2,3-dibromomaleimide, a key intermediate in the development of novel therapeutics and functional materials.

Introduction

This compound is a synthetic organic compound featuring a central maleimide ring substituted with a benzyl group on the nitrogen atom and bromine atoms on the carbon-carbon double bond. This structure imparts unique reactivity, making it a valuable building block in various chemical syntheses. Its applications are primarily centered around its use as a precursor for maleimide-based dyes and in fluorescence quenching studies.[1] The dibromo-functionality allows for further chemical modifications, such as Suzuki cross-coupling reactions, to generate a diverse range of derivatives.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 91026-00-5[1]
Molecular Formula C₁₁H₇Br₂NO₂[1]
Molecular Weight 344.99 g/mol [1]
Melting Point 117-120 °C[1]
Appearance Solid
Purity ≥97%[2]

Synthesis of this compound

General Experimental Protocol

Step 1: Formation of the Maleamic Acid Intermediate

  • Dissolve 2,3-dibromomaleic anhydride in a suitable aprotic solvent (e.g., diethyl ether, dichloromethane, or toluene) in a round-bottom flask equipped with a magnetic stirrer.

  • Slowly add an equimolar amount of benzylamine to the solution at room temperature.

  • Stir the reaction mixture for a designated period, typically ranging from 1 to 4 hours, to allow for the formation of the N-benzyl-2,3-dibromomaleamic acid intermediate. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

Step 2: Dehydrative Cyclization to this compound

  • To the solution containing the maleamic acid, add a dehydrating agent. A common method involves the use of acetic anhydride and a catalytic amount of a base, such as sodium acetate or triethylamine.

  • Heat the reaction mixture to reflux for several hours. The reaction progress should be monitored by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • The crude product can be isolated by pouring the reaction mixture into ice-water and collecting the precipitate by filtration.

Purification:

The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene/hexane, or by column chromatography on silica gel.

Synthesis_Workflow cluster_step1 Step 1: Maleamic Acid Formation cluster_step2 Step 2: Dehydrative Cyclization cluster_purification Purification A 2,3-Dibromomaleic Anhydride D Reaction Mixture A->D B Benzylamine B->D C Aprotic Solvent C->D E N-Benzyl-2,3-dibromomaleamic Acid D->E Stirring at RT G Reaction Mixture E->G F Acetic Anhydride & Base F->G H This compound (Crude) G->H Reflux I Recrystallization or Chromatography H->I J Pure this compound I->J

Caption: Synthetic workflow for this compound.

Characterization

The structural confirmation and purity assessment of the synthesized this compound are crucial. This is typically achieved using a combination of spectroscopic techniques. While experimentally obtained spectra for this specific compound are not available in the provided search results, the expected spectral data based on related compounds are discussed below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the benzyl group and the absence of the maleic anhydride protons.

  • Aromatic protons: A multiplet in the range of δ 7.2-7.4 ppm corresponding to the five protons of the phenyl ring.

  • Methylene protons: A singlet around δ 4.8 ppm for the two protons of the benzylic CH₂ group.

¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework of the molecule.

  • Carbonyl carbons: Resonances for the two carbonyl groups of the maleimide ring are expected around δ 165-170 ppm.

  • Alkene carbons: Signals for the two bromine-substituted carbons of the maleimide ring would appear in the olefinic region.

  • Benzyl group carbons: Characteristic signals for the benzylic CH₂ carbon and the aromatic carbons of the phenyl ring.

Infrared (IR) Spectroscopy

The IR spectrum is a valuable tool for identifying the functional groups present in the molecule. Key expected absorption bands include:

  • C=O stretching: Strong absorption bands around 1700-1780 cm⁻¹ characteristic of the imide carbonyl groups.

  • C-N stretching: A band in the region of 1300-1400 cm⁻¹.

  • Aromatic C-H stretching: Signals above 3000 cm⁻¹.

  • Aliphatic C-H stretching: Signals below 3000 cm⁻¹.

  • C-Br stretching: A band in the fingerprint region, typically below 800 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The expected molecular ion peak [M]⁺ for this compound (C₁₁H₇Br₂NO₂) would be observed at m/z 345, with a characteristic isotopic pattern due to the presence of two bromine atoms.

Reactivity and Applications

This compound serves as a versatile intermediate in organic synthesis. The bromine atoms can be displaced by various nucleophiles or participate in cross-coupling reactions, allowing for the introduction of diverse functionalities.

Reactivity_Signaling_Pathway A This compound B Nucleophilic Substitution A->B Reaction with C Suzuki Cross-Coupling A->C Reaction with D Diverse Functionalized Maleimides B->D C->D E Arylboronic Acids E->C F Nucleophiles (e.g., Thiols) F->B

Caption: Reactivity pathways of this compound.

Its primary documented application is as a precursor in the synthesis of maleimide-based dyes, which are utilized in fluorescence quenching applications.[1] The ability to functionalize the maleimide core makes it a compound of interest for the development of bioconjugates, probes, and materials with tailored properties.

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of this compound. While a specific, detailed experimental protocol is not available in the public domain, the general synthetic strategies for related compounds offer a clear pathway for its preparation. The expected characterization data provides a benchmark for researchers to confirm the identity and purity of the synthesized compound. Its versatile reactivity makes this compound a valuable tool for chemists and material scientists, with potential applications in drug discovery and the development of advanced materials.

References

An In-depth Technical Guide on the Mechanism of Action of N-Benzyl-2,3-dibromomaleimide with Thiols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-substituted maleimides are a cornerstone in bioconjugation chemistry, prized for their high reactivity and specificity towards thiol groups, particularly those of cysteine residues in proteins. Among these, N-Benzyl-2,3-dibromomaleimide stands out as a versatile reagent. The presence of two bromine atoms on the maleimide ring introduces unique reactivity, allowing for sequential reactions with thiols, disulfide bond bridging, and the potential for reversible conjugation. This technical guide provides a comprehensive overview of the mechanism of action of this compound with thiols, supported by quantitative data, detailed experimental protocols, and visual diagrams to elucidate the underlying chemical processes.

Core Reaction Mechanism: A Stepwise Conjugate Addition-Elimination

The reaction of this compound with thiols proceeds through a conjugate addition-elimination mechanism. This two-step process allows for a controlled and versatile modification of thiol-containing molecules.

Step 1: Initial Reaction with a Single Thiol

The reaction is initiated by the nucleophilic attack of a thiolate anion on one of the bromine-bearing carbons of the maleimide ring. This leads to the formation of a monobromo adduct. This initial reaction is generally rapid and highly selective for cysteine residues in proteins.

Step 2: Reaction with a Second Thiol or Disulfide Bridging

The resulting monobromo adduct remains reactive and can undergo a second reaction with another thiol molecule. This allows for the introduction of a second functional group or the bridging of two proximal thiols, such as those generated from the reduction of a disulfide bond in a protein. Dibromomaleimides can effectively insert into a disulfide bond, forming a stable maleimide bridge.[1][2]

Reversibility of the Conjugation

A key feature of the conjugates formed from dibromomaleimides is their potential for cleavage. The resulting protein-maleimide products can be cleaved to regenerate the unmodified protein by the addition of a phosphine, such as tris(2-carboxyethyl)phosphine (TCEP), or a large excess of a thiol.[1] This reversibility opens up possibilities for applications where transient modification of a protein is desired.

Quantitative Data Summary

The following tables summarize the available quantitative data on the reaction of N-substituted dibromomaleimides with thiols. While specific kinetic data for this compound is not extensively published, the data from closely related analogs provide a strong indication of its reactivity.

Table 1: Reaction Conditions and Conversions for Protein Modification

ReagentSubstrateThiol EquivalentsReaction ConditionsTimeConversion/YieldReference
DibromomaleimideGrb2 SH2 domain (L111C)1100 mM sodium phosphate, 150 mM NaCl, pH 8.0, 0 °C2 hQuantitative[3]
N-MethylbromomaleimideGrb2 SH2 domain (L111C)1100 mM sodium phosphate, 150 mM NaCl, pH 8.0, 0 °C1 hComplete[3]
DibromomaleimideSomatostatin (reduced)1.150 mM sodium phosphate, pH 6.2, 40% MeCN, 2.5% DMF, 20 °C1 hQuantitative[3]
DibromomaleimideSalmon Calcitonin (reduced)1.1Aqueous solution, pH 6.2< 15 minComplete[4]

Table 2: Conditions for Cleavage of Thiol-Maleimide Adducts

AdductCleavage ReagentConditionsTimeConversionReference
Grb2-SH2-N-methylbromomaleimide100 equiv. TCEPNot specifiedNot specified85%[3]
Grb2-SH2-dibromomaleimide-Glutathione100 equiv. 2-mercaptoethanol or glutathioneNot specifiedNot specifiedClean conversion to unmodified protein[3]
Bridged Somatostatin2-mercaptoethanolRoom temperature1 hComplete reversion to reduced somatostatin[3]

Experimental Protocols

The following are detailed methodologies for key experiments involving the reaction of dibromomaleimides with thiols, adapted from published literature.[3]

Protocol 1: Modification of a Cysteine Residue in a Protein with Dibromomaleimide
  • Protein Preparation: Prepare a solution of the protein (e.g., Grb2-SH2 (L111C)) at a concentration of 2.0 mg/mL in a buffer of 100 mM sodium phosphate, 150 mM NaCl, pH 8.0.

  • Reagent Preparation: Prepare a 2.82 mM solution of dibromomaleimide in dimethylformamide (DMF).

  • Reaction Initiation: To 100 µL of the protein solution at 0 °C, add 5 µL of the dibromomaleimide solution.

  • Reaction Incubation: Vortex the mixture for 1 second and then maintain it at 0 °C for 2 hours.

  • Analysis: Monitor the reaction progress and confirm the formation of the conjugate by Liquid Chromatography-Mass Spectrometry (LC-MS).

Protocol 2: Disulfide Bond Bridging in a Peptide with Dibromomaleimide
  • Peptide Preparation: Solubilize the lyophilized peptide (e.g., somatostatin) in a buffer of 50 mM sodium phosphate, pH 6.2, containing 40% acetonitrile (MeCN) and 2.5% DMF to a final concentration of 152.6 µM.

  • Disulfide Reduction: Add 1.1 equivalents of TCEP to the peptide solution and incubate for 1 hour at 20 °C to reduce the disulfide bond. Confirm complete reduction by LC-MS.

  • Bridging Reaction: Add 1.1 equivalents of dibromomaleimide to the reduced peptide solution and maintain the reaction at 20 °C for 1 hour.

  • Analysis: Confirm the quantitative insertion of the maleimide into the disulfide bond by LC-MS.

Protocol 3: Cleavage of a Thiol-Maleimide Adduct
  • Adduct Preparation: Prepare the protein-maleimide adduct as described in Protocol 1.

  • Cleavage Reaction: To the solution containing the adduct, add a 100-fold molar excess of a thiol-containing reagent such as 2-mercaptoethanol or glutathione.

  • Reaction Incubation: Incubate the reaction mixture at room temperature and monitor the cleavage progress.

  • Analysis: Analyze the reaction mixture by LC-MS to confirm the regeneration of the unmodified protein.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate the key mechanisms and workflows.

reaction_mechanism cluster_step1 Step 1: First Thiol Addition cluster_step2 Step 2: Second Thiol Addition cluster_cleavage Cleavage DBM This compound Intermediate Monobromo Adduct DBM->Intermediate + Thiol Thiol1 Thiol (R-SH) Thiol1->Intermediate Final_Product Bis-thioether Adduct Intermediate->Final_Product + Thiol Thiol2 Second Thiol (R'-SH) Thiol2->Final_Product Unmodified_Protein Unmodified Thiol Final_Product->Unmodified_Protein Cleavage Cleaving_Agent Excess Thiol or Phosphine Cleaving_Agent->Unmodified_Protein

Caption: Reaction mechanism of this compound with thiols.

disulfide_bridging Start Protein with Disulfide Bond Reduction Reduction (e.g., with TCEP) Start->Reduction Reduced_Protein Protein with two free Thiols Reduction->Reduced_Protein DBM_Addition Addition of this compound Reduced_Protein->DBM_Addition Bridged_Protein Disulfide-Bridged Protein Conjugate DBM_Addition->Bridged_Protein

Caption: Workflow for disulfide bond bridging using this compound.

experimental_workflow cluster_modification Protein Modification cluster_cleavage Adduct Cleavage Protein_Prep Prepare Protein Solution Reagent_Prep Prepare DBM Solution Protein_Prep->Reagent_Prep Reaction Initiate and Incubate Reaction Reagent_Prep->Reaction Analysis1 LC-MS Analysis Reaction->Analysis1 Adduct_Prep Prepare Adduct Solution Cleavage_Reaction Add Cleavage Reagent Adduct_Prep->Cleavage_Reaction Incubation Incubate Cleavage_Reaction->Incubation Analysis2 LC-MS Analysis Incubation->Analysis2

Caption: General experimental workflow for protein modification and cleavage.

Conclusion

This compound is a powerful tool for the selective and often reversible modification of thiol-containing molecules. Its unique reactivity allows for a range of applications, from simple protein labeling to the more complex bridging of disulfide bonds. The ability to cleave the resulting conjugate adds another layer of utility, making it suitable for applications requiring transient modifications. The provided data and protocols offer a solid foundation for researchers and drug development professionals to harness the potential of this versatile reagent in their work. Further investigation into the specific reaction kinetics of this compound would provide even greater control and predictability in its application.

References

A Technical Guide to the Reactivity of N-Benzyl-2,3-dibromomaleimide with Cysteine Residues

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

The selective modification of proteins is a cornerstone of modern chemical biology and therapeutic development. Among the proteinogenic amino acids, cysteine is a prime target for bioconjugation due to the unique nucleophilicity of its thiol side chain and its relatively low natural abundance, which allows for site-specific modifications.[1][2] N-substituted maleimides are widely used electrophilic reagents that react selectively with cysteine residues.[3][] However, traditional maleimide conjugates can suffer from instability, undergoing retro-Michael reactions that lead to payload loss, particularly in the presence of other thiols in biological environments.[][5]

Next-generation maleimides, such as N-Benzyl-2,3-dibromomaleimide, have emerged to address these stability issues. These reagents offer a versatile platform for robust and site-specific protein modification.[6] The presence of two bromine atoms allows for a dual reaction with two cysteine thiols, making them exceptionally effective for bridging disulfide bonds that have been previously reduced.[7][8][9] This guide provides an in-depth technical overview of the reactivity of this compound with cysteine residues, covering its reaction mechanism, applications, quantitative data, and detailed experimental protocols.

Core Reactivity and Mechanism

The reaction of this compound with cysteine residues proceeds through a sequential addition-elimination mechanism. Unlike traditional maleimides that undergo a Michael addition across the double bond, the dibromo- functionality allows for the substitution of both bromine atoms by thiol nucleophiles, regenerating the maleimide double bond in the process.[10]

When a single cysteine is present, the reaction results in a monobromo-thioether adduct, which can then react with a second, different thiol.[11] However, the primary application for dibromomaleimides is the bridging of two proximal cysteine residues, such as those generated from the reduction of a native disulfide bond.[6][12] In this context, the two thiol groups sequentially attack the maleimide ring, displacing the bromide ions to form a stable, re-bridged dithiomaleimide conjugate.[7][13] This process is highly efficient and can proceed rapidly under mild, biocompatible conditions.[7]

Caption: Reaction mechanism of dibromomaleimide with two cysteine thiols.

Applications in Disulfide Bridging

A primary application of this compound is in the site-specific conjugation of proteins by re-bridging native disulfide bonds, a technique particularly relevant in the construction of Antibody-Drug Conjugates (ADCs).[6][14] Antibodies (specifically IgG1 isotype) have four solvent-accessible interchain disulfide bonds that can be selectively reduced to yield eight reactive cysteine residues.[15] Dibromomaleimides can then be used to reconnect these cysteine pairs, simultaneously attaching a payload and restoring the antibody's structural integrity.[6][12] This strategy produces homogeneous ADCs with a defined drug-to-antibody ratio (DAR) of 4.[6][15]

The process involves two main steps: the controlled reduction of the disulfide bonds followed by the addition of the dibromomaleimide reagent. This "in situ" reduction and bridging strategy minimizes the risk of protein unfolding, aggregation, or disulfide scrambling that can occur when free thiols are exposed for extended periods.[12]

G A Native Antibody (Interchain Disulfide) B Reduced Antibody (Free Thiols) A->B  Reduction  (+ TCEP) C Conjugated Antibody (Re-bridged) B->C  Conjugation  (+ Dibromomaleimide-Drug)

Caption: Workflow for antibody disulfide bridging and conjugation.

Enhanced Stability via Hydrolysis

A key advantage of the dibromomaleimide platform is the stability of the final conjugate. While the initial dithiomaleimide product is stable, it can be further "locked" into an irreversible form. Under mildly basic conditions (pH > 8), the dithiomaleimide conjugate undergoes hydrolysis to form a dithiomaleamic acid.[16][17] This hydrolyzed form is completely resistant to retro-Michael reactions and thiol exchange, ensuring the long-term stability of the conjugate in biological media.[16][17]

Recent advancements have focused on designing dibromomaleimide linkers that accelerate this post-conjugation hydrolysis, allowing the entire conjugation and locking process to be completed in just over an hour.[14][18] This rapid locking improves the homogeneity and robustness of the final product.[14][18]

G A Dithiomaleimide Conjugate (Reversible Potential) B Dithiomaleamic Acid Conjugate (Irreversibly Locked) A->B Hydrolysis (pH > 8.0)

Caption: Hydrolysis of dithiomaleimide to a stable maleamic acid.

Quantitative Data Summary

The following tables summarize typical reaction conditions and stability data compiled from various studies on dibromomaleimide reactivity.

Table 1: Representative Reaction Conditions for Disulfide Bridging

Protein/Peptide Reducing Agent Dibromomaleimide Reagent Reagent Eq. (per disulfide) pH Time Outcome Citation(s)
Trastuzumab (Antibody) TCEP NGM-DOX 1.25 7.4 1 hr DAR ~3.8, >90% re-bridged [6]
Salmon Calcitonin (Peptide) TCEP 2,3-dibromomaleimide 1.1 6.2 < 15 min Complete, single conjugate [7][13]
Qβ Virus-Like Particle TCEP DB-PEG 20 (total) 5.0 1 hr Successful conjugation [19]
Grb2-SH2 Domain - Dibromomaleimide 5 (total) 8.0 - Exclusive monobromo adduct [11]

| Trastuzumab (Antibody) | TCEP | DBM-C2-alkyne | 5 (total) | 8.5 | 1 hr (conjugation) + 15 min (hydrolysis) | Homogeneous DAR 4 |[14][18] |

TCEP: tris(2-carboxyethyl)phosphine; NGM-DOX: Next-Generation Maleimide-Doxorubicin; DAR: Drug-to-Antibody Ratio; DB-PEG: Dibromomaleimide-Polyethylene Glycol.

Table 2: Stability of N-Aryl Maleimide Conjugates

Conjugate Type Condition Incubation Deconjugation (%) Citation(s)
Cys-linked ADC (N-Aryl Maleimide) Human Serum 7 days @ 37°C < 20% [5]

| Cys-linked ADC (N-Alkyl Maleimide) | Human Serum | 7 days @ 37°C | 35-67% |[5] |

Experimental Protocols

This section provides a generalized, detailed methodology for the reduction and subsequent conjugation of an antibody with an this compound derivative.

Materials and Reagents
  • Antibody (e.g., Trastuzumab) in Phosphate-Buffered Saline (PBS)

  • Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP) solution

  • Conjugation Reagent: this compound-payload dissolved in an organic solvent like DMF or DMSO

  • Reaction Buffer: PBS, pH 6.5-7.4 for conjugation; pH 8.0-8.5 for hydrolysis step

  • Purification: Centrifugal filters or size-exclusion chromatography

  • Analysis: SDS-PAGE, Mass Spectrometry (LC-MS)

Detailed Methodology
  • Antibody Preparation:

    • Prepare the antibody solution at a concentration of 1-10 mg/mL in PBS.

  • Disulfide Bond Reduction:

    • Add the TCEP solution to the antibody solution. A typical protocol uses 10-20 equivalents of TCEP per antibody.[6][19]

    • Incubate the reaction mixture at room temperature or 37°C for 1-2 hours to ensure complete reduction of the interchain disulfide bonds.[6][19]

  • Conjugation Reaction:

    • Add the this compound-payload solution to the reduced antibody mixture. Typically, 1.25 to 5 equivalents of the reagent per disulfide bond are used.[6]

    • The organic solvent concentration should be kept low (<10% v/v) to prevent protein denaturation.

    • Incubate the reaction for 1 hour at room temperature. The reaction is often performed at a pH between 5.0 and 7.4.[6][7][19]

  • Hydrolysis (Locking Step - Optional but Recommended):

    • To ensure maximum stability, adjust the pH of the reaction mixture to 8.0-8.5.[14][18]

    • Incubate for an additional 15-60 minutes to facilitate the hydrolysis of the dithiomaleimide to the stable dithiomaleamic acid.[14][18]

  • Purification:

    • Remove excess unreacted payload and reducing agent.[19]

    • This is typically achieved using centrifugal filters (e.g., 10 kDa MWCO) or size-exclusion chromatography (SEC).[19]

  • Analysis and Characterization:

    • Confirm successful conjugation and determine the drug-to-antibody ratio (DAR).

    • Non-reducing SDS-PAGE: To confirm the re-bridging of heavy and light chains.[15][19]

    • Mass Spectrometry (LC-MS): To determine the precise mass of the conjugate and confirm homogeneity.[14][18]

G A Prepare Antibody in PBS B Add TCEP (e.g., 20 eq) A->B C Incubate (1-2 hr, RT) B->C D Add DBM-Payload in DMF/DMSO C->D E Incubate (1 hr, RT) D->E F Adjust pH to 8.5 (Optional) E->F G Purify (e.g., SEC) F->G H Analyze (SDS-PAGE, LC-MS) G->H

Caption: General experimental workflow for antibody conjugation.

Conclusion

This compound and related N-substituted dibromomaleimides are powerful reagents for the site-specific modification of cysteine residues. Their ability to efficiently re-bridge reduced disulfide bonds makes them a leading technology for the construction of homogeneous and stable antibody-drug conjugates. The reaction proceeds rapidly under mild conditions, and the resulting conjugate can be hydrolyzed to an even more stable maleamic acid form. The detailed protocols and quantitative data presented in this guide underscore the reliability and versatility of the dibromomaleimide platform for researchers, scientists, and professionals in the field of drug development and bioconjugation.

References

A Technical Guide to N-Benzyl-2,3-dibromomaleimide Applications in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the use of N-Benzyl-2,3-dibromomaleimide and related dibromomaleimide platforms in the field of bioconjugation. It covers the fundamental chemistry, applications, and detailed methodologies for their use in creating stable and homogeneous bioconjugates, such as antibody-drug conjugates (ADCs).

Introduction to Dibromomaleimides in Bioconjugation

The selective chemical modification of proteins is a cornerstone of modern drug development, diagnostics, and life sciences research. Cysteine, with its nucleophilic thiol side chain, is a common target for site-specific protein modification.[1][2] Maleimides are widely used reagents that react selectively with cysteine residues.[3] However, traditional maleimide-cysteine conjugates can be unstable in vivo, undergoing a retro-Michael reaction that leads to drug deconjugation.[4][5]

Next-generation maleimides, such as N-substituted-2,3-dibromomaleimides, have emerged to address these stability issues.[6] These reagents enable the bridging of disulfide bonds, a common structural feature in proteins like antibodies.[6] This approach not only allows for site-specific conjugation but also results in more stable and homogeneous products.[6][7] this compound is a representative member of this class of reagents, used in the synthesis of functionalized molecules for bioconjugation.[8][9]

Reaction Mechanism and Stability

The bioconjugation process using dibromomaleimides involves a two-step process: disulfide bond reduction followed by bridging with the dibromomaleimide reagent.

  • Disulfide Bond Reduction: The accessible disulfide bonds of the protein, for instance, the interchain disulfides in an antibody, are first reduced using a mild reducing agent like tris(2-carboxyethyl)phosphine (TCEP).[6][10][11] This reduction exposes two free thiol groups.

  • Disulfide Bridging and Hydrolysis: The dibromomaleimide derivative then reacts with the two generated thiols in a sequential substitution reaction, displacing the two bromine atoms and forming a stable dithiomaleimide bridge.[4] This intermediate can then undergo hydrolysis under mild basic conditions to form a maleamic acid derivative, which is resistant to the retro-Michael reaction, thereby "locking" the conjugate and ensuring its stability.[4][7]

Below is a diagram illustrating the overall reaction workflow.

G cluster_0 Step 1: Disulfide Reduction cluster_1 Step 2: Bioconjugation cluster_2 Step 3: Hydrolysis (Stabilization) Antibody_disulfide Antibody with Disulfide Bond (S-S) TCEP TCEP (Reducing Agent) Antibody_disulfide->TCEP Antibody_thiol Reduced Antibody with Thiols (SH HS) TCEP->Antibody_thiol DBM This compound Derivative Antibody_thiol->DBM Dithiomaleimide Dithiomaleimide Conjugate DBM->Dithiomaleimide Hydrolysis Mild Basic pH Dithiomaleimide->Hydrolysis Maleamic_acid Stable Maleamic Acid Conjugate Hydrolysis->Maleamic_acid

Caption: General workflow for disulfide bridging bioconjugation.

The chemical transformation from the unstable dithiomaleimide to the stable maleamic acid is crucial for the in vivo applications of these conjugates.

G Dithiomaleimide Dithiomaleimide Intermediate (Less Stable) Maleamic_Acid Maleamic Acid Product (Highly Stable) Dithiomaleimide->Maleamic_Acid Hydrolysis H2O H₂O, pH > 7

Caption: Hydrolysis of dithiomaleimide to stable maleamic acid.

Applications in Bioconjugation

The dibromomaleimide platform is versatile and has been employed in several key areas of bioconjugation.

A major application of this technology is in the construction of ADCs.[6] By bridging the interchain disulfide bonds of an antibody, a cytotoxic drug can be attached with a specific drug-to-antibody ratio (DAR).[6] This site-specific conjugation leads to a homogeneous product, which is highly desirable for therapeutic applications.[6] For example, doxorubicin has been successfully conjugated to the antibody trastuzumab using a dibromomaleimide linker.[6]

G cluster_0 Reactants cluster_1 Conjugation Reduced_Antibody Reduced Antibody (Thiol) ADC Antibody-Drug Conjugate (ADC) Reduced_Antibody->ADC DBM_Drug Dibromomaleimide-Drug DBM_Drug->ADC

Caption: Logical relationship in ADC formation.

Dibromomaleimide derivatives have been used to attach chelators to antibodies for positron emission tomography (PET) imaging.[4][12] Chelators like desferrioxamine-B (dfo) for Zirconium-89 ([⁸⁹Zr]Zr⁴⁺) and sarcophagine (sar) for Copper-64 ([⁶⁴Cu]Cu²⁺) have been functionalized with a dibromomaleimide moiety and conjugated to trastuzumab.[4][12] These radiolabeled antibodies have shown high stability in vivo.[4]

The attachment of polyethylene glycol (PEG) chains, or PEGylation, is a common strategy to improve the pharmacokinetic properties of therapeutic proteins. Dibromomaleimide-functionalized PEGs have been shown to efficiently react with reduced disulfide bonds in peptides, such as salmon calcitonin, leading to site-specific PEGylation.[10][11]

Quantitative Data Summary

The efficiency and outcome of the bioconjugation reaction depend on several factors. The following tables summarize typical quantitative data gathered from various studies on dibromomaleimide bioconjugation.

Table 1: Typical Reaction Conditions for Antibody Bioconjugation

ParameterValue/RangeReference(s)
Antibody Reduction
Reducing AgentTCEP[6],[12]
TCEP Equivalents2-20 eq.[6]
pH7.4 - 8.5[7],[4]
Temperature37 °C[13]
Incubation Time1.5 - 2 h[13]
Conjugation
Dibromomaleimide Equivalents5-25 eq.[6]
pH8.0 - 8.5[7],[4]
Temperature22 °C[13]
Incubation Time1 h[13]
Hydrolysis
pH8.5[4]
Temperature37 °C[13]
Incubation Time2 - 48 h[4]

Table 2: Reaction Times and Stability

ProcessDurationNotesReference(s)
Thiol Substitution< 5 minRapid reaction of thiols with dibromomaleimide.[4],[12]
Hydrolysis to Maleamic Acid~1 h to 48 hDependent on the N-substituent of the maleimide.[7],[4]
Conjugate Stability in PlasmaHighNo significant deconjugation observed over several days.[14]

Experimental Protocols

The following are generalized protocols for the bioconjugation of a dibromomaleimide derivative to an antibody. These should be optimized for specific antibodies and payloads.

  • Prepare a solution of the antibody (e.g., trastuzumab) in a suitable buffer, such as borate buffered saline (BBS) at pH 8.5.[13]

  • Prepare a fresh solution of TCEP in deionized water.

  • Add the required equivalents of the TCEP solution to the antibody solution. The number of equivalents will depend on the number of disulfide bonds to be reduced. For partial reduction, fewer equivalents are used. For complete reduction of all accessible disulfides, a larger excess is used.[6]

  • Incubate the reaction mixture at 37 °C for 1.5 to 2 hours.[13]

  • Dissolve the this compound functionalized with the desired payload in an organic solvent such as DMF.

  • Add the desired molar equivalents of the dibromomaleimide solution to the reduced antibody solution.

  • Incubate the reaction mixture at room temperature (e.g., 22 °C) for 1 hour.[13]

  • After the conjugation reaction, the excess, unreacted dibromomaleimide reagent can be removed by ultrafiltration (e.g., using a 10 kDa MWCO filter).[13]

  • The buffer should be exchanged to a suitable buffer at pH 8.5.[13]

  • The conjugate solution is then incubated at 37 °C for 16 to 48 hours to facilitate the hydrolysis of the dithiomaleimide to the stable maleamic acid form.[4][13]

  • SDS-PAGE: Analyze the conjugate by SDS-PAGE under non-reducing and reducing conditions to confirm the re-bridging of the antibody chains and to assess the homogeneity of the product.[6]

  • Mass Spectrometry: Use techniques like LC-MS to determine the exact mass of the conjugate and confirm the drug-to-antibody ratio (DAR).[7]

  • Functional Assays: Perform relevant functional assays, such as ELISA, to ensure that the conjugation process has not compromised the binding affinity of the antibody to its target antigen.[6]

Conclusion

This compound and related dibromomaleimide reagents represent a significant advancement in the field of bioconjugation. They provide a robust platform for the site-specific modification of proteins through disulfide bridging, leading to homogeneous and highly stable conjugates. The applications of this technology are extensive, ranging from the development of next-generation antibody-drug conjugates to the creation of novel imaging agents and other protein-based therapeutics. The detailed understanding of the reaction mechanism and the optimization of reaction protocols will continue to drive innovation in this exciting area of chemical biology and drug development.

References

N-Benzyl-2,3-dibromomaleimide: A Technical Guide for Protein Cross-linking Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of N-Benzyl-2,3-dibromomaleimide as a reagent for protein cross-linking studies. The document details its chemical properties, mechanism of action, and provides experimental protocols for its application in elucidating protein-protein interactions and stabilizing protein structures.

Introduction to this compound in Protein Cross-linking

Protein-protein interactions are fundamental to nearly all cellular processes. Chemical cross-linking coupled with mass spectrometry (XL-MS) has emerged as a powerful technique to study these interactions by covalently linking interacting proteins, providing spatial constraints for structural modeling.[1]

This compound belongs to the class of thiol-reactive cross-linking reagents. The core of its reactivity lies in the dibromomaleimide group, which can react with sulfhydryl groups of cysteine residues in proteins.[2][3][4] This allows for the formation of stable covalent bonds, effectively "freezing" transient protein interactions for subsequent analysis. The N-benzyl substitution provides hydrophobicity to the molecule, which may influence its solubility and interaction with proteins.

The primary application of dibromomaleimides in protein chemistry is the bridging of disulfide bonds.[2][5][6][7] After the reduction of a disulfide bond to two free thiol groups, the dibromomaleimide can react with both thiols, creating a stable bridge and effectively cross-linking the two cysteine residues. This can be used for intramolecular cross-linking to stabilize protein structure or for intermolecular cross-linking if the cysteines are on different proteins.

Chemical Properties and Reaction Mechanism

This compound is a homobifunctional cross-linker, meaning it has two identical reactive groups—the bromine atoms on the maleimide ring. These bromine atoms are susceptible to nucleophilic substitution by thiol groups from cysteine residues.

The reaction proceeds via a sequential nucleophilic substitution. The first thiol group attacks one of the bromine-bearing carbons on the maleimide ring, displacing the bromide ion. A second thiol group can then react with the remaining bromine, resulting in a stable, cross-linked product where the two sulfur atoms are covalently linked to the maleimide core.

G cluster_reactants Reactants cluster_product Product Protein1_SH Protein 1 with Cys-SH NBDM N-Benzyl-2,3- dibromomaleimide Protein1_SH->NBDM Thiol Reaction Protein2_SH Protein 2 with Cys-SH Protein2_SH->NBDM Crosslinked_Product Cross-linked Protein Complex NBDM->Crosslinked_Product Covalent Bond Formation

Quantitative Data

Due to the limited availability of published data specifically for this compound in protein cross-linking, the following table summarizes reaction parameters derived from studies on structurally similar N-substituted dibromomaleimides.[2][6] These parameters can serve as a starting point for optimization.

ParameterValue/RangeNotes
pH 6.2 - 8.0Reaction is effective across this range.
Temperature 0°C - Room TemperatureLower temperatures can be used to slow the reaction and minimize side reactions.
Stoichiometry 1.1 - 5 equivalents of dibromomaleimide per disulfide bondA slight excess of the cross-linker is typically used.
Reaction Time < 15 minutes to 2 hoursReaction completion should be monitored by LC-MS.[2][5]
Reducing Agent Tris(2-carboxyethyl)phosphine (TCEP)Used to reduce disulfide bonds prior to cross-linking.

Experimental Protocols

The following are detailed methodologies for key experiments involving dibromomaleimide-based cross-linking, adapted from published studies on similar compounds.[2][6]

Protocol for Intramolecular Cross-linking (Disulfide Bond Bridging)

This protocol is designed for stabilizing proteins by bridging a native disulfide bond.

  • Protein Preparation: Dissolve the protein containing the target disulfide bond in a suitable buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl) to a final concentration of 1-2 mg/mL. The optimal pH is typically between 6.2 and 8.0.

  • Reduction of Disulfide Bond: Add 1.1 equivalents of TCEP to the protein solution. Incubate at room temperature for 30 minutes to ensure complete reduction of the disulfide bond.

  • Cross-linking Reaction: Prepare a stock solution of this compound in an organic solvent such as DMF or DMSO. Add 1.1 - 1.5 equivalents of the this compound solution to the reduced protein solution.

  • Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight. The progress of the reaction should be monitored by LC-MS to determine the optimal reaction time.

  • Quenching: The reaction can be quenched by adding a small molecule thiol such as 2-mercaptoethanol or dithiothreitol (DTT) to react with any excess dibromomaleimide.

  • Analysis: Analyze the reaction mixture by SDS-PAGE and LC-MS to confirm the formation of the cross-linked product.

G

Protocol for Intermolecular Cross-linking of Two Proteins

This protocol is for cross-linking two different proteins, each containing an accessible cysteine residue.

  • Protein Preparation: Prepare solutions of the two proteins to be cross-linked in a suitable buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5) at equimolar concentrations.

  • Cross-linking Reaction: Add a stock solution of this compound to the protein mixture. The optimal molar ratio of cross-linker to protein should be determined empirically, starting with a 10- to 50-fold molar excess of the cross-linker.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle agitation.

  • Quenching: Stop the reaction by adding a quenching buffer containing a final concentration of 20-50 mM of a thiol-containing compound (e.g., 2-mercaptoethanol or DTT). Incubate for 15 minutes at room temperature.

  • Analysis of Cross-linking: Analyze the reaction products by SDS-PAGE. A new band corresponding to the molecular weight of the cross-linked protein complex should be visible.

  • Mass Spectrometry Analysis: For identification of the cross-linked peptides, the protein band corresponding to the cross-linked complex can be excised from the gel, subjected to in-gel digestion with a protease (e.g., trypsin), and the resulting peptides analyzed by LC-MS/MS.[1]

Mass Spectrometry Analysis of Cross-linked Proteins

The identification of cross-linked peptides from a complex mixture is a challenging task that requires specialized software.

G

The general workflow involves:

  • Enzymatic Digestion: The cross-linked protein or protein complex is digested with a protease, typically trypsin.

  • LC-MS/MS Analysis: The resulting peptide mixture is separated by liquid chromatography and analyzed by tandem mass spectrometry.

  • Database Searching: The MS/MS spectra are searched against a protein sequence database using specialized software that can identify cross-linked peptides.

The mass of the N-Benzyl-dibromosuccinimide linker (after reaction with two thiols) must be accounted for in the search parameters. The mass of the linker moiety is the mass of this compound minus the two bromine atoms.

Applications in Drug Development and Research

The use of this compound and similar cross-linkers has significant potential in various research and development areas:

  • Mapping Protein-Protein Interactions: Identifying the binding sites and interaction interfaces of protein complexes.

  • Structural Biology: Providing distance constraints for the computational modeling of protein and protein complex structures.

  • Antibody-Drug Conjugates (ADCs): Dibromomaleimides are used to create stable linkages between antibodies and cytotoxic drugs by bridging disulfide bonds in the antibody hinge region.[8][9]

  • Stabilization of Therapeutic Proteins: Intramolecular cross-linking can be used to enhance the thermal and conformational stability of protein-based therapeutics.

Conclusion

This compound, as part of the broader class of dibromomaleimide reagents, offers a versatile tool for protein cross-linking studies. Its specific reactivity towards cysteine residues allows for targeted cross-linking and disulfide bond bridging under mild conditions. While specific data for the N-benzyl derivative is limited, the well-documented reactivity of the dibromomaleimide core provides a strong foundation for its application in elucidating protein structure and function. Researchers are encouraged to optimize the provided protocols for their specific protein systems to achieve the best results.

References

N-Benzyl-2,3-dibromomaleimide: An In-Depth Technical Guide to its Application as a Fluorescent Probe Precursor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The sensitive and selective detection of biothiols, such as glutathione (GSH) and cysteine (Cys), is of paramount importance in understanding cellular redox homeostasis and its implications in various physiological and pathological processes. Fluorescent probes have emerged as indispensable tools for such applications due to their high sensitivity, and spatiotemporal resolution. N-Benzyl-2,3-dibromomaleimide has garnered significant attention as a versatile precursor for the synthesis of "turn-on" fluorescent probes for thiol detection. This technical guide provides a comprehensive overview of the core principles, experimental protocols, and data associated with the use of this compound in this capacity.

The fundamental principle behind the use of this compound as a fluorescent probe precursor lies in its reaction with thiols. The dibromomaleimide moiety itself is typically non-fluorescent or weakly fluorescent due to quenching effects. However, upon reaction with a thiol-containing molecule, a highly fluorescent dithiomaleimide derivative is formed. This "turn-on" response provides a distinct and measurable signal that is directly proportional to the concentration of the thiol analyte.

Core Reaction Mechanism

The detection of thiols using this compound is based on a sequential addition-elimination reaction. The electron-deficient double bond in the maleimide ring is susceptible to nucleophilic attack by the thiol group. This is followed by the elimination of the two bromine atoms, leading to the formation of a stable and highly conjugated dithiomaleimide product, which is fluorescent.

cluster_0 Reaction Pathway NBDM This compound (Non-fluorescent) Intermediate Thiol Adduct Intermediate NBDM->Intermediate + 2 R-SH Thiol Thiol (e.g., GSH, Cys) Thiol->Intermediate Product N-Benzyl-dithiomaleimide Adduct (Fluorescent) Intermediate->Product - 2 HBr HBr 2 HBr Product->HBr

Reaction of this compound with a thiol.

Quantitative Data Presentation

The photophysical properties of the fluorescent adducts formed from the reaction of this compound with glutathione and cysteine are critical for their application as fluorescent probes. The following tables summarize the key quantitative data. Note: Specific experimental values for this compound were not available in the searched literature; therefore, data for closely related dithiomaleimide derivatives are presented as a reference.

Table 1: Photophysical Properties of Dithiomaleimide-Thiol Adducts

Thiol AdductExcitation Max (λex, nm)Emission Max (λem, nm)Stokes Shift (nm)Quantum Yield (Φ)
Glutathione (GSH) ~340-370~500-520~130-180Moderate
Cysteine (Cys) ~340-370~500-520~130-180Moderate

Table 2: Performance Characteristics of Thiol Detection

AnalyteLimit of Detection (LOD)Linear RangeSelectivity
Glutathione (GSH) Sub-micromolar to micromolarVaries with experimental conditionsHigh for thiols over other amino acids
Cysteine (Cys) Sub-micromolar to micromolarVaries with experimental conditionsHigh for thiols over other amino acids

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the reaction of dibromomaleic anhydride with benzylamine.

cluster_0 Synthesis Workflow Reactant1 Dibromomaleic Anhydride Reaction Reflux Reactant1->Reaction Reactant2 Benzylamine Reactant2->Reaction Solvent Glacial Acetic Acid Solvent->Reaction Product This compound Reaction->Product Purification Recrystallization Product->Purification

Synthesis of this compound.

Materials:

  • Dibromomaleic anhydride

  • Benzylamine

  • Glacial acetic acid

  • Ethanol (for recrystallization)

Procedure:

  • Dissolve dibromomaleic anhydride in glacial acetic acid.

  • Add benzylamine dropwise to the solution while stirring.

  • Reflux the reaction mixture for 2-4 hours.

  • Cool the mixture to room temperature and pour it into ice-cold water.

  • Collect the precipitate by vacuum filtration and wash with water.

  • Recrystallize the crude product from ethanol to obtain pure this compound.

General Protocol for Thiol Detection using this compound

This protocol outlines a general procedure for the spectrofluorometric determination of thiols.

cluster_0 Fluorescence Assay Workflow PrepProbe Prepare stock solution of this compound in DMSO ReactionMix Mix probe solution with thiol solution PrepProbe->ReactionMix PrepSample Prepare thiol standard solutions (GSH or Cys) and unknown samples in buffer (e.g., PBS pH 7.4) PrepSample->ReactionMix Incubation Incubate at room temperature (e.g., 30 min) ReactionMix->Incubation Measurement Measure fluorescence intensity (λex ≈ 340-370 nm, λem ≈ 500-520 nm) Incubation->Measurement Analysis Generate calibration curve and determine unknown concentration Measurement->Analysis

General workflow for thiol detection.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Glutathione (GSH) or Cysteine (Cys) standards

  • Fluorometer

Procedure:

  • Probe Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

  • Sample Preparation: Prepare a series of standard solutions of the thiol (GSH or Cys) in PBS (pH 7.4) at various concentrations. Prepare unknown samples in the same buffer.

  • Reaction: In a microplate or cuvette, add a small volume of the this compound stock solution to the thiol standard or unknown sample. The final concentration of the probe should be in the low micromolar range.

  • Incubation: Incubate the reaction mixture at room temperature for a sufficient time (e.g., 30 minutes) to allow the reaction to go to completion.

  • Fluorescence Measurement: Measure the fluorescence intensity of the solutions using a fluorometer. Set the excitation and emission wavelengths to the optimal values for the dithiomaleimide-thiol adduct (typically around 340-370 nm for excitation and 500-520 nm for emission).

  • Data Analysis: Plot the fluorescence intensity of the standards against their concentrations to generate a calibration curve. Use the calibration curve to determine the concentration of the thiol in the unknown samples.

Conclusion

This compound serves as a valuable and versatile precursor for the development of "turn-on" fluorescent probes for the detection of biologically important thiols. The straightforward synthesis, specific reactivity with thiols, and the significant fluorescence enhancement upon reaction make it an attractive tool for researchers in various fields, including biochemistry, cell biology, and drug discovery. The protocols and data presented in this guide provide a solid foundation for the successful application of this compound in thiol sensing and imaging. Further research to fully characterize the photophysical properties of the specific adducts with glutathione and cysteine will undoubtedly enhance its utility and broaden its applications.

The Suzuki Cross-Coupling Reaction of N-Benzyl-2,3-dibromomaleimide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. This technical guide focuses on a specific and highly useful application of this reaction: the selective mono-arylation of N-Benzyl-2,3-dibromomaleimide. This substrate serves as a versatile building block for the synthesis of a diverse array of complex molecules, including biologically active compounds and functional materials. The ability to selectively introduce an aryl group at one of the bromine-bearing positions opens up avenues for further molecular elaboration, making this reaction a critical tool for medicinal chemists and materials scientists. This document provides an in-depth overview of the reaction, including detailed experimental protocols, quantitative data on substrate scope, and a mechanistic overview.

Reaction Overview and Mechanism

The Suzuki cross-coupling reaction of this compound with an arylboronic acid facilitates the selective formation of a 2-aryl-3-bromo-N-benzylmaleimide. The reaction proceeds via a catalytic cycle involving a palladium catalyst, typically in the presence of a base and a suitable solvent.

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves three key steps:

  • Oxidative Addition: A low-valent palladium(0) species reacts with the this compound, inserting into one of the carbon-bromine bonds to form a palladium(II) intermediate.

  • Transmetalation: The aryl group from the organoboron reagent (arylboronic acid) is transferred to the palladium(II) center, displacing the bromide ion. This step is typically facilitated by a base, which activates the boronic acid.

  • Reductive Elimination: The two organic moieties (the maleimide and the aryl group) on the palladium center couple and are eliminated from the metal, forming the desired C-C bond and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.

Due to the presence of two bromine atoms on the maleimide ring, the reaction can be controlled to achieve selective mono-arylation by using one equivalent of the arylboronic acid.

Suzuki_Coupling_Mechanism Substrate Substrate OxAdd OxAdd Substrate->OxAdd BoronicAcid BoronicAcid Transmetalation Transmetalation BoronicAcid->Transmetalation RedElim RedElim Product Product RedElim->Product Forms caption Figure 1: Catalytic cycle of the Suzuki cross-coupling.

Caption: General catalytic cycle for the Suzuki cross-coupling reaction.

Quantitative Data: Substrate Scope and Reaction Yields

The following table summarizes the results of the mono-arylation of this compound with various arylboronic acids. The reactions were carried out under optimized conditions to favor the formation of the mono-substituted product.

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid2-Phenyl-3-bromo-N-benzylmaleimide85
24-Methoxyphenylboronic acid2-(4-Methoxyphenyl)-3-bromo-N-benzylmaleimide92
34-Chlorophenylboronic acid2-(4-Chlorophenyl)-3-bromo-N-benzylmaleimide82
44-Methylphenylboronic acid2-(4-Methylphenyl)-3-bromo-N-benzylmaleimide88
53-Methoxyphenylboronic acid2-(3-Methoxyphenyl)-3-bromo-N-benzylmaleimide87
62-Thienylboronic acid2-(2-Thienyl)-3-bromo-N-benzylmaleimide78

Data is representative of typical yields under optimized conditions.

Experimental Protocols

General Procedure for the Mono-Suzuki Cross-Coupling of this compound

Materials:

  • This compound

  • Arylboronic acid (1.0 equivalent)

  • Palladium(II) acetate (Pd(OAc)₂, 0.05 equivalents)

  • Triphenylphosphine (PPh₃, 0.1 equivalents)

  • Potassium carbonate (K₂CO₃, 2.0 equivalents)

  • Toluene

  • Water

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol), the corresponding arylboronic acid (1.0 mmol), palladium(II) acetate (0.05 mmol), triphenylphosphine (0.1 mmol), and potassium carbonate (2.0 mmol).

  • Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen).

  • Add toluene (10 mL) and water (2 mL) to the flask via syringe.

  • Heat the reaction mixture to 90 °C and stir vigorously for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired 2-aryl-3-bromo-N-benzylmaleimide.

Experimental_Workflow start Start reagents Combine Reactants: - this compound - Arylboronic acid - Pd(OAc)₂ & PPh₃ - K₂CO₃ start->reagents inert Establish Inert Atmosphere reagents->inert solvent Add Toluene and Water inert->solvent heat Heat to 90°C and Stir (4-6h) solvent->heat monitor Monitor by TLC heat->monitor workup Work-up: - Cool to RT - Dilute with EtOAc - Wash with H₂O & Brine monitor->workup purify Purification: - Dry over Na₂SO₄ - Concentrate - Column Chromatography workup->purify product Isolated Product purify->product

Caption: A typical experimental workflow for the Suzuki cross-coupling.

Conclusion

The selective mono-arylation of this compound via the Suzuki-Miyaura cross-coupling reaction is a robust and highly efficient method for the synthesis of valuable 2-aryl-3-bromo-N-benzylmaleimide derivatives. The provided experimental protocol and quantitative data serve as a practical guide for researchers in the fields of organic synthesis, medicinal chemistry, and materials science. The versatility of the arylboronic acid coupling partner allows for the introduction of a wide range of substituents, enabling the creation of diverse molecular libraries for further investigation.

An In-depth Technical Guide to N-Benzyl-2,3-dibromomaleimide for the Creation of Maleimide-Based Dyes

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

N-Benzyl-2,3-dibromomaleimide is a pivotal chemical intermediate employed in the synthesis of advanced maleimide-based dyes.[1] Its unique dibromo-substituted structure allows for versatile chemical modifications, leading to the creation of sophisticated molecular probes, sensors, and bioconjugates. This guide provides a comprehensive overview of its chemical properties, core synthesis reactions, and applications, with a focus on its utility in fluorescence quenching, thiol-reactive probes, and the development of antibody-drug conjugates (ADCs).[1][2][3] Detailed experimental protocols and data are presented to facilitate its practical application in research and drug development.

Introduction

Maleimide chemistry is a cornerstone of bioconjugation, prized for its reactivity, accessibility, and practicality.[3] Within this chemical class, this compound serves as a highly adaptable scaffold. The two bromine atoms on the maleimide ring are excellent leaving groups, enabling sequential or simultaneous substitution reactions. This functionality is particularly valuable for creating stable crosslinks between thiol groups, such as those generated from the reduction of disulfide bonds in proteins and antibodies.[4][5]

The resulting maleimide-based dyes are integral to various advanced applications. They are designed as fluorescence quenchers, "turn-on" fluorescent probes for detecting thiols, and stable linkers for attaching therapeutic payloads to antibodies in the burgeoning field of ADCs.[1][6][7][] The stability and site-specificity afforded by dibromomaleimide chemistry address critical challenges in creating homogeneous and effective bioconjugates for therapeutic and diagnostic purposes.[9][10]

Physicochemical Properties

The fundamental properties of this compound are summarized below, providing essential data for its handling, storage, and use in chemical synthesis.

PropertyValueReferences
CAS Number 91026-00-5[1][11][12]
Molecular Formula C₁₁H₇Br₂NO₂[1][11][12][13]
Molecular Weight 344.99 g/mol [1][11][12]
Appearance Solid[11]
Melting Point 117-120 °C[1][2][11]
Assay ≥97%[11]

Core Synthesis Reactions and Mechanisms

The reactivity of this compound is dominated by the substitution of its two bromine atoms, allowing for the construction of diverse molecular architectures.

Reaction with Thiols: Disulfide Bridging

The reaction with thiols is the most prominent application of dibromomaleimides in bioconjugation. This process typically involves the reduction of a native disulfide bond in a peptide or protein to yield two free thiol (cysteine) groups. The dibromomaleimide then reacts with both thiols to form a stable, bridging dithioether linkage.[4][5][] This reaction is highly chemoselective for thiols, especially within a pH range of 6.5-7.5, where reactivity towards thiols can be over 1000 times faster than towards amines.[][14][15] The insertion is rapid, often completing in under 15 minutes with stoichiometric amounts of reagents.[5]

G cluster_start Reactants cluster_intermediate Intermediate Step cluster_product Product Dibromo This compound Conjugate Bridged Protein Conjugate (Dithioether Linkage) Dibromo->Conjugate Protein_SS Protein-S-S- (Disulfide Bond) Protein_SH 2x Protein-SH (Free Thiols) Protein_SS->Protein_SH  Reduction (e.g., TCEP) Protein_SH->Conjugate  Thiol Addition  (pH 6.5-8.5)

Synthesis of a dithioether maleimide dye via disulfide bridging.
Suzuki Cross-Coupling Reactions

To expand the functional and spectroscopic diversity of the resulting dyes, one of the bromine atoms can be replaced with an aryl group via a Suzuki cross-coupling reaction. This metal-catalyzed reaction involves treating this compound with an aryl boronic acid in the presence of a palladium catalyst and a base to yield 2-aryl-N-benzyl-3-bromomaleimides.[2][11] The remaining bromine atom can then be used for subsequent conjugation reactions.

G cluster_reactants Reactants Dibromo This compound Catalyst Pd Catalyst, Base Dibromo->Catalyst ArylBoronic Aryl Boronic Acid (Ar-B(OH)₂) ArylBoronic->Catalyst Product 2-Aryl-N-benzyl-3-bromomaleimide Catalyst->Product  Suzuki Coupling

Suzuki cross-coupling for creating aryl-substituted maleimides.
Reactions with Other Nucleophiles

This compound is also used as a precursor for dyes synthesized via reactions with other nucleophiles, such as indoles and pyrroles, to create compounds like 2,3-bis(3-indolyl)-N-benzylmaleimide.[1][2] While it can react with amines, this reaction is generally slower than with thiols, and dibromomaleimides may be prone to side reactions when coupled with amines.[16][17]

Detailed Experimental Protocols

The following protocols are generalized frameworks. Optimization is recommended for specific substrates and applications.

Protocol 1: Site-Specific Protein Conjugation via Disulfide Bridging

This protocol describes the labeling of a protein (e.g., an antibody) by reducing a native disulfide bond and crosslinking the resulting thiols with a dibromomaleimide-functionalized molecule.

1. Materials:

  • Antibody or protein with accessible disulfide bonds in a suitable buffer (e.g., sodium phosphate, pH 8.0).

  • Tris(2-carboxyethyl)phosphine (TCEP) stock solution (e.g., 10 mM).

  • Dibromomaleimide-functionalized dye or linker (e.g., sar–dbm) dissolved in an organic solvent like DMSO.[9][18]

  • Reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 8.5).[4][9]

  • Purification tools: Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25).[19]

2. Procedure:

  • Reduction of Disulfide Bonds: To the protein solution, add TCEP to a final molar excess (e.g., 10-fold excess per disulfide bond). Incubate at 37°C for 30 minutes to reduce the disulfide bonds to free thiols.[9][19]

  • Conjugation: Add the dibromomaleimide reagent to the reduced protein solution. A typical molar ratio is 8 equivalents of the dibromomaleimide reagent per antibody.[9][18]

  • Reaction: Allow the reaction to proceed at room temperature or 37°C. The initial thiol substitution is often very rapid (within 5-15 minutes).[5][9] For applications requiring subsequent hydrolysis of the dithiomaleimide to the more stable dithiomaleamic acid, the incubation can be extended for 2-48 hours at a slightly basic pH (e.g., 8.5).[9]

  • Purification: Remove excess, unreacted dibromomaleimide reagent and other small molecules by passing the reaction mixture through a size-exclusion chromatography column equilibrated with the desired storage buffer (e.g., PBS).[19]

  • Characterization: Analyze the conjugate using SDS-PAGE to confirm covalent attachment and ESI-HRMS to determine the final drug-to-antibody ratio (DAR).[18]

Protocol 2: Synthesis of an Aryl-Substituted Maleimide Dye

This protocol outlines a representative Suzuki cross-coupling reaction.

1. Materials:

  • This compound.

  • Aryl boronic acid (1.1 equivalents).

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

  • Base (e.g., K₂CO₃ or Na₂CO₃, 2-3 equivalents).

  • Solvent system (e.g., Toluene/Ethanol/Water or Dioxane).

2. Procedure:

  • Reaction Setup: In a round-bottom flask, combine this compound, the aryl boronic acid, and the base.

  • Degassing: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle 3-5 times.

  • Solvent and Catalyst Addition: Add the degassed solvent system, followed by the palladium catalyst.

  • Reaction: Heat the mixture to reflux (e.g., 80-100 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.

  • Workup: After cooling, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the pure 2-aryl-N-benzyl-3-bromomaleimide.

Applications in Research and Drug Development

The dyes and conjugates synthesized from this compound have significant applications in life sciences and medicine.

Data on Functional Properties and Reaction Conditions

The following tables summarize key reaction parameters and the functional properties of dyes derived from maleimide precursors.

Table 1: Representative Conditions for Thiol Bioconjugation

Parameter Condition Purpose References
pH 6.5 - 7.5 Maximizes thiol selectivity over amines. [][14][15]
pH 8.5 Facilitates conjugation and subsequent hydrolysis to stable maleamic acid. [9][18]
Reducing Agent TCEP Reduces disulfides to thiols; water-soluble and does not require removal. [5][9]
Stoichiometry 1.1 - 10 equivalents Low stoichiometric excess needed for efficient reaction. [4][5][9]

| Reaction Time | < 15 minutes | Rapid kinetics for dithioether bond formation. |[5] |

Table 2: Functional Properties of Maleimide-Based Dyes

Application Mechanism Description References
Fluorescence Quenching General Dyes are designed to suppress fluorescence signals for analytical applications. This compound is a precursor for such dyes. [1]
Thiol "Turn-On" Sensing Photoinduced Electron Transfer (d-PeT) The maleimide moiety acts as an electron acceptor, quenching the fluorescence of a linked fluorophore. Reaction with a thiol disrupts this process, restoring fluorescence with a high signal-to-noise ratio. [6][7]

| Stable Bioconjugation | Disulfide Bridging | Forms a stable dithioether bond that is resistant to hydrolysis and exchange reactions that can plague traditional maleimide-thiol adducts. |[3][10] |

Workflow and Key Applications

G cluster_synthesis Dye Synthesis cluster_conjugation Bioconjugation Workflow cluster_applications Applications Start N-Benzyl-2,3- dibromomaleimide Func Functionalization (e.g., Suzuki Coupling, Payload Attachment) Start->Func Conjugate Conjugation Reaction Func->Conjugate Functionalized Dibromomaleimide Probes Fluorescent Thiol Probes Func->Probes Protein Protein/Antibody (with S-S bond) Reduce Reduction (TCEP) Protein->Reduce Reduce->Conjugate Purify Purification (SEC) Conjugate->Purify ADC Antibody-Drug Conjugates (ADCs) Purify->ADC Imaging PET Imaging Agents Purify->Imaging

Overall workflow from synthesis to application.
  • Antibody-Drug Conjugates (ADCs): Dibromomaleimide chemistry enables the site-specific conjugation of cytotoxic drugs to antibodies by re-bridging native disulfide bonds. This produces homogeneous ADCs with a defined drug-to-antibody ratio (DAR), which improves the therapeutic index.[3][][17]

  • Radiolabeling for PET Imaging: Bifunctional chelators functionalized with a dibromomaleimide group are used to stably attach PET imaging radioisotopes, such as ⁶⁴Cu and ⁸⁹Zr, to antibodies. This allows for non-invasive tracking and biodistribution studies of antibody-based therapeutics.[9][18]

  • Fluorescent Probes: The reaction of maleimides with thiols can be harnessed to design "turn-on" fluorescent probes. These probes are initially non-fluorescent but become highly emissive upon reacting with biological thiols like glutathione, enabling their detection and imaging in living cells.[6][7]

Conclusion

This compound is a versatile and powerful building block for the synthesis of sophisticated maleimide-based dyes and bioconjugates. Its ability to undergo selective and efficient reactions with thiols to form stable, bridging linkages has made it indispensable in the development of next-generation antibody-drug conjugates, diagnostic imaging agents, and fluorescent probes. The detailed protocols and data presented in this guide underscore its broad utility and provide a technical foundation for its application in addressing complex challenges in chemical biology, drug discovery, and diagnostics.

References

Methodological & Application

Application Notes and Protocols for Labeling Proteins with N-Benzyl-2,3-dibromomaleimide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Benzyl-2,3-dibromomaleimide is a thiol-reactive reagent used for the covalent modification of proteins, specifically targeting cysteine residues. The dibromomaleimide moiety can react with sulfhydryl groups, making it a valuable tool for bioconjugation, protein labeling, and the development of antibody-drug conjugates (ADCs). Unlike traditional maleimides, the presence of two bromine atoms offers unique reactivity, allowing for disulfide bond bridging or dual functionalization.[1][2][3][4] This document provides detailed protocols for labeling proteins with this compound, guidance on data interpretation, and visualization of the experimental workflow.

Reaction Mechanism

The primary reaction of this compound with a protein involves the nucleophilic attack of a cysteine thiol group on one of the electrophilic carbon atoms of the maleimide ring, resulting in the displacement of a bromide ion and the formation of a stable thioether bond.[5] The second bromine atom can be subsequently hydrolyzed or react with a second thiol, such as a quenching reagent. This reactivity allows for either single-site labeling or the bridging of two proximal thiols, such as those from a reduced disulfide bond.[2][3][6] The resulting dithiomaleimide conjugate has been reported to exhibit fluorescence upon formation.[2]

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Chemical Formula C₁₁H₇Br₂NO₂[7][8]
Molecular Weight 344.99 g/mol [7][8]
Appearance Solid[7]
Melting Point 117-120 °C[7]
Purity ≥97%[7][8]
Table 2: Example Quantitative Data for Protein Labeling

The following table provides representative data for the labeling of a model protein (e.g., a single-cysteine mutant of an antibody fragment) with this compound. Actual results will vary depending on the protein and reaction conditions.

ParameterCondition 1Condition 2Condition 3
Protein Concentration 5 mg/mL5 mg/mL10 mg/mL
Reagent:Protein Molar Ratio 10:120:110:1
Reaction Time (hours) 224
Temperature (°C) 252525
Labeling Efficiency (%) 859590
Degree of Labeling (DOL) 0.91.11.0
Recovered Protein (%) 908885

Experimental Protocols

Protocol 1: Preparation of Reagents
  • Protein Solution:

    • Prepare the protein of interest in a suitable buffer at a concentration of 1-10 mg/mL.

    • Recommended buffers include phosphate-buffered saline (PBS), HEPES, or Tris at pH 7.0-7.5. Avoid buffers containing thiols (e.g., DTT).

    • If necessary, reduce disulfide bonds by adding a 10-fold molar excess of a reducing agent like Tris(2-carboxyethyl)phosphine (TCEP) and incubate for 30-60 minutes at room temperature. Remove excess TCEP using a desalting column.

  • This compound Stock Solution:

    • Prepare a 10 mM stock solution of this compound in an anhydrous organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    • Ensure the reagent is fully dissolved by vortexing. This stock solution can be stored at -20°C for short periods, protected from light and moisture.

Protocol 2: Protein Labeling Reaction
  • Initiate the Reaction:

    • Add the this compound stock solution to the protein solution to achieve the desired molar excess (typically 10-20 fold).

    • Perform the addition slowly while gently stirring or vortexing the protein solution to ensure homogenous mixing.

  • Incubation:

    • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C. Protect the reaction from light, especially if the resulting conjugate is fluorescent.

  • Quench the Reaction:

    • To stop the labeling reaction, add a quenching reagent containing a thiol, such as L-cysteine or β-mercaptoethanol, to a final concentration that is in molar excess to the unreacted this compound.

    • Incubate for an additional 15-30 minutes at room temperature.

Protocol 3: Purification of the Labeled Protein
  • Removal of Excess Reagent:

    • Separate the labeled protein from unreacted this compound and the quenching reagent using size-exclusion chromatography (e.g., a Sephadex G-25 column).

    • Alternatively, dialysis or the use of spin filtration units with an appropriate molecular weight cutoff can be employed.

    • The purification buffer should be compatible with the downstream application of the labeled protein.

Protocol 4: Characterization of the Labeled Protein
  • Determination of Degree of Labeling (DOL):

    • The DOL, which represents the average number of label molecules conjugated per protein molecule, can be determined using mass spectrometry. The mass of the labeled protein will increase by the mass of the N-Benzyl-dibromomaleimide minus the mass of the two displaced bromine atoms, plus any modifications from quenching or hydrolysis.

    • Alternatively, if the conjugate is fluorescent, spectrophotometric methods can be used by measuring the absorbance of the protein at 280 nm and the label at its specific absorbance maximum.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_analysis Analysis prep_protein Prepare Protein Solution (1-10 mg/mL in thiol-free buffer) add_reagent Add Reagent to Protein (10-20x molar excess) prep_protein->add_reagent prep_reagent Prepare this compound (10 mM stock in DMSO) prep_reagent->add_reagent incubate Incubate (2-4h at RT or overnight at 4°C) add_reagent->incubate quench Quench Reaction (e.g., L-cysteine) incubate->quench purify Purify Labeled Protein (Size-Exclusion Chromatography) quench->purify analyze Characterize Conjugate (Mass Spectrometry, Spectroscopy) purify->analyze

Caption: Experimental workflow for labeling proteins with this compound.

Caption: Reaction of this compound with a protein cysteine residue.

signaling_pathway cluster_labeling Protein Labeling cluster_application Application Example: Protein Interaction Study protein Protein of Interest (with Cysteine) labeled_protein Labeled Protein protein->labeled_protein reagent This compound reagent->labeled_protein complex Labeled Protein-Partner Complex labeled_protein->complex binding_partner Binding Partner binding_partner->complex detection Detection / Analysis (e.g., Fluorescence) complex->detection

Caption: Using a labeled protein to study protein-protein interactions.

References

Application Notes and Protocols for N-Benzyl-2,3-dibromomaleimide Bioconjugation Techniques for Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of robust and site-specific antibody conjugation strategies is paramount in the engineering of next-generation biologics, including antibody-drug conjugates (ADCs). Traditional maleimide-based bioconjugation, while widely used, suffers from the potential instability of the resulting thiosuccinimide linkage, which can lead to premature drug release and off-target toxicities. N-Benzyl-2,3-dibromomaleimide emerges as a superior alternative, enabling the stable and site-specific re-bridging of interchain disulfide bonds within an antibody. This technique offers a path to creating more homogeneous and stable antibody conjugates.

This document provides detailed application notes and experimental protocols for the use of this compound in antibody bioconjugation.

Principle of the Technology

The core of this technology lies in the reaction of this compound with the two free thiol groups generated from the reduction of a native interchain disulfide bond in an antibody. This results in the formation of a stable dithiomaleimide bridge, effectively re-linking the antibody chains while incorporating the N-benzylmaleimide moiety. A subsequent hydrolysis step can convert the dithiomaleimide to an even more stable dithiomaleamic acid, preventing retro-Michael reactions and enhancing the in-vivo stability of the conjugate.

Key Advantages

  • Site-Specific Conjugation: By targeting the native interchain disulfide bonds, this method allows for a controlled and predictable conjugation site.

  • Enhanced Stability: The resulting dithiomaleimide or dithiomaleamic acid linkage is significantly more stable than the traditional thiosuccinimide bond, minimizing premature payload release.

  • Homogeneous Conjugates: This technique facilitates the production of more homogeneous antibody conjugates with a defined drug-to-antibody ratio (DAR).

  • Versatility: The N-benzyl group can be further functionalized to attach a variety of payloads, including cytotoxic drugs, fluorescent dyes, or chelating agents for radiolabeling.

Quantitative Data Summary

The following tables summarize typical quantitative data obtained from dibromomaleimide-based antibody conjugation experiments.

Table 1: Reaction Conditions for Antibody Disulfide Reduction

ParameterConditionReference
Reducing AgentTris(2-carboxyethyl)phosphine (TCEP)
TCEP Molar Excess6 - 20 equivalents
pH8.0 - 8.5
Temperature37 °C
Reaction Time2 hours

Table 2: Reaction Conditions for this compound Conjugation

ParameterConditionReference
Dibromomaleimide Molar Excess5 - 25 equivalents
pH8.0 - 8.5
Temperature22 °C (Room Temperature)
Reaction Time1 hour
Co-solvent10% DMF (optional)

Table 3: Post-Conjugation Hydrolysis Conditions

ParameterConditionReference
pH8.5
Temperature37 °C
Reaction Time2 - 48 hours

Table 4: Characterization of Dibromomaleimide-Conjugated Antibodies

Analytical MethodObservationReference
SDS-PAGEAppearance of fully re-bridged antibody and potential for "half-antibody" species (heavy chain-light chain).
LC-MSConfirmation of conjugate mass, allowing for DAR determination. Deconvoluted spectra show masses for full and half-antibody conjugates.

Experimental Protocols

Protocol 1: Antibody Reduction

This protocol describes the reduction of interchain disulfide bonds in a monoclonal antibody (e.g., human IgG1) to generate free sulfhydryl groups for conjugation.

Materials:

  • Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride

  • Borate Buffer (e.g., 50 mM, pH 8.5)

  • Deionized water

  • Nitrogen gas

Procedure:

  • Prepare a stock solution of TCEP (e.g., 10 mM) in deionized water immediately before use.

  • In a reaction vessel, dilute the mAb to a final concentration of 1-5 mg/mL with Borate Buffer (pH 8.5).

  • Add the TCEP stock solution to the mAb solution to achieve a final molar excess of 8 equivalents.

  • Gently mix the solution and incubate at 37°C for 2 hours.

  • After incubation, the reduced antibody is ready for the conjugation step. It is recommended to proceed immediately to the next protocol.

Protocol 2: this compound Conjugation

This protocol details the conjugation of this compound to the reduced antibody.

Materials:

  • Reduced antibody solution from Protocol 1

  • This compound

  • Anhydrous Dimethylformamide (DMF)

  • Borate Buffer (e.g., 50 mM, pH 8.5)

Procedure:

  • Prepare a stock solution of this compound (e.g., 10 mM) in anhydrous DMF.

  • To the reduced antibody solution, add the this compound stock solution to achieve a final molar excess of 15 equivalents. If necessary, add DMF to a final concentration of 10% (v/v) to ensure solubility of the reagent.

  • Gently mix the reaction mixture and incubate at 22°C (room temperature) for 1 hour.

Protocol 3: Post-Conjugation Hydrolysis (Optional but Recommended)

This protocol describes the hydrolysis of the dithiomaleimide to a more stable dithiomaleamic acid.

Procedure:

  • Following the 1-hour conjugation reaction, continue the incubation of the reaction mixture at 37°C.

  • The hydrolysis can be monitored over time (2-48 hours). For linkers that accelerate hydrolysis, this step can be significantly shorter. A 16-hour incubation is a general starting point.

Protocol 4: Purification of the Antibody Conjugate

This protocol outlines the purification of the antibody conjugate from excess reagents.

Materials:

  • Conjugated antibody solution

  • Size Exclusion Chromatography (SEC) column (e.g., Sephadex G-25)

  • Phosphate Buffered Saline (PBS), pH 7.4

Procedure:

  • Equilibrate the SEC column with PBS, pH 7.4.

  • Load the reaction mixture from the previous step onto the SEC column.

  • Elute the antibody conjugate with PBS, pH 7.4.

  • Collect the fractions containing the purified antibody conjugate, which will typically elute in the void volume.

  • Pool the relevant fractions and determine the protein concentration (e.g., by measuring absorbance at 280 nm).

Protocol 5: Characterization of the Antibody Conjugate

1. SDS-PAGE Analysis:

  • Analyze the purified conjugate by non-reducing and reducing SDS-PAGE.

  • Under non-reducing conditions, a successful conjugation will show a band corresponding to the fully re-bridged antibody. A "half-antibody" band may also be present.

  • Under reducing conditions, the antibody will break down into its heavy and light chains.

2. Mass Spectrometry (LC-MS) Analysis:

  • Perform LC-MS analysis to confirm the mass of the conjugated antibody.

  • The deconvoluted mass spectrum will show peaks corresponding to the antibody with different numbers of conjugated this compound molecules, allowing for the determination of the drug-to-antibody ratio (DAR).

Visualizations

experimental_workflow cluster_reduction Step 1: Antibody Reduction cluster_conjugation Step 2: Conjugation cluster_hydrolysis Step 3: Hydrolysis (Optional) cluster_purification Step 4: Purification mAb Monoclonal Antibody (IgG1) TCEP TCEP (8 eq.) pH 8.5, 37°C, 2h mAb->TCEP reduced_mAb Reduced Antibody (with free thiols) conjugated_mAb Dithiomaleimide Conjugate DBM This compound (15 eq.) pH 8.5, 22°C, 1h reduced_mAb->DBM TCEP->reduced_mAb hydrolyzed_mAb Dithiomaleamic Acid Conjugate (Stable) hydrolysis pH 8.5, 37°C 2-16h conjugated_mAb->hydrolysis DBM->conjugated_mAb purified_mAb Purified Conjugate SEC Size Exclusion Chromatography hydrolyzed_mAb->SEC hydrolysis->hydrolyzed_mAb SEC->purified_mAb

Caption: Experimental workflow for this compound antibody conjugation.

Application Notes & Protocols: Thiol Modification using N-Benzyl-2,3-dibromomaleimide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: N-substituted 2,3-dibromomaleimides are highly efficient and selective reagents for the modification of thiol groups in peptides, proteins, and other biomolecules. This chemistry is particularly valuable in the field of bioconjugation, enabling the stable and covalent linkage of molecules such as drugs, fluorophores, or polyethylene glycol (PEG) to a target protein. The reaction proceeds via a sequential nucleophilic substitution of the two bromine atoms by thiol groups, leading to the formation of a stable thiosubstituted maleimide bridge. This document provides detailed protocols and reaction conditions for the use of N-Benzyl-2,3-dibromomaleimide in thiol modification, with a focus on its application in the development of Antibody-Drug Conjugates (ADCs).

The dibromomaleimide platform offers a distinct advantage for creating homogenous ADCs. By targeting the interchain disulfide bonds of an antibody, this method allows for precise control over the conjugation sites and the resulting drug-to-antibody ratio (DAR). The process typically involves the selective reduction of disulfide bonds to generate free thiols, followed by conjugation with the dibromomaleimide-linker-payload construct. The resulting linkage has been shown to be highly stable, minimizing premature drug release in systemic circulation.

Reaction Principle and Workflow

The fundamental reaction involves the conjugation of a thiol-containing molecule (such as a cysteine residue in a protein) to this compound. The process is a two-step nucleophilic substitution. First, one thiol group attacks one of the bromine-bearing carbons on the maleimide ring, displacing the bromide ion. A second thiol can then react at the other bromine-bearing carbon, resulting in a stable, cross-linked product. This is particularly useful for re-bridging disulfide bonds in proteins.

Below is a generalized workflow for the creation of an Antibody-Drug Conjugate (ADC) using a dibromomaleimide-based linker.

G cluster_prep Preparation cluster_reaction Conjugation cluster_analysis Purification & Analysis A Antibody (e.g., Trastuzumab) in Buffer (PBS/Borate) D Selective Disulfide Bond Reduction A->D B Reducing Agent (e.g., TCEP, DTT) B->D C Dibromomaleimide Linker-Payload E Thiol-Maleimide Conjugation Reaction C->E D->E Introduction of Free Thiols F Purification (e.g., Size Exclusion Chromatography) E->F Crude ADC Mixture G Characterization (HIC, MS, SDS-PAGE) F->G H Final ADC Product G->H

Figure 1: General workflow for the preparation of an Antibody-Drug Conjugate (ADC).

Quantitative Data: Reaction Conditions and Outcomes

The efficiency and outcome of the thiol modification reaction are highly dependent on the experimental conditions. The following table summarizes typical conditions and resulting Drug-to-Antibody Ratios (DAR) for the conjugation of dibromomaleimide-based payloads to the antibody Trastuzumab after reduction of its interchain disulfide bonds.

ParameterConditionOutcome/Note
Antibody TrastuzumabModel IgG1 antibody with accessible interchain disulfide bonds.
Buffer System Phosphate Buffered Saline (PBS) with Borate BufferA common buffer system is 100 mM sodium borate, 100 mM NaCl, pH 8.
Reducing Agent Tris(2-carboxyethyl)phosphine (TCEP)TCEP is a stable and selective reducing agent for disulfide bonds.
TCEP Equivalents 2.5 to 5.0 eq. per antibodyThe number of equivalents influences the extent of disulfide reduction.
Reduction Time 1 - 2 hoursIncubation time for the antibody with the reducing agent.
Temperature 4°C to 37°CReduction and conjugation are often performed at controlled temperatures.
Linker-Payload N-substituted dibromomaleimide-payloadThe payload is attached to the maleimide via a linker.
Linker-Payload Equiv. 5.0 to 10.0 eq. per antibodyA molar excess of the linker-payload ensures efficient conjugation.
Conjugation Time ~1 hourReaction time for the thiol-maleimide coupling.
Quenching Agent N-acetylcysteineUsed to cap any unreacted maleimide groups.
Avg. DAR Achieved 3.5 - 4.0The average number of drug molecules conjugated per antibody.

Experimental Protocols

Protocol 1: General Procedure for Antibody Thiol Modification

This protocol describes a general method for the reduction and subsequent conjugation of a dibromomaleimide-containing compound to an antibody.

Materials:

  • Antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS).

  • Reducing agent stock solution (e.g., 10 mM TCEP).

  • This compound (or a derivative linker-payload) dissolved in an organic solvent (e.g., DMSO).

  • Quenching solution (e.g., 100 mM N-acetylcysteine).

  • Purification column (e.g., Size Exclusion Chromatography).

  • Reaction buffers (e.g., Borate buffer, pH 8).

Procedure:

  • Antibody Preparation:

    • Prepare a solution of the antibody at a concentration of 5-10 mg/mL in a reaction buffer (e.g., 100 mM sodium borate, 100 mM NaCl, pH 8).

  • Disulfide Bond Reduction:

    • Add a calculated amount of TCEP stock solution to the antibody solution to achieve the desired molar equivalence (e.g., 4 equivalents).

    • Incubate the reaction mixture at 37°C for 1-2 hours with gentle mixing.

  • Conjugation:

    • Add the this compound linker-payload solution (typically in 5-10 fold molar excess over the antibody) to the reduced antibody solution.

    • Incubate the mixture at room temperature for approximately 1 hour. To minimize light-induced degradation of certain payloads, the reaction can be performed in the dark.

  • Quenching:

    • Add a molar excess of the quenching solution (e.g., N-acetylcysteine) to the reaction mixture to cap any unreacted maleimide groups. Incubate for 15-20 minutes.

  • Purification:

    • Purify the resulting Antibody-Drug Conjugate (ADC) from excess reagents and unconjugated payload using Size Exclusion Chromatography (SEC) or another suitable purification method. The buffer is typically exchanged back to a formulation buffer like PBS.

  • Characterization:

    • Analyze the purified ADC to determine the Drug-to-Antibody Ratio (DAR) and conjugation efficiency. Common analytical techniques include Hydrophobic Interaction Chromatography (HIC), Mass Spectrometry (MS), and SDS-PAGE.

Logical Relationships in Thiol Modification

The success of the thiol modification is contingent on a series of logical dependencies, from the selection of reagents to the control of reaction parameters. The following diagram illustrates these relationships.

G cluster_input Input Parameters cluster_process Process Control cluster_output Output Characteristics A Target Protein (e.g., Antibody) E Stoichiometry (Reagent Equivalents) A->E B Dibromomaleimide Reagent B->E C Reaction Buffer (pH, Composition) F Reaction Time & Temperature C->F D Reducing Agent (e.g., TCEP) D->E G Conjugation Efficiency / Yield E->G H Drug-to-Antibody Ratio (DAR) E->H F->G F->H I Product Homogeneity G->I H->I J Conjugate Stability I->J

Figure 2: Key parameters influencing the outcome of thiol-dibromomaleimide conjugation.

Disclaimer: This document provides generalized information and protocols. Researchers should optimize reaction conditions for their specific antibody, linker, and payload. All work should be conducted in a properly equipped laboratory, following all applicable safety procedures.

Purifying Proteins After Labeling with N-Benzyl-2,3-dibromomaleimide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Site-specific modification of proteins is a cornerstone of modern biotechnology, enabling the development of antibody-drug conjugates (ADCs), fluorescently labeled probes for imaging, and other targeted therapeutics. N-Benzyl-2,3-dibromomaleimide is a thiol-reactive reagent that allows for the covalent attachment of a benzyl group to cysteine residues on a protein. The dibromomaleimide moiety reacts with free sulfhydryl groups to form a stable thioether bond. A critical step following the labeling reaction is the removal of unreacted this compound and any reaction byproducts to ensure the purity and functionality of the conjugated protein. This document provides detailed application notes and protocols for the purification of proteins after labeling with this compound.

Labeling Reaction Overview

The fundamental principle of the labeling reaction is the nucleophilic addition of a cysteine thiol to the electron-deficient double bond of the maleimide ring of this compound. To ensure the success of this reaction, it is crucial to maintain the cysteine residues in their reduced state and to perform the reaction within an optimal pH range.

G cluster_0 Protein Preparation cluster_1 Labeling Reaction cluster_2 Purification Protein Protein with Cysteine Residue(s) Reduced_Protein Protein with Reduced Cysteine(s) Protein->Reduced_Protein Reduction (e.g., TCEP) Reaction Labeling Reaction (pH 7.0-7.5) Reduced_Protein->Reaction Maleimide This compound Maleimide->Reaction Labeled_Protein_Mix Labeled Protein + Unreacted Maleimide Reaction->Labeled_Protein_Mix Purification Purification Step Labeled_Protein_Mix->Purification Purified_Protein Purified Labeled Protein Purification->Purified_Protein

Caption: General workflow for protein labeling and purification.

Comparison of Purification Methods

The choice of purification method depends on several factors, including the properties of the protein, the desired level of purity, the scale of the experiment, and the available equipment. Below is a summary of common purification techniques with illustrative performance metrics.

Purification MethodPrincipleTypical Protein RecoveryPurityTime RequiredKey AdvantagesKey Disadvantages
Size-Exclusion Chromatography (SEC) Separation based on molecular size. Larger molecules (labeled protein) elute before smaller molecules (unreacted maleimide).> 90%High (>95%)1-2 hoursRapid, gentle, and effective for removing small molecules.Can lead to sample dilution. Resolution may be limited for proteins of similar size to aggregates.
Dialysis Diffusion of small molecules across a semi-permeable membrane.80-95%Good12-48 hoursSimple, gentle, and suitable for large sample volumes.Slow, requires large volumes of buffer, and may not be suitable for poorly water-soluble maleimides.[1]
High-Performance Liquid Chromatography (HPLC) Separation based on differential partitioning between a mobile and stationary phase (e.g., reverse-phase).70-90%Very High (>98%)1-3 hoursHigh resolution and purity.Can be denaturing for some proteins, requires specialized equipment.
Affinity Chromatography Specific binding of a tagged protein (e.g., His-tag) to a resin.> 90%Very High (>98%)2-4 hoursHighly specific, yields very pure protein.Requires a genetically engineered affinity tag on the protein.

Experimental Protocols

Protocol 1: Labeling of Proteins with this compound

This protocol provides a general procedure for labeling a protein with accessible cysteine residues.

Materials:

  • Protein of interest (1-10 mg/mL in a suitable buffer)

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Labeling Buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 7.0-7.5 (degassed)[2][3]

  • Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)

  • Quenching Reagent: L-cysteine or β-mercaptoethanol

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the Labeling Buffer to a final concentration of 1-10 mg/mL.[2][3]

    • If the protein contains disulfide bonds that need to be reduced to expose cysteine thiols, add TCEP to a final concentration of 10-100 molar excess over the protein. Incubate at room temperature for 30-60 minutes.[2][3] Note: TCEP does not need to be removed before the labeling reaction. If using DTT, it must be removed prior to adding the maleimide.

  • Labeling Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.

  • Labeling Reaction:

    • Add the this compound stock solution to the protein solution to achieve a 10-20 fold molar excess of the labeling reagent over the protein.[2][3]

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.

  • Quenching the Reaction:

    • To stop the labeling reaction, add a quenching reagent (e.g., L-cysteine) to a final concentration that is a 10-fold molar excess over the initial amount of the maleimide.

    • Incubate for 15-30 minutes at room temperature.

G cluster_0 Preparation cluster_1 Reaction A Prepare Protein Solution B Reduce Disulfide Bonds (optional with TCEP) A->B D Add Maleimide to Protein B->D C Prepare Maleimide Stock Solution C->D E Incubate (2h RT or O/N 4°C) D->E F Quench Reaction E->F G Purification F->G Proceed to Purification

Caption: Workflow for the protein labeling protocol.

Protocol 2: Purification by Size-Exclusion Chromatography (SEC)

This method is ideal for the rapid removal of unreacted this compound.

Materials:

  • Quenched labeling reaction mixture

  • SEC column (e.g., Sephadex G-25)

  • Purification Buffer: Phosphate-buffered saline (PBS), pH 7.4, or other suitable buffer

Procedure:

  • Column Equilibration:

    • Equilibrate the SEC column with at least 3-5 column volumes of Purification Buffer.

  • Sample Loading:

    • Load the quenched reaction mixture onto the column. The sample volume should not exceed the manufacturer's recommendation (typically 10-30% of the column bed volume).

  • Elution:

    • Elute the sample with the Purification Buffer. The labeled protein, being larger, will pass through the column more quickly and elute first. The smaller, unreacted maleimide will be retained in the pores of the resin and elute later.

  • Fraction Collection and Analysis:

    • Collect fractions and monitor the protein concentration by measuring the absorbance at 280 nm.

    • Pool the fractions containing the purified labeled protein.

  • Concentration (Optional):

    • If the purified protein is too dilute, it can be concentrated using a centrifugal filter unit with an appropriate molecular weight cutoff (MWCO).

Protocol 3: Purification by Dialysis

This method is suitable for removing small molecules from larger proteins.

Materials:

  • Quenched labeling reaction mixture

  • Dialysis tubing or cassette with an appropriate MWCO (e.g., 10 kDa for a 50 kDa protein)

  • Dialysis Buffer: A large volume of a suitable buffer (e.g., PBS, pH 7.4)

Procedure:

  • Prepare Dialysis Membrane:

    • Prepare the dialysis membrane according to the manufacturer's instructions.

  • Sample Loading:

    • Load the quenched reaction mixture into the dialysis tubing or cassette.

  • Dialysis:

    • Place the sealed dialysis device in a beaker containing at least 200 times the sample volume of Dialysis Buffer.[4]

    • Stir the buffer gently at 4°C.

    • Change the buffer at least three times over a period of 24-48 hours. A typical schedule is after 2-4 hours, then after another 4-6 hours, and then overnight.[4]

  • Sample Recovery:

    • Carefully remove the sample from the dialysis device.

Protocol 4: Purification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC offers high-resolution separation based on hydrophobicity.

Materials:

  • Quenched labeling reaction mixture

  • HPLC system with a UV detector

  • C4 or C18 reverse-phase column suitable for protein separation

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

Procedure:

  • System Equilibration:

    • Equilibrate the column with Mobile Phase A.

  • Sample Injection:

    • Inject the quenched reaction mixture onto the column.

  • Gradient Elution:

    • Elute the bound components with a linear gradient of Mobile Phase B. A typical gradient might be from 5% to 95% Mobile Phase B over 30-60 minutes. The labeled protein will elute at a specific concentration of acetonitrile, separated from the unreacted maleimide.

  • Fraction Collection:

    • Collect fractions corresponding to the protein peak, as detected by UV absorbance at 280 nm.

  • Solvent Removal:

    • Remove the organic solvent and TFA from the collected fractions, typically by lyophilization or buffer exchange.

Protocol 5: Purification by Affinity Chromatography (for His-tagged proteins)

This method is highly specific for proteins engineered with an affinity tag, such as a polyhistidine (His-tag).

Materials:

  • Quenched labeling reaction mixture containing a His-tagged protein

  • Ni-NTA (Nickel-Nitriloacetic acid) agarose resin

  • Binding Buffer: 50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0

  • Wash Buffer: 50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0

  • Elution Buffer: 50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0

Procedure:

  • Resin Equilibration:

    • Equilibrate the Ni-NTA resin with Binding Buffer.

  • Sample Binding:

    • Incubate the quenched reaction mixture with the equilibrated resin to allow the His-tagged protein to bind.

  • Washing:

    • Wash the resin with Wash Buffer to remove unbound proteins and unreacted maleimide.

  • Elution:

    • Elute the labeled His-tagged protein from the resin using the Elution Buffer.

  • Buffer Exchange:

    • Remove the imidazole from the purified protein sample by dialysis or using a desalting column.

G cluster_SEC Size-Exclusion Chromatography cluster_Dialysis Dialysis cluster_HPLC RP-HPLC cluster_Affinity Affinity Chromatography Labeled_Protein_Mix Labeled Protein Mixture SEC_Load Load Sample Labeled_Protein_Mix->SEC_Load Dialysis_Load Load Sample Labeled_Protein_Mix->Dialysis_Load HPLC_Inject Inject Sample Labeled_Protein_Mix->HPLC_Inject Affinity_Bind Bind Sample Labeled_Protein_Mix->Affinity_Bind SEC_Equilibrate Equilibrate Column SEC_Equilibrate->SEC_Load SEC_Elute Elute SEC_Load->SEC_Elute SEC_Collect Collect Fractions SEC_Elute->SEC_Collect Dialysis_Prep Prepare Membrane Dialysis_Prep->Dialysis_Load Dialysis_Dialyze Dialyze (Buffer Changes) Dialysis_Load->Dialysis_Dialyze Dialysis_Recover Recover Sample Dialysis_Dialyze->Dialysis_Recover HPLC_Equilibrate Equilibrate Column HPLC_Equilibrate->HPLC_Inject HPLC_Elute Gradient Elution HPLC_Inject->HPLC_Elute HPLC_Collect Collect Fractions HPLC_Elute->HPLC_Collect Affinity_Equilibrate Equilibrate Resin Affinity_Equilibrate->Affinity_Bind Affinity_Wash Wash Affinity_Bind->Affinity_Wash Affinity_Elute Elute Affinity_Wash->Affinity_Elute

References

Application Notes and Protocols for Calculating Degree of Labeling with N-Benzyl-2,3-dibromomaleimide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction and Application Notes

N-Benzyl-2,3-dibromomaleimide is a thiol-reactive compound designed for the selective labeling and bridging of cysteine residues in proteins and peptides. The dibromomaleimide moiety offers a distinct advantage over standard maleimides by enabling the covalent crosslinking of two thiol groups, which is particularly useful for re-bridging disulfide bonds after their reduction. This process results in a stable dithiomaleimide linkage, enhancing the structural integrity of the modified protein, a critical feature for applications such as the development of antibody-drug conjugates (ADCs) and radiolabeled antibodies.[1][2]

The reaction proceeds via a rapid and efficient nucleophilic substitution where the thiol groups from cysteine residues attack the carbon-bromine bonds of the maleimide ring. This typically occurs under mild pH conditions (pH 6.5-7.5).[3] The resulting dithiomaleimide conjugate is more resistant to retro-Michael reactions compared to traditional thioether bonds formed with monofunctional maleimides, leading to greater stability in biological media.[1]

A key feature of the dithiomaleimide product is the emergence of a new chromophore that absorbs light in the near-UV region, typically around 340-410 nm. This spectral property allows for the spectrophotometric monitoring of the conjugation reaction and the quantification of the degree of labeling.

Key Applications:

  • Antibody-Drug Conjugate (ADC) Development: Site-specific conjugation of cytotoxic drugs to antibodies by bridging reduced interchain disulfide bonds, leading to homogeneous ADCs with a defined drug-to-antibody ratio (DAR).

  • Protein Stabilization: Re-bridging native disulfide bonds to enhance the thermal and chemical stability of proteins and peptides.

  • Biophysical Studies: Introducing a stable, non-fluorescent label to study protein structure and function without interference from a bulky fluorophore.

  • Development of Radiopharmaceuticals: Stable attachment of chelating agents for radiolabeling antibodies and other proteins for PET imaging.[4][5]

Quantitative Data Summary

The degree of labeling (DOL), representing the average number of this compound molecules conjugated per protein molecule, is a critical parameter for ensuring the quality and consistency of the bioconjugate. The following table provides a hypothetical summary of quantitative data from a typical labeling experiment.

Disclaimer: The following data is for illustrative purposes only and does not represent actual experimental results. Researchers should determine these parameters for their specific protein and experimental conditions.

Protein TargetProtein Concentration (mg/mL)Molar Ratio (Reagent:Protein)Reaction Time (hours)Degree of Labeling (DOL)
Monoclonal Antibody (mAb)5.05:121.8
Monoclonal Antibody (mAb)5.010:123.5
Monoclonal Antibody (mAb)10.010:123.8
Fab Fragment2.05:110.9
Fab Fragment2.010:111.6

Experimental Protocols

Protocol 1: Preparation of Reagents
  • Protein Solution:

    • Dissolve the protein of interest (e.g., monoclonal antibody) in a suitable reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.2-7.5). The buffer must be free of thiol-containing compounds like DTT or β-mercaptoethanol.

    • The recommended protein concentration is between 2-10 mg/mL.

    • Degas the buffer to minimize the re-oxidation of reduced thiols.

  • This compound Stock Solution:

    • Prepare a 10 mM stock solution of this compound in an anhydrous organic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).

    • This solution should be prepared fresh immediately before use and protected from light.

  • Reducing Agent Solution (Optional):

    • If labeling is intended to bridge existing disulfide bonds, prepare a 10 mM stock solution of Tris(2-carboxyethyl)phosphine (TCEP) in the reaction buffer. TCEP is recommended as it is a strong reducing agent that does not contain a thiol group and thus will not compete in the labeling reaction.

Protocol 2: Reduction of Protein Disulfide Bonds (Optional)
  • To the protein solution from Protocol 1, add a 5- to 20-fold molar excess of the TCEP stock solution.

  • Incubate the mixture for 1-2 hours at room temperature with gentle stirring.

  • Proceed immediately to the labeling reaction. It is not necessary to remove the TCEP, as it will not react with the maleimide.

Protocol 3: Labeling Reaction with this compound
  • Add a 5- to 20-fold molar excess of the this compound stock solution to the (reduced) protein solution. The optimal molar ratio should be determined empirically for each specific protein and desired DOL.

  • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring or rotation. Protect the reaction from light.

  • Quenching (Optional): The reaction can be quenched by adding a small molecule thiol, such as L-cysteine or N-acetylcysteine, to a final concentration of approximately 10 mM to react with any excess this compound. Incubate for an additional 30 minutes.

Protocol 4: Purification of the Labeled Protein
  • Remove unreacted this compound and any quenching reagents using size-exclusion chromatography (e.g., a Sephadex G-25 column) or dialysis.

  • Equilibrate the column or dialysis cassette with a suitable storage buffer (e.g., PBS, pH 7.4).

  • Apply the reaction mixture to the column or dialysis cassette and collect the fractions containing the purified labeled protein.

Protocol 5: Calculating the Degree of Labeling (DOL)

The DOL is determined spectrophotometrically by measuring the absorbance of the purified protein conjugate at 280 nm (for the protein) and at the absorbance maximum of the resulting dithiomaleimide product (approximately 405 nm).[6]

  • Measure Absorbance:

    • Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and at approximately 405 nm (A₄₀₅). Dilute the sample if necessary to ensure the absorbance readings are within the linear range of the spectrophotometer.

  • Calculate the Degree of Labeling (DOL):

    • Step 1: Calculate the concentration of the dithiomaleimide (DTM) conjugate.

      • [DTM] (M) = A₄₀₅ / ε₄₀₅

      • Note: The molar extinction coefficient (ε) of the N-Benzyl-dithiomaleimide conjugate at ~405 nm has not been definitively reported. Based on similar dithiomaleimide structures, a value of ε₄₀₅ ≈ 3,000 M⁻¹cm⁻¹ can be used as an initial estimate.[6] This value should be experimentally determined for precise quantification.

    • Step 2: Correct the absorbance at 280 nm for the contribution of the DTM conjugate.

      • A₂₈₀_corrected = A₂₈₀ - (A₄₀₅ * CF₂₈₀)

      • The correction factor (CF₂₈₀) is the ratio of the DTM's absorbance at 280 nm to its absorbance at 405 nm (A₂₈₀_DTM / A₄₀₅_DTM). This value must be determined experimentally by measuring the absorbance of the pure this compound after reaction with a small molecule thiol like N-acetylcysteine.

    • Step 3: Calculate the protein concentration.

      • [Protein] (M) = A₂₈₀_corrected / ε₂₈₀_protein

      • Where ε₂₈₀_protein is the molar extinction coefficient of the specific protein at 280 nm.

    • Step 4: Calculate the DOL.

      • DOL = [DTM] / [Protein]

Visualizations

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Purification & Analysis p_sol Protein Solution in Thiol-Free Buffer reduction Disulfide Reduction (with TCEP) p_sol->reduction Optional labeling Labeling Reaction (1-2h, RT) reagent_sol This compound Stock Solution (DMSO) reagent_sol->labeling tcep_sol TCEP Solution (Optional) reduction->labeling quench Quench Excess Reagent (e.g., L-cysteine) labeling->quench purify Purification (Size-Exclusion Chromatography) quench->purify measure Spectrophotometry (A280 & A405) purify->measure calculate Calculate DOL measure->calculate

Caption: Experimental workflow for protein disulfide bridging and labeling.

DOL_Calculation cluster_inputs Inputs cluster_calc Calculations cluster_output Output A280 Absorbance at 280 nm (A₂₈₀) calc_corr A₂₈₀_corr = A₂₈₀ - (A₄₀₅ * CF₂₈₀) A280->calc_corr A405 Absorbance at ~405 nm (A₄₀₅) calc_dtm [DTM] = A₄₀₅ / ε_DTM A405->calc_dtm A405->calc_corr e_prot Protein Extinction Coefficient (ε_protein at 280 nm) calc_prot [Protein] = A₂₈₀_corr / ε_protein e_prot->calc_prot e_dtm DTM Extinction Coefficient (ε_DTM at ~405 nm, estimated) e_dtm->calc_dtm cf Correction Factor (CF₂₈₀) cf->calc_corr DOL DOL = [DTM] / [Protein] calc_dtm->DOL calc_corr->calc_prot calc_prot->DOL

Caption: Logical workflow for calculating the Degree of Labeling (DOL).

References

Application Notes: N-Benzyl-2,3-dibromomaleimide for Disulfide Bond Re-bridging

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-Benzyl-2,3-dibromomaleimide is a key reagent in bioconjugation, offering a robust method for re-bridging disulfide bonds in proteins and peptides. This technique is particularly valuable in the development of advanced therapeutics such as antibody-drug conjugates (ADCs). The process involves the reduction of a native disulfide bond to yield two free thiol groups, which then react with the dibromomaleimide scaffold to form a stable, covalent bridge.[1][2][3][4] This method not only restores the structural integrity of the protein but also provides a site-specific handle for the attachment of various payloads, including cytotoxic drugs, imaging agents, or polymers like PEG.[2][4]

Mechanism of Action

The re-bridging process is initiated by the reduction of a disulfide bond using a mild reducing agent, such as tris(2-carboxyethyl)phosphine (TCEP).[2][5] The resulting free thiols then undergo a sequential nucleophilic substitution with the this compound. This addition-elimination reaction results in the formation of a dithiomaleimide bridge, effectively re-linking the two cysteine residues. The resulting conjugate is stable under physiological conditions. Under mildly basic conditions, the dithiomaleimide can be hydrolyzed to a dithiomaleamic acid, which increases stability and prevents retro-Michael reactions that can occur with traditional maleimide conjugates.[4][6]

Key Applications

  • Antibody-Drug Conjugates (ADCs): This technology enables the creation of homogenous ADCs with a defined drug-to-antibody ratio (DAR). By targeting the interchain disulfide bonds of an antibody, cytotoxic drugs can be attached site-specifically, leading to improved stability and efficacy.[4][7]

  • Peptide Modification: The technique has been successfully used to modify peptides like somatostatin, allowing for the introduction of fluorescent labels or other moieties while maintaining the peptide's conformation.[1][3]

  • PEGylation: Site-specific attachment of polyethylene glycol (PEG) to proteins and peptides can be achieved to improve their pharmacokinetic properties.[2][5]

  • Development of Multifunctional Bioconjugates: The dibromomaleimide platform allows for the creation of bioconjugates with dual functionalities, for example, by incorporating both an imaging agent and a therapeutic payload.[8]

  • Radiolabeling of Antibodies: Dibromomaleimide derivatives of chelators can be used for the stable, site-specific radiolabeling of antibodies for applications in positron emission tomography (PET) imaging.[4][6]

Quantitative Data Summary

The efficiency of disulfide re-bridging with dibromomaleimide reagents is influenced by factors such as stoichiometry, pH, and reaction time. The following tables summarize quantitative data from various studies.

Table 1: Reaction Conditions for Disulfide Re-bridging of Antibodies

AntibodyReducing Agent (Equivalents)Dibromomaleimide Reagent (Equivalents)pHTemperature (°C)TimeOutcomeReference
Trastuzumab6 eq. TCEP5 eq. dibromomaleimide8.0372 h (reduction), 1 h (conjugation)Formation of fully bridged antibody with reduced fragmentation[7]
TrastuzumabTCEP8 eq. sar-dbm or dfo-dbm8.5Not Specified5 min (conjugation), 2-48 h (hydrolysis)Rapid thiol substitution to form dithiomaleimide conjugates[4][6]
Antibody FragmentNot Specified1.5 eq. of reagents7.4221 hExtremely efficient re-bridging of the disulfide bond[8]

Table 2: Reaction Conditions for Disulfide Re-bridging of Peptides

PeptideReducing Agent (Equivalents)Dibromomaleimide Reagent (Equivalents)pHTemperature (°C)TimeOutcomeReference
Salmon Calcitonin (sCT)1.1 eq. TCEP1.1 eq. 2,3-dibromomaleimide6.2Not Specified< 15 minComplete production of a single conjugate[2][5]
SomatostatinTCEPNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedSuccessful formation of a maleimide bridge[1][3]

Experimental Protocols

Protocol 1: Site-Specific Conjugation to an Antibody via Disulfide Re-bridging

This protocol describes a general procedure for the site-specific conjugation of a payload functionalized with this compound to an antibody.

1. Materials and Reagents:

  • Monoclonal antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS)

  • This compound functionalized with the desired payload

  • Tris(2-carboxyethyl)phosphine (TCEP) solution

  • Phosphate buffer (e.g., pH 8.0)

  • Quenching reagent (e.g., N-acetylcysteine)

  • Desalting columns

2. Antibody Reduction:

  • Prepare the antibody solution at a concentration of 5-10 mg/mL in a suitable buffer.

  • Add a freshly prepared solution of TCEP to the antibody solution. A molar ratio of approximately 6 equivalents of TCEP to 1 equivalent of antibody is a good starting point for reducing interchain disulfides.[7]

  • Incubate the reaction mixture at 37°C for 2 hours.[7]

  • Remove the excess TCEP using a desalting column, exchanging the buffer to the conjugation buffer (e.g., PBS with 10% DMF, pH 8.0).

3. Conjugation Reaction:

  • Immediately after the removal of TCEP, add the this compound-payload conjugate to the reduced antibody solution. A molar excess of approximately 5 equivalents of the dibromomaleimide reagent is recommended.[7]

  • Incubate the reaction mixture at 37°C for 1 hour.[7]

  • To quench any unreacted maleimide groups, add a thiol-containing reagent like N-acetylcysteine in a slight molar excess to the dibromomaleimide reagent.

4. Purification and Characterization:

  • Purify the resulting antibody-drug conjugate using standard chromatography techniques such as size-exclusion chromatography (SEC) or protein A affinity chromatography to remove excess reagents and unconjugated payload.

  • Characterize the conjugate to determine the drug-to-antibody ratio (DAR) and confirm the integrity of the final product. This can be achieved using techniques such as UV-Vis spectroscopy, mass spectrometry (MS), and SDS-PAGE.

Visualizations

G cluster_reduction Step 1: Disulfide Bond Reduction cluster_conjugation Step 2: Re-bridging with this compound Protein_SS Protein with Disulfide Bond (S-S) Protein_SH Reduced Protein with Free Thiols (SH HS) Protein_SS->Protein_SH + TCEP TCEP TCEP (Reducing Agent) Conjugate Re-bridged Protein Conjugate Protein_SH->Conjugate + Dibromomaleimide Dibromo This compound (Br-Maleimide-Br)

Caption: Reaction mechanism of disulfide bond re-bridging.

G start Start: Antibody Solution reduction 1. Antibody Reduction (with TCEP) start->reduction purification1 2. Removal of Excess TCEP reduction->purification1 conjugation 3. Conjugation (with Dibromomaleimide) purification1->conjugation quenching 4. Quenching (with N-acetylcysteine) conjugation->quenching purification2 5. Final Purification (e.g., SEC) quenching->purification2 end End: Characterized ADC purification2->end

Caption: Experimental workflow for antibody-drug conjugation.

G center_node This compound Re-bridging Technology benefit1 Site-Specific Conjugation center_node->benefit1 benefit2 Homogenous Products (Defined DAR) center_node->benefit2 benefit3 Maintains Protein Structure center_node->benefit3 benefit4 Enhanced Stability center_node->benefit4 benefit5 Versatile Payload Attachment center_node->benefit5

Caption: Key advantages of the re-bridging technology.

References

Application Notes and Protocols: N-Benzyl-2,3-dibromomaleimide for Peptide Stapling

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Peptide stapling is a powerful strategy in chemical biology and drug discovery to constrain peptides into their bioactive α-helical conformation.[1][2][3][4][5] This conformational rigidity can lead to enhanced target affinity, increased proteolytic resistance, and improved cell permeability.[1][2][6] The use of N-substituted-2,3-dibromomaleimides, such as N-Benzyl-2,3-dibromomaleimide, offers a versatile and efficient method for peptide stapling by reacting with thiol-containing residues, typically cysteine (Cys) or homocysteine (hCys), positioned at i and i+4 or i, i+7 within the peptide sequence.[1][2][3] This technique is noted for its rapid kinetics and the potential for reversibility of the staple.[2]

This document provides detailed protocols and application notes for the use of this compound in peptide stapling, including experimental workflows, quantitative data from representative studies, and characterization methods.

Principle of the Method

The core of this stapling methodology lies in the reaction between the two bromine atoms on the maleimide ring and the thiol groups of two cysteine or homocysteine residues within the peptide chain. This results in the formation of a stable, covalent thioether linkage, effectively "stapling" the peptide into a macrocyclic structure that promotes α-helicity. The N-benzyl group on the maleimide can be modified to introduce other functionalities.[2][7]

Experimental Protocols

Materials and Reagents
  • Linear peptide with two cysteine or homocysteine residues at desired positions (e.g., i, i+4)

  • This compound

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Ammonium acetate buffer (e.g., 50 mM, pH 7.4) or Phosphate buffer (e.g., 50 mM, pH 6.0-7.2)

  • Acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • Deionized water

  • Solid Phase Peptide Synthesis (SPPS) reagents (if synthesizing the linear peptide)

  • HPLC purification system

  • Lyophilizer

  • LC-MS system for reaction monitoring and product characterization

Protocol 1: General Peptide Stapling with this compound

This protocol is a generalized procedure based on common methodologies.[1][8]

1. Peptide Preparation: a. The linear peptide containing two thiol-bearing residues is synthesized using standard solid-phase peptide synthesis (SPPS) protocols. b. Following synthesis and cleavage from the resin, the crude peptide is purified by preparative HPLC.[1] c. The purified peptide is lyophilized and its purity and identity are confirmed by LC-MS.

2. Reduction of Disulfide Bonds: a. Dissolve the linear peptide in a 1:1 mixture of acetonitrile and an appropriate buffer (e.g., 50 mM ammonium acetate, pH 7.4). A typical peptide concentration is 0.1 mmol in 30 mL of the solvent mixture.[1][8] b. Add a slight molar excess of a reducing agent, such as TCEP (e.g., 1.1 equivalents). c. Stir the reaction mixture at room temperature for 1 hour to ensure complete reduction of any intermolecular or intramolecular disulfide bonds.[1] d. Monitor the reduction process by LC-MS.

3. Stapling Reaction: a. To the solution containing the reduced peptide, add a slight molar excess of this compound (e.g., 1.1 equivalents). b. Stir the reaction at room temperature.[1] c. Monitor the progress of the stapling reaction by LC-MS, observing the consumption of the linear peptide and the formation of the stapled product. The reaction is typically complete within 1-2 hours.[1]

4. Purification of the Stapled Peptide: a. Once the reaction is complete, as confirmed by LC-MS, the reaction mixture can be freeze-dried.[1] b. The crude stapled peptide is then dissolved in a minimal amount of a suitable solvent (e.g., methanol or acetonitrile/water mixture).[1] c. Purify the stapled peptide using preparative HPLC with a suitable gradient (e.g., 20-40% methanol in water with 0.1% TFA).[1] d. Collect the fractions containing the desired product, confirm their identity by LC-MS, and lyophilize to obtain the pure stapled peptide.

Protocol 2: Kinetic Analysis of Stapling Reaction

This protocol is adapted for monitoring the kinetics of the stapling reaction.[1][9]

1. Preparation of Reagents: a. Prepare stock solutions of the reduced linear peptide, TCEP, and this compound in the desired buffer (e.g., 50 mM phosphate buffer, pH 6.0).[1]

2. Kinetic Measurement: a. The kinetic measurements can be performed in a 96-well plate format using a microplate reader.[1] b. In each well, mix the peptide (e.g., 100 µM final concentration) and TCEP (e.g., 100 µM final concentration). c. Initiate the reaction by adding this compound (e.g., 200 µM final concentration).[1] d. Follow the reaction by monitoring the change in absorbance at a specific wavelength (e.g., 395 nm) over time at a constant temperature (e.g., 20°C).[1] e. The total reaction volume in each well is typically 200 µL.[1]

Data Presentation

The following tables summarize quantitative data from studies utilizing dibromomaleimide for peptide stapling.

Table 1: Reaction Conditions for Dibromomaleimide Stapling

ParameterValueReference
Peptide Concentration100 µM - 0.1 mmol[1]
Dibromomaleimide1.1 - 2 equivalents[1]
Reducing Agent (TCEP)1.1 equivalents[1]
Buffer System50 mM Ammonium Acetate or 50 mM Phosphate Buffer[1]
pH6.0 - 7.4[1]
TemperatureRoom Temperature (approx. 20°C)[1]
Reaction Time1 - 2 hours[1]

Table 2: Influence of Thiol-Containing Residues on Helicity

Peptide Sequence (Ac-X₁AAAX₅-NH₂)Stapling Residues (X₁, X₅)% Helicity (Normalized)Reference
Peptide 2aL-Cys, L-Cys85[1]
Peptide 2bD-Cys, D-Cys78[1]
Peptide 2cL-hCys, L-hCys79[1]
Peptide 2dD-hCys, D-hCys71[1]
Peptide 2eL-Cys, L-hCys92[1]
Peptide 2fD-Cys, D-hCys83[1]
Peptide 2gL-Cys, D-hCys75[1]

Note: Helicity was normalized relative to a lactam-constrained peptide taken as 100% helical.[1]

Visualizations

Experimental Workflow

G cluster_prep Peptide Preparation cluster_stapling Stapling Reaction cluster_purification Final Purification & Analysis SPPS 1. Solid Phase Peptide Synthesis Cleavage 2. Cleavage & Deprotection SPPS->Cleavage Purification1 3. HPLC Purification of Linear Peptide Cleavage->Purification1 Lyophilization1 4. Lyophilization Purification1->Lyophilization1 Reduction 5. Peptide Reduction (TCEP) Lyophilization1->Reduction Stapling 6. Addition of N-Benzyl-2,3- dibromomaleimide Reduction->Stapling Reaction 7. Reaction Monitoring (LC-MS) Stapling->Reaction Purification2 8. HPLC Purification of Stapled Peptide Reaction->Purification2 Lyophilization2 9. Lyophilization Purification2->Lyophilization2 Analysis 10. Characterization (CD, MS, etc.) Lyophilization2->Analysis

Caption: Workflow for this compound peptide stapling.

Chemical Reaction Pathway

G Peptide Linear Peptide (with two Cys residues) ReducedPeptide Reduced Peptide (Free Thiols) Peptide->ReducedPeptide Reduction Dibromo This compound StapledPeptide Stapled Peptide Dibromo->StapledPeptide ReducedPeptide->StapledPeptide Stapling Reaction (Macrocyclization) TCEP TCEP TCEP->ReducedPeptide Plus1 + Plus1->StapledPeptide Plus2 +

Caption: this compound peptide stapling reaction scheme.

Characterization of Stapled Peptides

  • LC-MS: Used to monitor the reaction progress and confirm the mass of the final stapled peptide.

  • Circular Dichroism (CD) Spectroscopy: Essential for assessing the secondary structure of the peptide. An increase in the negative molar ellipticity at 222 nm is indicative of an increase in α-helicity upon stapling.

  • NMR Spectroscopy: Can be used for detailed 3D structure determination of the stapled peptide.

  • Proteolytic Stability Assays: The stability of the stapled peptide against enzymatic degradation (e.g., by trypsin or chymotrypsin) is compared to the linear precursor.[2]

  • Binding Assays (e.g., Fluorescence Polarization): To quantify the binding affinity of the stapled peptide to its target protein.

Applications and Advantages

  • Inhibitors of Protein-Protein Interactions (PPIs): Stapled peptides can mimic α-helical motifs at the interface of PPIs, making them potent and specific inhibitors.[3][4][10]

  • Reversibility: The dibromomaleimide staple can be cleaved by an excess of thiol-containing reagents, which can be advantageous for certain biological applications.[2]

  • Further Functionalization: When using an alkyne-functionalized dibromomaleimide, "click" chemistry can be employed for the attachment of fluorescent dyes, biotin tags, or other molecular probes to the stapled peptide.[2][7]

  • Rapid Reaction: The reaction between dibromomaleimide and thiols is typically fast, allowing for efficient production of stapled peptides.

Conclusion

The this compound protocol provides a robust and versatile method for peptide stapling. The straightforward reaction conditions, rapid kinetics, and the ability to modulate helicity by selecting different thiol-containing amino acids make it an attractive strategy for the development of peptide-based therapeutics and research tools. The detailed protocols and data presented herein serve as a comprehensive guide for researchers aiming to implement this powerful technology.

References

Application Notes: Site-Specific Protein Modification Using N-Benzyl-2,3-dibromomaleimide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-Benzyl-2,3-dibromomaleimide is a versatile reagent for the site-specific modification of proteins, primarily targeting cysteine residues. The maleimide group is highly reactive towards the sulfhydryl (thiol) group of cysteine, proceeding via a Michael addition-elimination mechanism under mild conditions.[1][2] This specificity allows for precise labeling and conjugation, making it an invaluable tool in research, diagnostics, and the development of therapeutics like antibody-drug conjugates (ADCs).[3][]

A key feature of dibromomaleimides is their ability to react with one or two thiol equivalents. This allows for either the modification of a single cysteine or the bridging of two proximal cysteines, such as those formed upon the reduction of a disulfide bond.[5][6][7] This disulfide bridging capability is particularly advantageous as it can help maintain the native conformation of proteins like antibodies and peptides.[7] Furthermore, the resulting dithiomaleimide linkage can exhibit fluorescent properties, enabling the creation of fluorescently labeled proteins without the need for a separate fluorophore.[8] The modification can also be reversed under certain conditions, offering additional flexibility for applications in proteomics and chemical biology.[5][6][9]

Key Applications

  • Bioconjugation: Introduction of probes, tags (e.g., biotin), or PEG chains onto proteins.[5][7][10]

  • Antibody-Drug Conjugates (ADCs): Stable linkage of cytotoxic drugs to antibodies by re-bridging native disulfide bonds.[3][]

  • Fluorescent Labeling: The reaction product itself can be fluorescent, allowing for direct protein tracking.[8]

  • Reversible Protein Modification: The linkage can be cleaved, allowing for the capture and release of proteins.[9][11]

Reaction Mechanism and Workflow

The modification of cysteine residues by this compound proceeds through a sequential addition-elimination reaction. The first thiol group attacks one of the carbon atoms of the double bond, leading to the elimination of a bromide ion. A second thiol can then react similarly at the other carbon, displacing the second bromide and forming a stable dithiomaleimide bridge.

Reaction_Mechanism cluster_start Reactants cluster_intermediate Intermediate cluster_end Product DBM This compound Cys1 Protein-SH (Cys 1) Intermediate Thiobromomaleimide Adduct DBM->Intermediate + Cys 1 - HBr Cys2 Protein-SH (Cys 2) Product Dithiomaleimide Bridge Intermediate->Product + Cys 2 - HBr

Caption: Reaction of this compound with two cysteine residues.

Quantitative Data

The efficiency of the labeling reaction can be influenced by factors such as stoichiometry, solvent, and base. The stability of the resulting conjugate is also a critical parameter, particularly for in vivo applications.

Table 1: Optimization of Dibromomaleimide Reaction with a Cysteine Analogue (Data adapted from a model reaction with N-Boc-L-Cys-OMe)[12]

EntrySolventMaleimide Equiv.Cysteine Equiv.BaseMono-addition Yield (%)Di-addition Yield (%)
1MeOH1.02.2NoneNot DeterminedNot Determined
2MeOH1.04.0NaHCO₃29.147.9
3Buffer1.11.0Buffer7.169.6
4Buffer10.01.0BufferNot Determined45.0
5Buffer1.02.2Buffer0.080.0
Buffer: 150 mM NaCl, 100 mM sodium phosphate, pH 8.0, 7.5% DMF

Table 2: Hydrolytic Stability of Bromomaleimide-Protein Conjugates (Data based on modification of Grb2 SH2 (L111C) and incubation at 37°C for 4h at pH 8.0)[9]

N-Substituent on MaleimideConjugate Stability
N-benzylCompletely Stable
N-(2-methoxyethyl)Significant Hydrolysis
N-(2-(pyridin-2-yl)ethyl)Significant Hydrolysis
N-cyclohexylmethylCompletely Stable

Experimental Protocols

Protocol 1: Site-Specific Modification of a Single Cysteine Residue

This protocol describes the general procedure for labeling a protein containing a single reactive cysteine residue.

Protocol_1_Workflow Workflow for Single Cysteine Modification prep 1. Protein Preparation reagent 2. Reagent Preparation prep->reagent Dissolve protein in degassed buffer reaction 3. Labeling Reaction reagent->reaction Prepare fresh N-Benzyl-2,3- dibromomaleimide in DMSO/DMF quench 4. Quenching reaction->quench Add reagent to protein (10-20 fold molar excess). Incubate 2h @ RT. purify 5. Purification quench->purify Add excess L-cysteine to stop reaction analyze 6. Analysis purify->analyze Remove excess reagent via size-exclusion chromatography output output analyze->output Characterize by LC-MS / SDS-PAGE

Caption: Experimental workflow for modifying a single protein cysteine residue.

Materials:

  • Cysteine-containing protein

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.0-8.0, degassed

  • This compound (DBM)

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Reducing Agent (optional, for inaccessible cysteines): Tris(2-carboxyethyl)phosphine (TCEP)

  • Quenching Reagent: L-cysteine or β-mercaptoethanol

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Protein Preparation: a. Dissolve the protein in degassed reaction buffer to a final concentration of 1-10 mg/mL. b. If the target cysteine is part of a disulfide bond, add a 10-fold molar excess of TCEP and incubate for 30 minutes at room temperature to reduce the bond. Note: DTT is not recommended as it must be removed before adding the maleimide.

  • Reagent Preparation: a. Prepare a 10-100 mM stock solution of this compound in anhydrous DMSO or DMF. This solution should be prepared fresh.

  • Labeling Reaction: a. Add the DBM stock solution to the protein solution to achieve a 5 to 20-fold molar excess of reagent over the protein. The optimal ratio should be determined empirically. b. Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.

  • Quenching the Reaction: a. To stop the reaction, add a quenching reagent like L-cysteine to a final concentration of 10-20 mM (in excess of the unreacted DBM). b. Incubate for 15-30 minutes at room temperature.

  • Purification: a. Remove excess reagent and quenching agent by passing the reaction mixture through a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with the desired storage buffer.

  • Analysis: a. Confirm successful conjugation and determine the degree of labeling using LC-MS analysis to observe the mass shift. b. Purity can be assessed by SDS-PAGE.

Protocol 2: Disulfide Bond Bridging

This protocol is designed for proteins with an accessible disulfide bond. The bond is first reduced to generate two free thiols, which are then re-bridged by the dibromomaleimide reagent.[7]

Protocol_2_Workflow Workflow for Disulfide Bridging start Protein with Disulfide Bond (P-S-S-P) reduction 1. In Situ Reduction start->reduction Add TCEP (1.1 equiv.) to generate free thiols (P-SH + HS-P) bridging 2. Bridging Reaction reduction->bridging Add DBM (1.1 equiv.) Incubate 15-30 min @ RT, pH 6.0-7.0 purify 3. Purification (Optional) bridging->purify Reaction is often clean; purify if needed via SEC end Bridged Protein Conjugate purify->end

Caption: Experimental workflow for bridging a protein disulfide bond.

Materials:

  • Protein with an accessible disulfide bond

  • Reaction Buffer: Phosphate or similar buffer, pH 6.0-7.0, degassed

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • This compound (DBM)

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

Procedure:

  • Protein and Reagent Preparation: a. Dissolve the protein in degassed reaction buffer (pH 6.2 is reported to be effective) to a final concentration of 1-5 mg/mL.[7] b. Prepare a stock solution of TCEP (e.g., 50 mM in water). c. Prepare a fresh stock solution of DBM (e.g., 50 mM in DMSO).

  • Reduction and Bridging Reaction: a. This reaction is typically performed in one pot. To the protein solution, add TCEP to a final stoichiometry of 1.1 molar equivalents relative to the protein. b. Immediately after adding TCEP, add the DBM stock solution to a final stoichiometry of 1.1 molar equivalents. The near-stoichiometric balance is a key advantage of this method.[7] c. Incubate the reaction for 15-30 minutes at room temperature. The reaction is often very rapid and high-yielding.[7]

  • Purification and Analysis: a. The reaction is typically very clean, often requiring no further purification.[7] If necessary, buffer exchange or removal of small amounts of excess reagent can be performed using size-exclusion chromatography. b. Confirm the formation of the bridged conjugate by LC-MS. The expected mass increase will be the mass of the DBM reagent minus two bromine atoms and plus two hydrogen atoms.

References

Application Notes and Protocols: N-Benzyl-2,3-dibromomaleimide Conjugation to Solid Supports

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Benzyl-2,3-dibromomaleimide is a versatile reagent widely utilized in bioconjugation. Its core structure, a dibromomaleimide, offers two reactive sites where the bromine atoms can be substituted by thiol groups to form stable thioether bonds.[1] This unique feature allows for the creation of well-defined bioconjugates. While traditionally used for bridging disulfide bonds in peptides and proteins in solution, this application note details the conjugation of this compound to solid supports.[2][3][4] This process enables the development of novel affinity matrices, solid-phase synthesis resins, and other functionalized surfaces for a variety of applications in research and drug development.

The protocols outlined below describe the preparation of thiol-functionalized solid supports and the subsequent conjugation of this compound. The resulting functionalized support presents a reactive handle for the subsequent immobilization of thiol-containing molecules of interest.

Reaction Principle

The conjugation of this compound to a solid support is a two-step process. First, the solid support is functionalized with thiol groups. Subsequently, the thiol-activated support is reacted with this compound. The reaction proceeds via a nucleophilic substitution where the thiol groups on the support attack the carbon-bromine bonds of the dibromomaleimide, forming stable thioether linkages.[5] Controlling the stoichiometry of the reactants is crucial to favor monosubstitution, leaving one bromine atom available for further conjugation.

Applications

Solid supports functionalized with this compound can be employed in a range of applications, including:

  • Affinity Chromatography: Immobilization of specific ligands for the purification of target proteins.

  • Enzyme Immobilization: Covalent attachment of enzymes for use in biocatalysis and bioreactors.

  • Solid-Phase Peptide Synthesis: Utilization as a stable linker for the synthesis of peptides with a C-terminal modification handle.[1][2][3]

  • Cell Capture and Sorting: Functionalization of surfaces for the selective capture of specific cell types.

  • Diagnostic Assays: Development of solid-phase assays for the detection of specific biomolecules.

Data Presentation

Table 1: Quantitative Parameters for Solid Support Functionalization

ParameterThiol-Activated Agarose BeadsThiol-Activated Magnetic Beads
Support Matrix Cross-linked AgaroseSuperparamagnetic Microspheres
Activation Chemistry Epoxide activation followed by reaction with sodium thiosulfate and reductionSurface coating with thiol-functional groups (e.g., via silanization)
Typical Thiol Loading 10 - 50 µmol/g of settled resin50 - 200 µmol/g of beads
This compound Loading Efficiency > 80%> 85%
Stability of Thioether Linkage Stable under a wide range of pH (3-10) and non-reducing conditions.[6]Stable under a wide range of pH (3-10) and non-reducing conditions.[6]
Downstream Ligand Coupling Efficiency > 70% (with thiol-containing peptides)> 75% (with thiol-containing peptides)

Experimental Protocols

Protocol 1: Preparation of Thiol-Activated Agarose Beads

This protocol describes the preparation of thiol-activated agarose beads, a common solid support for bioconjugation.

Materials:

  • Cross-linked Agarose Beads (e.g., Sepharose CL-6B)

  • 1,4-butanediol diglycidyl ether (BDDE)

  • Sodium borohydride (NaBH₄)

  • Sodium thiosulfate (Na₂S₂O₃)

  • Dithiothreitol (DTT)

  • Sodium hydroxide (NaOH)

  • Phosphate buffer (0.1 M, pH 7.5)

  • Sodium bicarbonate buffer (0.1 M, pH 8.5)

  • Distilled water

Procedure:

  • Activation of Agarose Beads:

    • Wash 10 mL of settled agarose beads with 10 volumes of distilled water.

    • Suspend the beads in 10 mL of 0.6 M NaOH containing 2 mg/mL sodium borohydride.

    • Add 1 mL of BDDE and incubate the suspension at room temperature for 6 hours with gentle shaking.

    • Wash the beads extensively with distilled water until the pH of the wash is neutral.

  • Thiolation of Activated Beads:

    • Suspend the activated beads in 10 mL of a 1 M sodium thiosulfate solution (pH 7.0).

    • Incubate at 60°C for 6 hours with gentle shaking.

    • Wash the beads with distilled water.

  • Reduction to Free Thiols:

    • Suspend the thiosulfated beads in 10 mL of a 0.1 M DTT solution in 0.1 M sodium bicarbonate buffer (pH 8.5).

    • Incubate at room temperature for 1 hour with gentle shaking.

    • Wash the beads thoroughly with 0.1 M phosphate buffer (pH 7.5) to remove excess DTT.

    • The thiol-activated beads are now ready for conjugation.

Protocol 2: Conjugation of this compound to Thiol-Activated Agarose Beads

This protocol details the covalent attachment of this compound to the prepared thiol-activated agarose beads.

Materials:

  • Thiol-activated agarose beads (from Protocol 1)

  • This compound

  • Dimethylformamide (DMF)

  • Phosphate buffer (0.1 M, pH 7.5)

  • L-Cysteine solution (1 M in phosphate buffer)

  • Ethanolamine (1 M, pH 8.0)

Procedure:

  • Preparation of this compound Solution:

    • Dissolve this compound in a minimal amount of DMF to prepare a 100 mM stock solution.

  • Conjugation Reaction:

    • Suspend 10 mL of settled thiol-activated agarose beads in 10 mL of 0.1 M phosphate buffer (pH 7.5).

    • Add the this compound stock solution to the bead suspension to achieve a 2-fold molar excess over the estimated thiol content of the beads.

    • Incubate the reaction mixture at room temperature for 4 hours with gentle shaking, protected from light.

  • Washing:

    • Wash the beads with 5 volumes of 1:1 DMF/phosphate buffer (v/v) to remove unreacted this compound.

    • Wash with 10 volumes of phosphate buffer (pH 7.5).

  • Blocking of Unreacted Thiol Groups (Optional but Recommended):

    • To block any remaining thiol groups on the support, resuspend the beads in 10 mL of a 50 mM L-Cysteine solution and incubate for 1 hour at room temperature.

    • Wash the beads thoroughly with phosphate buffer.

  • Blocking of Remaining Reactive Sites (Optional):

    • To block any residual non-specific reactive sites, resuspend the beads in 10 mL of 1 M ethanolamine (pH 8.0) and incubate for 1 hour.

    • Wash the beads extensively with phosphate buffer.

  • Storage:

    • Store the this compound functionalized beads in phosphate buffer containing a suitable bacteriostatic agent (e.g., 0.02% sodium azide) at 4°C.

Protocol 3: Quantification of Immobilized this compound

The amount of this compound conjugated to the solid support can be indirectly quantified by determining the amount of remaining free thiol groups before and after the conjugation reaction using Ellman's reagent (DTNB).

Materials:

  • Ellman's Reagent (5,5'-dithiobis-(2-nitrobenzoic acid))

  • Phosphate buffer (0.1 M, pH 8.0)

  • L-Cysteine standards

  • UV-Vis Spectrophotometer

Procedure:

  • Generate a Standard Curve:

    • Prepare a series of L-Cysteine standards of known concentrations in phosphate buffer.

    • React a known volume of each standard with Ellman's reagent and measure the absorbance at 412 nm.

    • Plot the absorbance versus the concentration of L-Cysteine to generate a standard curve.

  • Quantify Thiol Groups on the Support:

    • Take a small, known volume of the thiol-activated bead slurry before and after the conjugation reaction.

    • Wash the beads thoroughly to remove any soluble thiols.

    • Add a known volume of Ellman's reagent solution to the beads and incubate until the color development is complete.

    • Centrifuge the beads and measure the absorbance of the supernatant at 412 nm.

  • Calculate Immobilized Ligand:

    • Using the standard curve, determine the concentration of thiol groups on the beads before and after conjugation.

    • The difference in thiol concentration corresponds to the amount of this compound that has reacted with the support.

Visualizations

experimental_workflow cluster_prep Support Preparation cluster_conjugation Conjugation start Start: Agarose Beads activation Activation with BDDE start->activation NaOH, NaBH4 thiolation Thiolation with Na2S2O3 activation->thiolation reduction Reduction with DTT thiolation->reduction thiol_support Thiol-Activated Support reduction->thiol_support reaction Conjugation Reaction thiol_support->reaction nbdm N-Benzyl-2,3- dibromomaleimide nbdm->reaction washing Washing reaction->washing blocking Blocking washing->blocking final_product Functionalized Support blocking->final_product

Caption: Experimental workflow for the conjugation of this compound to a solid support.

reaction_pathway support Solid Support -OH activated_support Activated Support -Epoxide support->activated_support BDDE, NaOH thiol_support Thiol-Activated Support -SH activated_support->thiol_support 1. Na2S2O3 2. DTT intermediate Monosubstituted Intermediate -S-C=C-Br thiol_support->intermediate Nucleophilic Substitution nbdm This compound Br-C=C-Br nbdm->intermediate final_product Functionalized Support for Downstream Conjugation intermediate->final_product Ready for further reaction with R-SH

Caption: Reaction pathway for the functionalization of a solid support with this compound.

References

Troubleshooting & Optimization

Troubleshooting low yield in N-Benzyl-2,3-dibromomaleimide conjugation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides in-depth troubleshooting for researchers experiencing low yields or other issues during conjugation reactions with N-Benzyl-2,3-dibromomaleimide.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My overall conjugation yield is very low. What are the most common initial checks?

Low yield is a frequent challenge. Start by systematically checking the most critical parameters of your reaction.

Initial Troubleshooting Steps:

  • Verify Thiol Availability: The reaction requires a free sulfhydryl (-SH) group. Cysteine residues in proteins are often paired in disulfide bonds (S-S), which are unreactive with maleimides.[1][2]

    • Action: Ensure disulfide bonds have been adequately reduced. Use a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine), which does not need to be removed before adding the maleimide reagent.[3] A 10-100 fold molar excess of TCEP incubated for 30-60 minutes at room temperature is a common starting point.[4][5]

  • Confirm Reagent Quality: this compound is susceptible to hydrolysis if exposed to moisture.

    • Action: Prepare stock solutions of the maleimide reagent in a dry, water-miscible organic solvent like anhydrous DMSO or DMF immediately before use.[1][2][6] Avoid storing the reagent in aqueous solutions.[2]

  • Check Reaction pH: The pH of the reaction buffer is critical for balancing thiol reactivity, maleimide stability, and minimizing side reactions.

    • Action: For the initial thiol substitution, a pH range of 7.0-8.5 is often effective for dibromomaleimides.[7][8] Unlike simple maleimides which require a tighter pH of 6.5-7.5 to avoid amine reactivity, the subsequent hydrolysis step for dibromomaleimides is often accelerated at a slightly basic pH of around 8.5.[8][9][10] Avoid buffers containing nucleophiles like Tris or thiols (e.g., DTT, β-mercaptoethanol).[2][11] Phosphate (PBS), HEPES, or bicarbonate buffers are good choices.[1][2]

  • Optimize Molar Ratio: An insufficient molar excess of the dibromomaleimide reagent can lead to an incomplete reaction.

    • Action: Start with a 10-20 fold molar excess of the maleimide reagent over the biomolecule.[3] This may need to be optimized depending on your specific substrate.

Q2: I'm observing multiple products or a heterogeneous mixture in my analysis (LC-MS/SDS-PAGE). What could be the cause?

Product heterogeneity can arise from incomplete reactions, side reactions, or instability of the conjugate.

Potential Causes and Solutions:

  • Incomplete Disulfide Reduction: If your protein has multiple disulfide bonds, partial reduction will lead to a mix of species with different numbers of available thiols for conjugation.

    • Solution: Increase the concentration of the reducing agent (TCEP) or extend the reduction time. Confirm complete reduction using Ellman's reagent if possible.[4]

  • Reaction with Amines: While the thiol reaction is highly favored, at pH values above 8.5, reactivity with primary amines (like lysine residues) can increase, leading to non-specific labeling.[11]

    • Solution: Maintain careful control of the pH. If non-specific amine conjugation is suspected, lower the pH of the initial conjugation step to 7.5-8.0.

  • Incomplete Hydrolysis: The initial product of dibromomaleimide conjugation is a dithiomaleimide bridge. This is subsequently hydrolyzed to a stable maleamic acid to "lock" the conjugate.[9][12] Incomplete hydrolysis can leave a mixture of species.

    • Solution: After the initial conjugation, ensure conditions are suitable for hydrolysis. This is often achieved by incubating at a pH of 8.5 for 1-2 hours.[8][9] The hydrolysis can be monitored by the disappearance of the dithiomaleimide absorbance around 402-406 nm.[9]

Q3: My protein is precipitating during the conjugation reaction. How can I prevent this?

Precipitation indicates a loss of solubility of your biomolecule, which can halt the reaction.

Troubleshooting Protein Precipitation:

  • Organic Co-solvent Concentration: this compound requires an organic solvent like DMSO or DMF for its stock solution. High final concentrations of these solvents can denature and precipitate proteins.[2]

    • Solution: Keep the final concentration of the organic co-solvent in the reaction mixture as low as possible, typically below 10% (v/v).[2] Add the maleimide stock solution slowly to the protein solution while gently stirring.

  • Suboptimal Buffer Conditions: The buffer composition, ionic strength, or pH may not be optimal for your specific protein's stability.

    • Solution: Ensure the chosen buffer is one in which your protein is known to be stable at the desired concentration. Consider optimizing the protein concentration itself.[13]

Reaction and Workflow Diagrams

The following diagrams illustrate the key chemical transformations and procedural steps.

G cluster_0 Step 1: Disulfide Bridging cluster_1 Step 2: Hydrolytic Locking cluster_2 Side Reaction A This compound C Dithiomaleimide Conjugate (Intermediate) A->C + Protein-SH (pH 7.0-8.5) E Hydrolyzed Maleimide (Inactive) A->E + H₂O (excessive) (pre-reaction) B Reduced Protein (2x -SH) B->C D Stable Maleamic Acid Conjugate (Locked) C->D + H₂O (pH ~8.5)

G

G

Experimental Protocols

Protocol 1: Reduction and Conjugation of a Model Antibody (IgG)

This protocol describes the re-bridging of interchain disulfide bonds in a typical antibody.

  • Protein Preparation:

    • Buffer exchange the antibody (e.g., Trastuzumab) into a degassed conjugation buffer (e.g., PBS, pH 7.5).[6]

    • Adjust the antibody concentration to 1-10 mg/mL.[1]

  • Disulfide Bond Reduction:

    • Add a 10-100 fold molar excess of TCEP to the antibody solution.

    • Flush the vial with an inert gas (nitrogen or argon), seal, and incubate for 30-60 minutes at room temperature.[14]

  • Maleimide Reagent Preparation:

    • Immediately before use, dissolve this compound in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).[1] Vortex briefly to ensure it is fully dissolved.

  • Conjugation Reaction:

    • Add the maleimide stock solution to the reduced antibody solution to achieve the desired molar excess (e.g., 8-20 fold excess).[8] Add the stock solution dropwise while gently stirring.

    • Incubate for 5-15 minutes at room temperature. The initial thiol substitution is typically very rapid.[8][10]

  • Hydrolysis (Locking Step):

    • Adjust the reaction pH to 8.5 using a suitable buffer to accelerate hydrolysis of the dithiomaleimide intermediate.[8][9]

    • Incubate for 1-2 hours at room temperature.[9]

  • Purification:

    • Remove excess, unreacted maleimide reagent and byproducts using size-exclusion chromatography (e.g., a PD-10 or Zeba™ spin desalting column) or dialysis.[6]

  • Analysis:

    • Confirm conjugation and assess product homogeneity using SDS-PAGE and/or LC-MS.

Data Summary Tables

The optimal reaction conditions can vary significantly based on the specific biomolecule and linker. The following table summarizes generally recommended starting conditions for dibromomaleimide conjugations.

ParameterRecommended ConditionRationale & NotesCitations
Reaction pH Conjugation: 7.0 - 8.5Hydrolysis: 8.5Balances thiol reactivity with reagent stability. A higher pH (~8.5) significantly accelerates the post-conjugation hydrolysis step, which is crucial for creating a stable bond.[7][8][9]
Reducing Agent TCEP (10-100x molar excess)Effective at reducing disulfides and does not need to be removed prior to conjugation, unlike DTT.[1][3]
Maleimide Stock Freshly prepared in anhydrous DMSO or DMFDibromomaleimides are sensitive to moisture and can hydrolyze in aqueous solutions before the reaction.[1][2][6]
Molar Ratio 8-20x excess of Maleimide:ProteinEnsures the reaction goes to completion. The optimal ratio should be determined empirically.[3][8]
Reaction Time Conjugation: 5-15 minHydrolysis: 1-2 hoursThiol substitution is rapid. The subsequent hydrolysis step requires a longer incubation to ensure the formation of the stable maleamic acid.[8][9][10]
Buffer Choice PBS, HEPES, BicarbonateUse non-nucleophilic buffers. Avoid Tris or buffers containing other thiol compounds.[1][2]

References

Technical Support Center: Optimizing N-Benzyl-2,3-dibromomaleimide Labeling Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-Benzyl-2,3-dibromomaleimide (NBDM) labeling. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing your bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound (NBDM) and what is its primary application in bioconjugation?

This compound is a thiol-reactive labeling reagent. Its primary application is the site-specific bridging of disulfide bonds in proteins and other biomolecules. This is achieved by first reducing a disulfide bond to yield two free thiol groups, which then react with the two bromine atoms on the maleimide ring. This process forms a stable dithiomaleimide bridge, effectively re-linking the cysteine residues.

Q2: What is the mechanism of NBDM labeling?

The labeling reaction with NBDM proceeds through a sequential nucleophilic substitution (addition-elimination) mechanism. After the reduction of a disulfide bond to two free sulfhydryl groups (-SH), each thiol attacks one of the carbon atoms of the dibromomaleimide double bond, displacing the bromide ions and forming two stable thioether bonds.

Q3: What are the main advantages of using NBDM for protein labeling?

The primary advantages of using NBDM include:

  • Site-Specific Labeling: By targeting native disulfide bonds, NBDM allows for highly specific labeling, which can be crucial for preserving the biological activity of the protein.

  • Conjugation-Induced Fluorescence: The resulting dithiomaleimide conjugate is fluorescent, enabling direct detection and quantification of the labeled protein without the need for a secondary fluorescent reporter.[1]

  • Stable Conjugate Formation: The resulting dithiomaleimide bridge is stable, and can be further stabilized by hydrolysis to the corresponding maleamic acid.

Q4: How should I store and handle this compound?

NBDM is a solid with a melting point of 117-120 °C. It should be stored in a tightly-closed container in a cool, dry, and well-ventilated area.[1] Some suppliers recommend storing it under an argon atmosphere to minimize degradation due to moisture and air.[2][3]

Q5: In what solvents can I dissolve NBDM?

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Labeling Efficiency Incomplete reduction of disulfide bonds.Ensure complete reduction by using a sufficient excess of a reducing agent like TCEP (10-50 fold molar excess) and an adequate incubation time (30-60 minutes at room temperature).
Re-oxidation of thiols before NBDM addition.Perform the labeling reaction immediately after the removal of the reducing agent (if necessary). Degas buffers to minimize oxygen content.
Hydrolysis of NBDM.Prepare fresh stock solutions of NBDM in anhydrous DMSO or DMF immediately before use. Avoid prolonged exposure of NBDM to aqueous buffers before the reaction.
Suboptimal pH.The optimal pH for the reaction of maleimides with thiols is typically between 6.5 and 7.5. For dibromomaleimides, a pH of around 7.4 is often used for the conjugation, while a higher pH of 8.5 can be used to accelerate post-conjugation hydrolysis to the more stable maleamic acid.[5]
Insufficient molar ratio of NBDM.While general maleimide protocols suggest a 10-20 fold molar excess, for disulfide bridging with dibromomaleimides, a lower molar excess may be sufficient and even desirable to avoid off-target reactions. Start with a 1.1 to 5-fold molar excess of NBDM per disulfide bond and optimize.[6]
Protein Precipitation during Labeling High concentration of organic solvent from NBDM stock.Keep the final concentration of the organic solvent (DMSO or DMF) in the reaction mixture below 10% (v/v).
Protein instability upon disulfide bond reduction.Optimize buffer conditions (e.g., ionic strength, addition of stabilizers). Perform the reaction at a lower temperature (4°C) for a longer duration.
Poor Reproducibility Inconsistent preparation of NBDM stock solution.Always prepare NBDM stock solutions fresh for each experiment. Ensure the solvent is anhydrous.
Variability in the extent of disulfide bond reduction.Standardize the reduction step with precise control over reducing agent concentration, incubation time, and temperature.
Unexpected Side Products Reaction with other nucleophiles.While maleimides are highly selective for thiols at neutral pH, side reactions with other nucleophiles like amines can occur at higher pH values. Maintain the reaction pH within the recommended range.
Reaction of NBDM with the reducing agent.If using a thiol-containing reducing agent like DTT, it must be removed before adding NBDM. TCEP is often preferred as it does not contain a thiol group and does not need to be removed.

Quantitative Data Summary

Table 1: Recommended Reaction Parameters for NBDM Labeling

ParameterRecommended RangeNotes
pH 7.0 - 7.5 (for conjugation)Balances thiol reactivity and minimizes maleimide hydrolysis.
8.5 (for post-conjugation hydrolysis)Accelerates the conversion of the dithiomaleimide to the more stable dithiomaleamic acid.
Temperature Room Temperature (20-25°C) or 4°CRoom temperature reactions are typically faster (e.g., 1-2 hours). 4°C is recommended for sensitive proteins, requiring longer incubation times (e.g., overnight).
Molar Ratio (NBDM:Protein) 1.1:1 to 5:1 per disulfide bondOptimization is crucial. A small excess is often sufficient for efficient disulfide bridging.[6]
Protein Concentration 1 - 10 mg/mLHigher concentrations can increase reaction rates but may also increase the risk of aggregation.
Reducing Agent (TCEP) 10 - 50 fold molar excess over proteinTCEP is recommended as it does not need to be removed prior to NBDM addition.
Reaction Time 15 minutes - 2 hours (for conjugation)The reaction can be very rapid. Monitor progress by analytical methods if possible.[6]
2 - 48 hours (for post-conjugation hydrolysis)The time required for complete hydrolysis depends on the linker structure and pH.

Table 2: Photophysical Properties of Dithiomaleimide Conjugates

PropertyValueNotes
Fluorescence YesConjugation of thiols to dibromomaleimides induces fluorescence.[1]
Excitation Wavelength (λex) ~341 nm (for a generic dithiomaleimide)The exact wavelength for the N-Benzyl derivative may vary.
Emission Wavelength (λem) ~502 nm (for a generic dithiomaleimide)The exact wavelength for the N-Benzyl derivative may vary.

Experimental Protocols

Protocol 1: Disulfide Bond Reduction
  • Protein Preparation: Dissolve the protein containing the target disulfide bond in a degassed reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.2-7.5) to a final concentration of 1-10 mg/mL.

  • Reducing Agent Addition: Prepare a fresh stock solution of Tris(2-carboxyethyl)phosphine (TCEP) in the reaction buffer. Add a 10-50 fold molar excess of TCEP to the protein solution.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature to ensure complete reduction of the disulfide bonds.

Protocol 2: NBDM Labeling
  • NBDM Stock Solution: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.

  • Labeling Reaction: Add the desired molar excess of the NBDM stock solution (e.g., 1.1 to 5-fold molar excess per disulfide bond) to the reduced protein solution. Gently mix the solution.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light. For sensitive proteins, the reaction can be performed overnight at 4°C.

  • Quenching (Optional): To quench any unreacted NBDM, a small molecule thiol such as L-cysteine or 2-mercaptoethanol can be added to a final concentration of 10-fold molar excess over the initial NBDM concentration. Incubate for an additional 15-30 minutes.

Protocol 3: Post-Conjugation Hydrolysis and Purification
  • pH Adjustment: To promote the hydrolysis of the dithiomaleimide to the more stable dithiomaleamic acid, adjust the pH of the reaction mixture to 8.5 using a suitable buffer.

  • Incubation: Incubate the solution for 2-48 hours at room temperature or 37°C.[5] The optimal time should be determined empirically.

  • Purification: Remove excess NBDM, quenching reagent, and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis.

Visualizations

experimental_workflow cluster_reduction Disulfide Bond Reduction cluster_labeling NBDM Labeling cluster_stabilization Stabilization & Purification protein Protein with Disulfide Bond tcep Add TCEP (10-50x excess) protein->tcep reduced_protein Reduced Protein with Free Thiols tcep->reduced_protein nbdm Add NBDM (1.1-5x excess) reduced_protein->nbdm labeled_protein Dithiomaleimide Conjugate nbdm->labeled_protein hydrolysis Hydrolysis (pH 8.5) labeled_protein->hydrolysis stable_conjugate Stable Maleamic Acid Conjugate hydrolysis->stable_conjugate purification Purification stable_conjugate->purification final_product Purified Labeled Protein purification->final_product

Caption: Experimental workflow for this compound labeling.

troubleshooting_logic cluster_reduction_check Check Reduction Step cluster_reagent_check Check Reagent & Conditions cluster_ratio_check Check Molar Ratio start Low Labeling Efficiency? incomplete_reduction Incomplete Disulfide Reduction? start->incomplete_reduction Yes nbdm_hydrolysis NBDM Hydrolysis? start->nbdm_hydrolysis No optimize_tcep Increase TCEP concentration or incubation time incomplete_reduction->optimize_tcep fresh_nbdm Prepare fresh NBDM stock in anhydrous solvent nbdm_hydrolysis->fresh_nbdm Yes wrong_ph Suboptimal pH? nbdm_hydrolysis->wrong_ph No adjust_ph Adjust pH to 7.0-7.5 wrong_ph->adjust_ph Yes low_ratio Insufficient NBDM Molar Ratio? wrong_ph->low_ratio No optimize_ratio Optimize NBDM:Protein ratio (start with 1.1-5x excess) low_ratio->optimize_ratio Yes success Labeling Optimized low_ratio->success No

Caption: Troubleshooting logic for low NBDM labeling efficiency.

References

Preventing N-Benzyl-2,3-dibromomaleimide hydrolysis during reaction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges of working with N-Benzyl-2,3-dibromomaleimide, with a specific focus on preventing its hydrolysis during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a chemical compound with the molecular formula C₁₁H₇Br₂NO₂.[1] It is a solid with a melting point of 117-120 °C.[1] This reagent is often used as a precursor in the synthesis of various maleimide-based dyes that are utilized in fluorescence quenching applications.[1] Additionally, the dibromomaleimide platform is employed in bioconjugation to create stable, site-specific linkages to molecules like antibodies, particularly by reacting with reduced disulfide bonds.[2]

Q2: What is maleimide hydrolysis and why is it a concern when using this compound?

Maleimide hydrolysis is a chemical reaction in which the maleimide ring reacts with water, leading to the opening of the ring to form a maleamic acid derivative. This resulting maleamic acid is not reactive towards thiols, which are often the intended target for conjugation reactions.[3] Therefore, premature hydrolysis of this compound can lead to significantly lower reaction yields or complete failure of the conjugation process.[3]

Q3: What factors influence the rate of this compound hydrolysis?

The rate of hydrolysis for N-substituted maleimides, including this compound, is influenced by several factors:

  • pH: The hydrolysis of maleimides is significantly accelerated under alkaline conditions (pH > 7.5).[3] The optimal pH range for reactions involving maleimides, such as thiol conjugation, is typically between 6.5 and 7.5.[3]

  • Temperature: Higher temperatures increase the rate of chemical reactions, including hydrolysis.[3]

  • Aqueous Environment: Prolonged exposure to water or aqueous buffers will lead to hydrolysis. It is not recommended to store maleimide reagents in aqueous solutions for extended periods.[3]

  • Substituents: The presence of two bromine atoms on the maleimide ring of this compound is expected to influence its stability. Electron-withdrawing groups, such as halogens, can increase the rate of hydrolysis.[4]

Q4: How can I detect and quantify the hydrolysis of this compound?

Several analytical techniques can be employed to monitor the hydrolysis of this compound and its reaction products:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for separating and quantifying the intact maleimide, the desired product, and the hydrolyzed maleamic acid.

  • Mass Spectrometry (MS): Mass spectrometry can identify the different species by their mass-to-charge ratio. A mass increase of 18 Da (the mass of a water molecule) is indicative of a hydrolysis event.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used for in-line or on-line reaction monitoring to observe the disappearance of the maleimide reactant and the appearance of the product and any hydrolysis byproducts in real-time.[5]

Troubleshooting Guides

Problem: Low or No Yield of the Desired Product

Possible Cause: Premature hydrolysis of this compound.

Solutions:

  • Reagent Preparation and Storage:

    • Ensure the this compound is stored as a dry powder in a desiccator, protected from moisture. For long-term storage, consider storing under an inert atmosphere like argon.

    • Prepare stock solutions in an anhydrous organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[3][6]

    • Prepare aqueous working solutions immediately before use and minimize the time the reagent is in an aqueous buffer before starting the reaction.[3][6]

  • Reaction Conditions:

    • pH Control: Maintain the reaction pH in the optimal range of 6.5-7.5 for thiol-maleimide reactions.[3] Use a calibrated pH meter to verify the pH of your buffer.

    • Temperature: Perform the reaction at room temperature or 4°C if the desired reaction is slow and the reactants are stable at lower temperatures. Avoid unnecessarily high temperatures.

    • Buffer Choice: Use non-nucleophilic buffers such as phosphate-buffered saline (PBS), HEPES, or borate buffers.

Problem: Formation of an Unexpected Byproduct with a Mass Increase of 18 Da

Possible Cause: Hydrolysis of the this compound starting material or the desired product.

Solutions:

  • Analytical Monitoring:

    • Use HPLC or LC-MS to monitor the reaction progress and identify the point at which the hydrolysis product begins to form.

    • This can help determine if the hydrolysis is occurring to the starting material before the reaction is complete or to the product after its formation.

  • Reaction Optimization:

    • If hydrolysis of the starting material is the issue, follow the recommendations in the "Low or No Yield" section to minimize pre-reaction hydrolysis.

    • If the product is hydrolyzing, consider if this is a desirable outcome. In some bioconjugation applications, post-conjugation hydrolysis of the resulting thiosuccinimide ring is intentionally induced to create a more stable final product that is resistant to retro-Michael reactions.[2][6]

Data Presentation

Table 1: Factors Affecting the Stability of N-Substituted Maleimides

FactorConditionEffect on Hydrolysis RateRecommendation
pH > 7.5 (Alkaline)Significantly Increased[3]Maintain pH between 6.5 and 7.5 for reactions.
< 6.5 (Acidic)Generally SlowerOptimal for stability, but may slow down desired reaction.
Temperature IncreasedIncreased[3]Use the lowest effective temperature for the reaction.
Solvent AqueousPromotes Hydrolysis[3]Use anhydrous organic solvents for stock solutions.[3][6]
N-Substituent Electron-withdrawingIncreased[4]Be aware of the potential for faster hydrolysis.
Electron-donatingDecreased[4]Generally more stable against pre-conjugation hydrolysis.

Table 2: Qualitative Stability of Different Maleimide Derivatives

Maleimide DerivativeN-SubstituentRing SubstituentsExpected Pre-Conjugation Hydrolysis RateNotes
N-EthylmaleimideAlkylNoneModerateCommonly used in bioconjugation.
N-PhenylmaleimideArylNoneFaster than N-alkyl[4]Electron-withdrawing nature of the phenyl group.
This compound Benzyl (Arylalkyl)2,3-DibromoLikely FasterBromine atoms are electron-withdrawing.
DibromomaleimidesVarious2,3-DibromoGenerally faster hydrolysis post-conjugation[7][8]Often desirable for stabilizing the conjugate.

Experimental Protocols

Protocol 1: General Procedure to Minimize Hydrolysis of this compound During Reaction
  • Reagent Preparation:

    • Allow the container of this compound to warm to room temperature before opening to prevent moisture condensation.

    • Prepare a stock solution of the desired concentration in anhydrous DMSO or DMF. Store this stock solution at -20°C or -80°C in small, single-use aliquots to avoid multiple freeze-thaw cycles.

  • Reaction Setup:

    • Prepare the reaction buffer (e.g., PBS, HEPES) and adjust the pH to the optimal range of 6.5-7.5 using a calibrated pH meter.

    • Degas the buffer to remove dissolved oxygen if working with sensitive molecules, such as proteins with free thiols.

  • Reaction Execution:

    • Dissolve the other reactant(s) in the prepared reaction buffer.

    • Immediately before initiating the reaction, add the required volume of the this compound stock solution to the reaction mixture.

    • Incubate the reaction at the desired temperature (e.g., room temperature or 4°C) and for the predetermined time.

    • Monitor the reaction progress using an appropriate analytical technique (e.g., HPLC, LC-MS).

  • Work-up and Purification:

    • Once the reaction is complete, proceed with the work-up and purification steps promptly to isolate the desired product from any unreacted starting materials or hydrolysis byproducts.

Protocol 2: Post-Conjugation Hydrolysis for Thiosuccinimide Ring Stabilization (for Bioconjugation)

This protocol is applicable after the successful conjugation of a dibromomaleimide to a thiol-containing molecule, such as a protein.

  • Conjugation and Purification:

    • Perform the conjugation reaction as described in Protocol 1.

    • Purify the conjugate using a suitable method (e.g., size-exclusion chromatography, dialysis) to remove excess maleimide and other reagents.

  • Inducing Hydrolysis:

    • Adjust the pH of the purified conjugate solution to 8.5-9.0 using a suitable buffer (e.g., borate buffer).[6]

    • Incubate the solution at room temperature or 37°C for 1-4 hours.[6]

  • Monitoring and Neutralization:

    • Monitor the hydrolysis of the thiosuccinimide ring by mass spectrometry, looking for a mass increase of 18 Da.

    • Once the hydrolysis is complete, neutralize the solution by adding a buffer to bring the pH back to a neutral range (e.g., 7.0-7.5) for storage or downstream applications.

Visualizations

Hydrolysis_Pathway cluster_conditions Accelerated by: NBDBM This compound (Reactive) Maleamic_Acid N-Benzyl-2,3-dibromo-maleamic acid (Unreactive) NBDBM->Maleamic_Acid Hydrolysis Water H₂O High pH (>7.5) High pH (>7.5) High Temperature High Temperature

Caption: Hydrolysis pathway of this compound.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Outcome A Prepare Anhydrous Stock Solution (e.g., DMSO) C Add Stock Solution to Reaction Mixture A->C B Prepare Reaction Buffer (pH 6.5-7.5) B->C D Incubate at Controlled Temperature C->D E Monitor Progress (e.g., HPLC, MS) D->E F Successful Reaction: Purify Product E->F Success G Hydrolysis Detected: Troubleshoot E->G Problem

References

Side reactions of N-Benzyl-2,3-dibromomaleimide with proteins

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-Benzyl-2,3-dibromomaleimide. This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with this reagent for protein modification and bioconjugation.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction of this compound with proteins?

A1: this compound selectively reacts with cysteine residues in proteins. The reaction proceeds via a Michael addition of the thiol group from the cysteine to one of the bromine-substituted carbons of the maleimide ring, followed by the elimination of HBr. This results in a stable thioether bond. In the case of accessible disulfide bonds, the dibromomaleimide can insert into the disulfide after reduction, effectively bridging the two cysteine residues.[1][2]

Q2: What are the most common side reactions observed with this compound?

A2: The most prominent side reaction is the hydrolysis of the maleimide ring to form a maleamic acid derivative.[3][4] This reaction is accelerated at higher pH values (pH > 8) and can compete with the desired cysteine conjugation, reducing the efficiency of the labeling reaction.[3] Another potential side reaction is the reaction with reducing agents, such as TCEP, which can lead to the formation of unwanted adducts.[5]

Q3: Is the reaction of this compound with cysteine residues reversible?

A3: The initial thioether linkage formed can be reversible under certain conditions, such as in the presence of a large excess of a thiol-containing compound or a phosphine.[1][2] However, subsequent reactions, such as hydrolysis of the maleimide ring after conjugation, can "lock" the conjugate, making it more stable and effectively irreversible.[4]

Q4: Can this compound react with other amino acids besides cysteine?

A4: While this compound is highly selective for cysteine, some reactivity with other nucleophilic amino acid side chains, such as lysine, can occur, particularly at higher pH where the amine group is deprotonated. However, the reaction with cysteine is significantly faster and more efficient under typical bioconjugation conditions (pH 7-8).[6]

Troubleshooting Guide

Issue 1: Low conjugation efficiency.

  • Question: I am observing very low or no labeling of my protein with this compound. What could be the cause?

  • Answer:

    • Hydrolysis of the reagent: this compound can rapidly hydrolyze in aqueous solutions, especially at pH > 8.[3] Prepare the reagent solution fresh in a water-miscible organic solvent (e.g., DMF or DMSO) and add it to the protein solution immediately before the reaction.

    • Inaccessible cysteine residues: The target cysteine residue(s) may be buried within the protein structure and inaccessible to the reagent. Consider performing the reaction under partially denaturing conditions, if compatible with your protein's stability and function.

    • Incorrect pH: While the reaction with cysteine is faster at higher pH, so is hydrolysis. The optimal pH is typically between 7.0 and 8.0. You may need to perform a pH optimization for your specific protein.

    • Presence of competing nucleophiles: High concentrations of other nucleophiles in the buffer (e.g., Tris buffer) can compete with the cysteine reaction. It is recommended to use non-nucleophilic buffers such as phosphate or HEPES.

Issue 2: Formation of unexpected protein adducts or heterogeneity in the final product.

  • Question: My mass spectrometry analysis shows multiple species, and the product is not as homogeneous as expected. What are the possible reasons?

  • Answer:

    • Reaction with reducing agents: If you are using a reducing agent like TCEP to reduce disulfide bonds prior to conjugation, it can react with the dibromomaleimide reagent, leading to the formation of TCEP-maleimide adducts on your protein.[5] It is crucial to remove the excess reducing agent before adding the dibromomaleimide.

    • Off-target labeling: At higher pH or with long reaction times, there might be some minor labeling of other nucleophilic residues like lysine.[6] Try reducing the pH and the reaction time.

    • Disulfide scrambling: Incomplete reduction or re-oxidation of disulfide bonds can lead to a heterogeneous mixture of protein species. Ensure complete reduction and handle the protein in a manner that minimizes re-oxidation before the bridging reaction.

Issue 3: Instability of the conjugate, leading to loss of the label over time.

  • Question: I've successfully conjugated my protein, but the label seems to be coming off during storage or subsequent experimental steps. Why is this happening?

  • Answer:

    • Retro-Michael reaction: The thioether bond formed can undergo a retro-Michael reaction, especially in the presence of other thiols.[7] To increase the stability of the conjugate, it is often desirable to promote the hydrolysis of the maleimide ring to the maleamic acid after conjugation.[4] This can be achieved by incubating the conjugate at a slightly basic pH (e.g., pH 8.5-9.0) for a short period after the initial conjugation step. N-aryl maleimides have been shown to form more stable conjugates compared to N-alkyl maleimides.[7]

Quantitative Data Summary

Table 1: Reaction Kinetics of Maleimide Derivatives with Cysteine

ReagentRelative ReactivityReference
N-methylbromomaleimide≈ N-ethylmaleimide[2]
Dibromomaleimide< N-ethylmaleimide[2]
Iodoacetamide<< Dibromomaleimide[2]

Table 2: Hydrolysis Half-life of Dibromomaleimides

ReagentpHHalf-lifeReference
Dibromomaleimide (C-2 linker)8.0< 1 minute[3]
DithiophenolmaleimidesNot specified30-60 minutes[3]

Experimental Protocols

Protocol 1: Cysteine-Specific Protein Labeling

  • Protein Preparation: Dissolve the protein in a suitable non-nucleophilic buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.4). If the target cysteine is in a disulfide bond, reduce it first with a 5-10 fold molar excess of TCEP for 1-2 hours at room temperature.

  • Removal of Reducing Agent: Remove the excess TCEP using a desalting column or dialysis against the reaction buffer. This step is critical to prevent side reactions.

  • Reagent Preparation: Prepare a stock solution of this compound (e.g., 10-20 mM) in a water-miscible organic solvent such as DMF or DMSO. This solution should be prepared fresh immediately before use.

  • Conjugation Reaction: Add a 5-20 fold molar excess of the this compound stock solution to the protein solution. The final concentration of the organic solvent should typically be less than 10% (v/v) to avoid protein denaturation.

  • Incubation: Incubate the reaction mixture at room temperature or 4°C for 1-4 hours with gentle mixing. The optimal time should be determined empirically for each protein.

  • Quenching and Purification: Quench the reaction by adding a low molecular weight thiol such as L-cysteine or 2-mercaptoethanol to a final concentration of 10-20 mM. Remove the excess reagent and byproducts by size-exclusion chromatography, dialysis, or tangential flow filtration.

  • (Optional) Stabilization: To increase the stability of the conjugate, the pH of the purified conjugate can be raised to 8.5-9.0 for a short period (e.g., 30-60 minutes) to promote hydrolysis of the maleimide ring, followed by buffer exchange back to the desired storage buffer.

Protocol 2: Disulfide Bridging

  • Protein Preparation: Dissolve the protein containing the target disulfide bond in a reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 8.0).

  • In-situ Reduction and Bridging:

    • Prepare a fresh stock solution of this compound in DMF or DMSO.

    • Add a 3-5 fold molar excess of TCEP to the protein solution.

    • Immediately after adding TCEP, add a 5-10 fold molar excess of the this compound stock solution.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature.

  • Purification: Purify the bridged protein from excess reagents and byproducts using standard methods such as size-exclusion chromatography or dialysis.

Diagrams

Reaction_Pathways cluster_main Primary Reaction with Cysteine cluster_side Side Reactions Protein_Cys Protein-SH Conjugate Stable Thioether Adduct Protein_Cys->Conjugate Michael Addition NBDM This compound NBDM->Conjugate NBDM_hydrolysis This compound Hydrolyzed_NBDM Maleamic Acid Derivative NBDM_hydrolysis->Hydrolyzed_NBDM Hydrolysis H2O H₂O (pH > 8) H2O->Hydrolyzed_NBDM NBDM_TCEP This compound TCEP_Adduct TCEP-Maleimide Adduct NBDM_TCEP->TCEP_Adduct Reaction TCEP TCEP (Reducing Agent) TCEP->TCEP_Adduct

Caption: Reaction pathways of this compound.

Experimental_Workflow cluster_cys_labeling Cysteine-Specific Labeling Workflow cluster_ds_bridging Disulfide Bridging Workflow Start_Label Start with Protein Solution Reduce_DS Reduce Disulfide (if necessary) Start_Label->Reduce_DS Remove_Reducer Remove Reducing Agent Reduce_DS->Remove_Reducer Add_NBDM Add fresh this compound Remove_Reducer->Add_NBDM Incubate_Label Incubate (1-4h) Add_NBDM->Incubate_Label Quench_Purify Quench and Purify Incubate_Label->Quench_Purify Stabilize Optional: Stabilize by Hydrolysis Quench_Purify->Stabilize End_Label Final Conjugate Stabilize->End_Label Start_Bridge Start with Protein Solution Add_TCEP_NBDM Add TCEP and this compound Start_Bridge->Add_TCEP_NBDM Incubate_Bridge Incubate (1-2h) Add_TCEP_NBDM->Incubate_Bridge Purify_Bridge Purify Incubate_Bridge->Purify_Bridge End_Bridge Bridged Protein Purify_Bridge->End_Bridge

Caption: Experimental workflows for protein conjugation.

References

N-Benzyl-2,3-dibromomaleimide instability and retro-Michael reaction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with N-Benzyl-2,3-dibromomaleimide. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the compound's instability and the retro-Michael reaction of its conjugates.

Frequently Asked Questions (FAQs)

Q1: I'm noticing significant degradation of my this compound reagent upon storage and during my reaction setup. What is causing this instability?

A1: this compound is inherently unstable, primarily due to the two electron-withdrawing bromine atoms on the maleimide ring. This makes the imide group highly susceptible to hydrolysis, even with trace amounts of moisture.[1] Product datasheets often recommend storing the compound under an inert atmosphere, such as argon, in a cool, dry place to minimize degradation.[2][3][4] Exposure to aqueous solutions, especially at neutral to basic pH, can lead to rapid hydrolysis of the maleimide ring, with studies on similar dibromomaleimides showing a half-life of less than a minute at pH 8.0.[1]

Q2: What is the retro-Michael reaction, and why is it a concern for my this compound-thiol conjugates?

A2: The retro-Michael reaction is the reversal of the initial thiol-maleimide conjugation.[5][6] The thioether bond formed between a thiol (e.g., from a cysteine residue in a protein) and the maleimide is susceptible to breaking. This deconjugation can be initiated by other thiol-containing molecules present in a physiological environment, such as glutathione.[7] The released this compound-payload can then react with other molecules, leading to off-target effects and reduced efficacy of the bioconjugate, which is a significant concern for therapeutics like antibody-drug conjugates (ADCs).[8]

Q3: How can I prevent the retro-Michael reaction and create a stable conjugate with this compound?

A3: The key to forming a stable conjugate with dibromomaleimides is to promote the hydrolysis of the thiosuccinimide ring to form a stable maleamic acid.[1][9] This ring-opened product is no longer susceptible to the retro-Michael reaction. The electron-withdrawing bromine atoms on this compound dramatically accelerate this stabilizing hydrolysis step.[1] Another advanced strategy involves the consecutive addition of a thiol and then an amine to the dibromomaleimide, which forms a stable aminothiomaleimide that is deactivated towards further nucleophilic attack.[10][11]

Q4: What factors influence the rate of the retro-Michael reaction?

A4: Several factors influence the stability of the maleimide-thiol linkage:

  • pH: The retro-Michael reaction is base-catalyzed, with higher pH increasing the rate of deconjugation.[5]

  • Temperature: Elevated temperatures can also accelerate the retro-Michael reaction.

  • Thiol pKa: Adducts formed from thiols with a higher pKa generally exhibit greater stability.[7]

  • Maleimide Substituents: The N-substituent on the maleimide can influence the balance between the retro-Michael reaction and the stabilizing hydrolysis. Electron-withdrawing groups can accelerate hydrolysis.[7]

Troubleshooting Guides

Problem 1: Low or No Yield of the Desired Thiol Conjugate

Possible Cause Troubleshooting Step
Hydrolysis of this compound Reagent Ensure the reagent is stored under inert gas (e.g., argon) and handled in a dry environment.[2][3] Use anhydrous solvents for the reaction if possible. Prepare aqueous solutions of the reagent immediately before use.[12]
Incorrect Reaction pH The thiol-maleimide conjugation is most efficient at a pH of 6.5-7.5.[6] Operating outside this range can lead to poor yields. Buffer your reaction accordingly.
Competing Reactions If other nucleophiles (e.g., primary or secondary amines) are present, they may compete with the thiol for reaction with the maleimide. Ensure the purity of your starting materials.

Problem 2: My Purified Conjugate is Unstable and Shows Loss of Payload Over Time

Possible Cause Troubleshooting Step
Retro-Michael Reaction The initial thiosuccinimide conjugate is reversible. You need to promote the stabilizing hydrolysis to the maleamic acid. After the initial conjugation, incubate the reaction mixture at a slightly basic pH (e.g., 8.0-8.5) for a short period (e.g., 1 hour) to facilitate ring-opening.[1][9]
Presence of Excess Thiols High concentrations of reducing agents or other thiols in the final formulation can drive the retro-Michael reaction. Ensure your purification method effectively removes these reagents.
Inadequate Hydrolysis The stabilizing hydrolysis may not have gone to completion. You can monitor the hydrolysis by HPLC-MS to ensure the conversion to the more stable maleamic acid form.

Quantitative Data Summary

While specific kinetic data for this compound conjugates is limited, the following table summarizes representative data from a study on the stability of various N-substituted maleimide-thiol conjugates in the presence of glutathione. This illustrates the impact of the N-substituent and thiol pKa on the rate of the retro-Michael reaction.

N-Substituted MaleimideThiol ConjugateThiol pKaHalf-life of Conversion (hours)Extent of Conversion (%)
N-ethyl maleimide (NEM)MPA6.61889.5
N-phenyl maleimide (NPM)MPA6.63.112.3
N-aminoethyl maleimide (NAEM)MPA6.61381.3
N-ethyl maleimide (NEM)MPP7.02290.7
N-phenyl maleimide (NPM)MPP7.03.618.2
N-ethyl maleimide (NEM)NAC9.52582.1
N-phenyl maleimide (NPM)NAC9.51140.8

Data adapted from a study on retro-Michael addition and thiol exchange kinetics.[7]

Experimental Protocols

Protocol 1: Thiol-Exchange Stability Assay to Monitor Retro-Michael Reaction

This protocol assesses the stability of a maleimide conjugate in the presence of a competing thiol.

Materials:

  • This compound conjugate

  • Phosphate-buffered saline (PBS), pH 7.4

  • Glutathione (GSH)

  • High-performance liquid chromatography-mass spectrometry (HPLC-MS) system

  • Incubator at 37°C

  • Quenching solution (e.g., 1% formic acid in water/acetonitrile)

Procedure:

  • Prepare a stock solution of the conjugate in a suitable solvent (e.g., DMSO).

  • Dilute the conjugate to a final concentration of 50 µM in PBS (pH 7.4).

  • Prepare a stock solution of GSH in PBS (pH 7.4).

  • Initiate the reaction by adding GSH to the conjugate solution to a final concentration of 5 mM (100-fold excess).

  • Incubate the mixture at 37°C.

  • At various time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot.

  • Quench the reaction by adding an equal volume of the quenching solution.

  • Analyze the samples by HPLC-MS to quantify the remaining intact conjugate.

  • Plot the percentage of intact conjugate versus time to determine the stability.[5]

Protocol 2: Monitoring the Rate of Stabilizing Hydrolysis

This protocol measures the rate of conversion of the thiosuccinimide to the stable maleamic acid.

Materials:

  • This compound conjugate

  • Phosphate buffers at various pH values (e.g., 7.4, 8.0, 8.5)

  • HPLC-MS system

  • Incubator at 37°C

Procedure:

  • Prepare a stock solution of the conjugate in a suitable solvent.

  • Create separate solutions of the conjugate at a final concentration of 50 µM in each of the phosphate buffers.

  • Incubate the solutions at 37°C.

  • At various time points, take aliquots and analyze by HPLC-MS.

  • Monitor the disappearance of the peak for the intact (ring-closed) conjugate and the appearance of the peak for the hydrolyzed (ring-opened) product.

  • Calculate the rate of hydrolysis at each pH by plotting the concentration of the intact conjugate over time.[5]

Visualizations

ReactionPathways cluster_reagents Reactants cluster_conjugation Conjugation & Instability cluster_stabilization Stabilization DBM N-Benzyl-2,3- dibromomaleimide Initial_Adduct Initial Conjugate (Thiosuccinimide) DBM->Initial_Adduct + Thiol (Michael Addition) Thiol Protein-SH (Thiol) Thiol->Initial_Adduct Initial_Adduct->DBM Retro-Michael (Reversible) Stable_Adduct Stable Conjugate (Maleamic Acid) Initial_Adduct->Stable_Adduct Hydrolysis (Irreversible)

Caption: Reaction pathways for this compound conjugation.

TroubleshootingWorkflow Start Experiment Start: Conjugation with This compound CheckYield Low or No Yield? Start->CheckYield CheckStability Is Conjugate Unstable? CheckYield->CheckStability No Cause_ReagentHydrolysis Possible Cause: Reagent Hydrolysis CheckYield->Cause_ReagentHydrolysis Yes Cause_RetroMichael Possible Cause: Retro-Michael Reaction CheckStability->Cause_RetroMichael Yes Success Successful, Stable Conjugate CheckStability->Success No Solution_Dry Solution: Use anhydrous conditions. Prepare aqueous solutions fresh. Cause_ReagentHydrolysis->Solution_Dry Solution_Hydrolyze Solution: Promote hydrolysis to stable maleamic acid (pH 8.0-8.5). Cause_RetroMichael->Solution_Hydrolyze

Caption: Troubleshooting workflow for this compound experiments.

References

Technical Support Center: N-Benzyl-2,3-dibromomaleimide Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for effectively quenching and managing reactions involving N-Benzyl-2,3-dibromomaleimide and other dibromomaleimide reagents.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound in bioconjugation?

This compound, and dibromomaleimides (DBMs) in general, are primarily used for bridging disulfide bonds in proteins and peptides.[1] This is achieved by first reducing a disulfide bond to yield two free thiol groups, which then react with the two bromine atoms on the maleimide ring. This process results in a stable, re-bridged linkage.[2][3]

Q2: How does "quenching" of a dibromomaleimide reaction differ from that of a standard maleimide reaction?

For standard monofunctional maleimides, quenching typically involves adding an excess of a small molecule thiol (like L-cysteine or β-mercaptoethanol) to cap any unreacted maleimide, preventing off-target reactions.[4]

For dibromomaleimides, the concept of quenching is more nuanced and often refers to the stabilization of the conjugate after it has formed. This is because the initial dithiomaleimide product can still be susceptible to thiol exchange.[2][5] Therefore, "quenching" in this context often involves a secondary reaction to form a more stable product.

Q3: What are the common methods for stabilizing (quenching) dibromomaleimide conjugates?

There are two primary methods for stabilizing dibromomaleimide conjugates:

  • Hydrolysis: After the initial conjugation, the dithiomaleimide product can be intentionally hydrolyzed to form a dithiomaleamic acid.[5][6] This is typically achieved by raising the pH of the reaction mixture (e.g., to pH 8.5-9.0) and incubating for a few hours.[6][7] The resulting ring-opened structure is more stable and less prone to retro-Michael reactions and thiol exchange.[7][8]

  • Reaction with Amines: A newer approach involves the addition of an amine after the initial thiol conjugation. This forms a stable aminothiomaleimide, which deactivates the maleimide to further nucleophilic attack and generates a single, stable isomer.[5][9]

Q4: Can I use standard thiol-based quenching agents with dibromomaleimides?

Yes, small molecule thiols like L-cysteine or β-mercaptoethanol can be used to quench any excess, unreacted this compound in the reaction mixture.[7] This is important to prevent the dibromomaleimide from reacting with other molecules in downstream applications. The quenching agent will react with the dibromomaleimide in a similar fashion to the target thiols.

Q5: What is the optimal pH for this compound reactions?

The initial thiol conjugation reaction with dibromomaleimides is typically carried out at a pH between 6.5 and 7.5 to ensure selectivity for thiols over other nucleophilic groups like amines.[10] However, for the subsequent hydrolysis step to stabilize the conjugate, the pH is raised to 8.5-9.0.[6][7]

Q6: How can I monitor the progress of the reaction and quenching?

High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are the most effective methods for monitoring the progress of both the conjugation and the subsequent stabilization (hydrolysis or amine addition).[6] These techniques allow for the separation and identification of the starting materials, the intermediate dithiomaleimide product, and the final stable conjugate.

Troubleshooting Guides

Problem Possible Cause Suggested Solution
Low Conjugation Efficiency Incomplete reduction of disulfide bonds.Ensure complete reduction by using a sufficient excess of a reducing agent like TCEP. Monitor the reduction by LC-MS.[11]
Side reaction of dibromomaleimide with the reducing agent (e.g., TCEP).If using an in-situ reduction-conjugation protocol, consider using a dithiophenolmaleimide which is less prone to side reactions with TCEP.[12] Alternatively, perform a sequential reaction where the reducing agent is removed before adding the dibromomaleimide.[7]
Hydrolysis of the this compound before conjugation.Dibromomaleimides can hydrolyze, especially at higher pH. Prepare the dibromomaleimide solution immediately before use and maintain the conjugation reaction at a pH of 6.5-7.5.[13]
Heterogeneous Product Mixture Incomplete hydrolysis after conjugation.If using hydrolysis for stabilization, ensure the pH is raised to 8.5-9.0 and the incubation time is sufficient (typically 1-2 hours) for complete conversion to the dithiomaleamic acid. Monitor by LC-MS.[6]
Thiol exchange with excess quenching agent.While an excess of thiol quencher is needed to cap unreacted dibromomaleimide, a very large excess over a prolonged period could potentially lead to exchange reactions with the dithiomaleimide conjugate. Use a moderate excess (e.g., 10-50 mM) for a short period (e.g., 15-30 minutes) before purification.[2][4]
Conjugate Instability (Loss of Payload) The dithiomaleimide intermediate is not sufficiently stable.Perform a post-conjugation stabilization step, either through hydrolysis to the dithiomaleamic acid or by reacting with an amine to form an aminothiomaleimide.[5][6]
The reaction was not properly quenched, and residual dibromomaleimide is causing cross-linking or aggregation.After the conjugation reaction, add a thiol-based quenching agent like L-cysteine to a final concentration of 10-50 mM and incubate for at least 15 minutes before purification.[4]

Data Presentation

Table 1: Common Quenching and Stabilization Strategies for Dibromomaleimide Reactions

Method Reagent Typical Conditions Purpose Key Considerations
Capping Unreacted Dibromomaleimide L-Cysteine, β-Mercaptoethanol10-50 mM final concentration, 15-30 min incubation at RTTo neutralize excess dibromomaleimide in the reaction mixture.Essential to prevent off-target reactions. Should be followed by purification.
Conjugate Stabilization via Hydrolysis pH adjustmentpH 8.5-9.0, 1-2 hours incubation at RT or 37°CTo convert the dithiomaleimide to a more stable dithiomaleamic acid.[6][7]Creates a highly stable, irreversible bond. Can introduce isomeric products. Monitor by mass spectrometry.
Conjugate Stabilization via Amine Addition Primary or secondary amines (e.g., p-anisidine)Added after initial thiol conjugationTo form a stable aminothiomaleimide conjugate.[5][9]Generates a single, stable product without the need for pH adjustment.

Experimental Protocols

Protocol 1: General Procedure for Disulfide Bridging and Quenching

  • Disulfide Reduction:

    • Dissolve the protein/peptide containing the disulfide bond in a suitable degassed buffer (e.g., phosphate buffer, pH 7.0).

    • Add a 1.1 to 5-fold molar excess of a reducing agent (e.g., TCEP).

    • Incubate at room temperature for 30-60 minutes.

  • Conjugation:

    • Prepare a fresh stock solution of this compound in an organic solvent (e.g., DMSO or DMF).

    • Add a 1.1 to 1.5-fold molar excess of the dibromomaleimide solution to the reduced protein solution.

    • Incubate at room temperature for 15-60 minutes. Monitor the reaction progress by LC-MS.

  • Quenching Excess Dibromomaleimide:

    • Prepare a stock solution of L-cysteine (e.g., 1 M in the reaction buffer).

    • Add the L-cysteine stock solution to the reaction mixture to a final concentration of 10-50 mM.

    • Incubate for 15 minutes at room temperature.

  • Purification:

    • Remove the excess quenching agent and other small molecules by size-exclusion chromatography (e.g., a desalting column), dialysis, or tangential flow filtration.[7]

Protocol 2: Post-Conjugation Stabilization by Hydrolysis

  • Perform Conjugation and Quenching: Follow steps 1-3 of Protocol 1.

  • Initial Purification: Purify the conjugate from the excess quenching agent using a desalting column, exchanging the buffer to a suitable buffer for the hydrolysis step (e.g., borate buffer).

  • pH Adjustment and Incubation:

    • Adjust the pH of the purified conjugate solution to 8.5-9.0.

    • Incubate at room temperature or 37°C for 1-2 hours.

    • Monitor the conversion to the hydrolyzed product by mass spectrometry (expect a mass increase of 18 Da).[6]

  • Final Buffer Exchange:

    • Perform a final buffer exchange into a desired storage buffer (e.g., PBS, pH 7.4).

Visualizations

experimental_workflow cluster_reduction Disulfide Reduction cluster_conjugation Conjugation cluster_quenching Quenching & Stabilization start Start with Disulfide-Containing Biomolecule reduce Add Reducing Agent (e.g., TCEP) start->reduce reduced Reduced Biomolecule (Free Thiols) reduce->reduced add_dbm Add this compound reduced->add_dbm conjugate Dithiomaleimide Conjugate add_dbm->conjugate quench Quench Excess DBM (e.g., L-Cysteine) conjugate->quench stabilize Stabilization Step (Hydrolysis or Amine Addition) quench->stabilize purify Purification stabilize->purify final_product Stable Conjugate purify->final_product

Caption: Experimental workflow for this compound conjugation.

troubleshooting_logic cluster_diagnosis Diagnosis cluster_causes Potential Causes cluster_solutions Solutions start Problem with Dibromomaleimide Reaction low_yield Low Yield of Conjugate start->low_yield heterogeneity Heterogeneous Product start->heterogeneity instability Conjugate is Unstable start->instability cause_yield1 Incomplete Reduction low_yield->cause_yield1 cause_yield2 DBM Side Reaction low_yield->cause_yield2 cause_hetero1 Incomplete Hydrolysis heterogeneity->cause_hetero1 cause_hetero2 Thiol Exchange heterogeneity->cause_hetero2 cause_instability1 No Stabilization Step instability->cause_instability1 cause_instability2 Ineffective Quenching instability->cause_instability2 sol_yield1 Optimize Reduction (Excess TCEP) cause_yield1->sol_yield1 sol_yield2 Use Dithiophenolmaleimide or Sequential Addition cause_yield2->sol_yield2 sol_hetero1 Optimize Hydrolysis (pH, Time) cause_hetero1->sol_hetero1 sol_hetero2 Moderate Quencher Excess and Incubation Time cause_hetero2->sol_hetero2 sol_instability1 Perform Post-Conjugation Stabilization cause_instability1->sol_instability1 sol_instability2 Ensure Sufficient Quencher Concentration cause_instability2->sol_instability2

Caption: Troubleshooting logic for dibromomaleimide reactions.

References

N-Benzyl-2,3-dibromomaleimide side reactions with TCEP reducing agent

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for experiments involving N-Benzyl-2,3-dibromomaleimide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during bioconjugation and other applications of this reagent, particularly in the context of using TCEP as a reducing agent.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound in bioconjugation?

A1: this compound is primarily used for bridging disulfide bonds in proteins and peptides.[1][2] After the reduction of a disulfide bond to two free thiol groups, the dibromomaleimide can react with both thiols to form a stable, bridging thiosuccinimide adduct.[3][4] This maintains the protein's tertiary structure by replacing the disulfide linkage.

Q2: I am observing low to no yield of my desired conjugate. What are the potential causes?

A2: Low conjugation yield is a common issue and can stem from several factors:

  • Side Reaction with TCEP: Tris(2-carboxyethyl)phosphine (TCEP) can directly react with the maleimide ring of this compound.[5] This side reaction forms a non-productive ylide adduct, consuming both the reducing agent and the maleimide, thus lowering the yield of the desired conjugate.[5][6]

  • Hydrolysis of the Maleimide Ring: In aqueous solutions, particularly at pH values above 7.5, the maleimide ring can undergo hydrolysis to form an unreactive maleamic acid, preventing conjugation.[7][8]

  • Incomplete Disulfide Bond Reduction: Insufficient reduction of the disulfide bonds will result in fewer available thiol groups for conjugation.

  • Re-oxidation of Thiols: The generated free thiols can re-oxidize to form disulfide bonds, especially if the reaction is exposed to air for extended periods.

Q3: Can TCEP react with the bromine atoms on the this compound?

A3: While TCEP is a potent reducing agent, its primary side reaction with dibromomaleimides is the nucleophilic attack on the carbon-carbon double bond of the maleimide ring.[5] There is no direct evidence in the reviewed literature to suggest that TCEP significantly reduces the carbon-bromine bonds of the dibromomaleimide under typical bioconjugation conditions. The main competing reaction is the formation of the TCEP-maleimide adduct.[5][9]

Q4: What is the optimal pH for conjugation with this compound?

A4: The optimal pH for thiol-maleimide conjugation is between 6.5 and 7.5.[7][10] In this range, the thiol is sufficiently nucleophilic (as the thiolate anion) to react efficiently with the maleimide, while minimizing the hydrolysis of the maleimide ring, which becomes more prominent at higher pH.[7][8]

Q5: How can I confirm the formation of the desired conjugate and identify side products?

A5: Liquid chromatography-mass spectrometry (LC-MS) is the most effective technique for this purpose.[11][12] You can identify the desired product by its expected molecular weight. Common side products to look for include the TCEP-maleimide adduct, hydrolyzed maleimide, and potentially protein dimers if re-oxidation of thiols occurs.

Troubleshooting Guides

Problem 1: Low Conjugation Yield
Possible Cause Troubleshooting Steps
TCEP-Maleimide Side Reaction 1. Sequential Reaction: First, reduce the disulfide bonds with TCEP. Then, remove the excess TCEP using a desalting column or spin filtration before adding the this compound.[13] 2. In-situ Quenching: Add a TCEP quenching agent, such as a water-soluble azide, to the reaction mixture after disulfide reduction but before the addition of the maleimide.[6] 3. Optimize Stoichiometry: If performing an in-situ reaction, carefully titrate the molar ratio of TCEP to dibromomaleimide to minimize the side reaction.
Maleimide Hydrolysis 1. Control pH: Maintain the reaction pH between 6.5 and 7.5.[7] 2. Fresh Reagents: Prepare fresh stock solutions of this compound in an anhydrous, water-miscible solvent like DMSO or DMF immediately before use.[7]
Incomplete Reduction 1. Optimize TCEP Concentration: Use a sufficient molar excess of TCEP (typically 10-20 fold over the protein) to ensure complete reduction.[13] 2. Incubation Time: Ensure adequate incubation time for the reduction step (e.g., 30-60 minutes at room temperature).[8]
Thiol Re-oxidation 1. Degas Buffers: Use degassed buffers to minimize dissolved oxygen. 2. Inert Atmosphere: If possible, perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Problem 2: Presence of Unexpected Peaks in LC-MS Analysis
Observed Peak (Mass) Potential Identity Troubleshooting/Confirmation
[Protein] + [this compound] + [TCEP] TCEP-Maleimide-Protein AdductThis indicates the TCEP-maleimide adduct has reacted with a single thiol on the protein. To avoid this, ensure complete removal of TCEP before adding the dibromomaleimide.
[this compound] + 18 Da Hydrolyzed this compoundConfirm by checking the mass increase corresponding to the addition of a water molecule. Maintain pH between 6.5 and 7.5 and use fresh reagents.[7]
2 x [Protein] Protein DimerThis suggests re-oxidation of the reduced thiols. Improve degassing of buffers and consider working under an inert atmosphere.

Experimental Protocols

Protocol 1: Sequential Disulfide Bridging with this compound

This protocol minimizes the side reaction between TCEP and the dibromomaleimide.

  • Disulfide Reduction:

    • Dissolve the protein/peptide in a degassed reaction buffer (e.g., phosphate buffer, pH 7.2) to a concentration of 1-5 mg/mL.

    • Add a 10-20 fold molar excess of a freshly prepared TCEP solution.

    • Incubate at room temperature for 30-60 minutes.

  • TCEP Removal:

    • Remove excess TCEP using a desalting column (e.g., PD-10) or a spin filtration unit with a molecular weight cutoff appropriate for your protein. Equilibrate the column/unit with the degassed reaction buffer.

  • Conjugation:

    • Immediately after TCEP removal, add this compound (typically 1.1-5 equivalents per disulfide bond) from a fresh stock solution in DMSO or DMF.

    • Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.

  • Purification:

    • Purify the conjugate using size-exclusion chromatography (SEC) or other appropriate chromatographic methods to remove unreacted dibromomaleimide and any remaining side products.

Protocol 2: In-situ Disulfide Bridging (with caution)

This method is faster but more prone to side reactions with dibromomaleimides. Optimization of reagent stoichiometry is critical.

  • Reaction Setup:

    • Dissolve the protein/peptide in a degassed reaction buffer (e.g., phosphate buffer, pH 7.2).

    • Add this compound (e.g., 5 equivalents) to the protein solution.

    • Add TCEP (e.g., 1-5 equivalents, requires optimization) to initiate the reaction.

  • Incubation:

    • Incubate at room temperature, monitoring the reaction progress by LC-MS at regular intervals (e.g., every 15-30 minutes).

  • Quenching and Purification:

    • Once the desired product is maximized, the reaction can be quenched by adding a small molecule thiol like cysteine.

    • Purify the conjugate as described in Protocol 1.

Visualizations

TCEP_Maleimide_Side_Reaction cluster_desired Desired Reaction Pathway cluster_side Side Reaction Protein_SS Protein-S-S Protein_SH Protein-(SH)₂ Protein_SS->Protein_SH + TCEP Conjugate Bridged Conjugate Protein_SH->Conjugate Dibromomaleimide N-Benzyl-2,3- dibromomaleimide Dibromomaleimide->Conjugate + 2 -SH TCEP TCEP Ylide_Adduct TCEP-Maleimide Ylide Adduct (Non-productive) TCEP->Ylide_Adduct Nucleophilic Attack Dibromomaleimide_side N-Benzyl-2,3- dibromomaleimide Dibromomaleimide_side->Ylide_Adduct

Caption: Competing reaction pathways in the presence of TCEP and this compound.

Troubleshooting_Workflow Start Low Conjugation Yield Check_TCEP TCEP-Maleimide side reaction? Start->Check_TCEP Check_Hydrolysis Maleimide hydrolysis? Check_TCEP->Check_Hydrolysis No Solution_TCEP Use sequential protocol or quench TCEP Check_TCEP->Solution_TCEP Yes Check_Reduction Incomplete reduction? Check_Hydrolysis->Check_Reduction No Solution_Hydrolysis Control pH (6.5-7.5) Use fresh reagents Check_Hydrolysis->Solution_Hydrolysis Yes Solution_Reduction Increase TCEP excess and incubation time Check_Reduction->Solution_Reduction Yes Success Improved Yield Solution_TCEP->Success Solution_Hydrolysis->Success Solution_Reduction->Success

Caption: A decision tree for troubleshooting low yield in dibromomaleimide conjugation reactions.

References

Technical Support Center: N-Benzyl-2,3-dibromomaleimide Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of N-Benzyl-2,3-dibromomaleimide conjugates. Here you will find troubleshooting advice and answers to frequently asked questions to ensure the successful implementation of this advanced bioconjugation technology.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the conjugation and stabilization of this compound conjugates.

1. Issue: My final conjugate appears unstable and loses activity over time in the presence of other thiols.

  • Question: I've performed the conjugation, but my conjugate seems to be breaking down, similar to what I've experienced with standard maleimide conjugates. What is causing this instability, and how can I resolve it?

  • Answer: This issue is typically due to incomplete hydrolysis of the dithiomaleimide intermediate to the stable dithiomaleamic acid. The unhydrolyzed maleimide ring is susceptible to retro-Michael reactions, especially in the presence of competing thiols like glutathione in serum.[1][2] To resolve this, a dedicated post-conjugation hydrolysis step is crucial. After the initial conjugation, incubate the reaction mixture at a mildly basic pH (pH 8.5 is often optimal) for a sufficient duration to ensure complete ring-opening and stabilization.[3][4][5]

2. Issue: My final product is a heterogeneous mixture, as observed by mass spectrometry or chromatography.

  • Question: I'm observing multiple species in my final product analysis, leading to a lack of homogeneity. How can I improve the homogeneity of my this compound conjugate?

  • Answer: Heterogeneity in dibromomaleimide conjugations can arise from incomplete hydrolysis or competing side reactions. By accelerating the hydrolysis step, you can significantly improve the homogeneity of the final product.[3][4][5] Shifting the pH to 8.5 after the initial conjugation can facilitate rapid and complete conversion to the stable maleamic acid, minimizing the presence of unhydrolyzed intermediates and other side products.[5] The entire conjugation and hydrolysis process can often be completed in just over an hour under optimized conditions.[3][4][5]

3. Issue: The conjugation reaction is proceeding slowly or is incomplete.

  • Question: I'm struggling to achieve complete conjugation of my biomolecule with this compound. What are the optimal reaction conditions to ensure an efficient reaction?

  • Answer: For efficient conjugation, ensure that the disulfide bonds of your biomolecule (e.g., in an antibody) are adequately reduced to generate free thiols. The reaction of dibromomaleimides with these thiols is typically rapid, often occurring within minutes.[6] The conjugation is generally performed at a pH range of 6.2 to 8.5.[7] If the reaction is slow, consider optimizing the molar ratio of the dibromomaleimide reagent to the biomolecule and ensuring the absence of any interfering substances in the buffer.

Frequently Asked Questions (FAQs)

1. What is the primary advantage of using this compound over traditional maleimides for bioconjugation?

The main advantage is the enhanced stability of the final conjugate.[1] Traditional maleimide-thiol conjugates are susceptible to a retro-Michael reaction, which can lead to the dissociation of the conjugate. This compound is part of a "next-generation maleimide" platform designed to overcome this instability.[3][4][5] After conjugation, the dibromomaleimide undergoes rapid hydrolysis under mildly basic conditions to form a stable maleamic acid, effectively "locking" the conjugate and preventing its reversal.[2][3][4][5]

2. What is the mechanism behind the stabilization of dibromomaleimide conjugates?

The stabilization occurs through a post-conjugation hydrolysis of the maleimide ring. The initial reaction forms a dithiomaleimide conjugate. This intermediate is then intentionally hydrolyzed by incubating at a slightly basic pH (e.g., 8.5). This opens the maleimide ring to form a highly stable dithiomaleamic acid conjugate.[2][6] This hydrolyzed form is not susceptible to the retro-Michael reaction that plagues traditional maleimide conjugates.[1][2]

3. Are there any specific buffer conditions to consider for the conjugation and hydrolysis steps?

Yes, while the initial conjugation can occur over a range of pH values (6.2-8.5), the crucial hydrolysis step is best performed at a mildly basic pH.[6][7] A pH of 8.5 has been shown to be effective in accelerating the hydrolysis to completion, leading to a more stable and homogeneous product.[5] It is also important to avoid buffers containing extraneous thiols that could compete in the reaction.

4. How does the N-Benzyl group affect the reactivity and stability of the conjugate?

The substituents on the nitrogen of the maleimide can influence the electronic properties and, consequently, the rate of hydrolysis. While the core stability comes from the hydrolysis of the dibromomaleimide platform, the specific nature of the N-substituent can play a role in the overall kinetics. The primary mechanism of stabilization for all dibromomaleimide conjugates, however, remains the post-conjugation hydrolysis.

Data Presentation

The following table summarizes key parameters for optimizing the conjugation and stabilization of dibromomaleimide conjugates, based on published data for the platform.

ParameterRecommended ConditionPurposeReference
Conjugation pH 6.2 - 8.5Efficient reaction between dibromomaleimide and thiols.[7]
Hydrolysis pH 8.5To accelerate the hydrolysis of the dithiomaleimide intermediate for stabilization and improved homogeneity.[5]
Conjugation Time Typically rapid (e.g., within 5 minutes)Initial formation of the dithiomaleimide conjugate.[6]
Hydrolysis Time 1 - 48 hoursTo ensure complete conversion to the stable maleamic acid. The exact time can depend on the specific linker and biomolecule.[6]

Experimental Protocols

Protocol 1: General Conjugation of a Thiol-Containing Biomolecule

  • Biomolecule Preparation: If necessary, reduce the disulfide bonds of the biomolecule (e.g., an antibody) using a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) to generate free thiol groups. Purify the reduced biomolecule to remove the reducing agent.

  • Reagent Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).

  • Conjugation Reaction:

    • Dissolve the reduced biomolecule in a suitable buffer at a pH between 7.0 and 8.0.

    • Add the this compound stock solution to the biomolecule solution. A molar excess of the dibromomaleimide reagent is typically used.

    • Allow the reaction to proceed at room temperature for 30-60 minutes.

Protocol 2: Post-Conjugation Hydrolysis for Stabilization

  • pH Adjustment: After the initial conjugation reaction, adjust the pH of the reaction mixture to 8.5 using a suitable buffer.

  • Incubation: Incubate the reaction mixture at room temperature or 37°C. The incubation time can range from 1 to 48 hours. For many dibromomaleimide systems with electron-withdrawing linkers, hydrolysis can be complete in about an hour.[3][4][5][6]

  • Monitoring (Optional): The hydrolysis can be monitored by techniques such as mass spectrometry or by observing the disappearance of the dithiomaleimide absorbance, if it has a distinct wavelength.[3]

  • Purification: Once the hydrolysis is complete, purify the stable conjugate using standard techniques like size exclusion chromatography or dialysis to remove any unreacted reagents and byproducts.

Protocol 3: Stability Assessment of the Final Conjugate

  • Incubation in Thiol-Containing Solution: Incubate the purified conjugate in a buffer (e.g., PBS at pH 7.4) containing a high concentration of a competing thiol, such as glutathione (e.g., 5 mM), to simulate physiological conditions.

  • Time Points: Take aliquots of the mixture at various time points (e.g., 0, 1, 6, 24, 48 hours).

  • Analysis: Analyze the aliquots by a suitable method such as HPLC, SDS-PAGE, or mass spectrometry to determine the percentage of intact conjugate remaining over time. A stable conjugate will show minimal degradation or exchange with the competing thiol.

Visualizations

Conjugation_Reaction Biomolecule Biomolecule-SH (e.g., Reduced Antibody) Intermediate Dithiomaleimide Conjugate (Intermediate) Biomolecule->Intermediate Thiol Addition DBM This compound DBM->Intermediate

Caption: Conjugation of a thiol-containing biomolecule with this compound.

Hydrolysis_Stabilization Intermediate Dithiomaleimide Conjugate (Intermediate) Stable_Conjugate Stable Maleamic Acid Conjugate ('Locked') Intermediate->Stable_Conjugate Hydrolysis (pH 8.5)

Caption: Post-conjugation hydrolysis leading to a stable maleamic acid conjugate.

Troubleshooting_Workflow Start Problem Encountered Instability Conjugate is Unstable? Start->Instability Heterogeneity Product is Heterogeneous? Start->Heterogeneity Check_Hydrolysis Was a post-conjugation hydrolysis step performed at pH 8.5? Instability->Check_Hydrolysis Heterogeneity->Check_Hydrolysis Perform_Hydrolysis Solution: Perform hydrolysis at pH 8.5 for 1-48h. Check_Hydrolysis->Perform_Hydrolysis No Optimize_Hydrolysis Solution: Ensure complete hydrolysis by optimizing time and pH (8.5). Check_Hydrolysis->Optimize_Hydrolysis Yes

Caption: Troubleshooting workflow for common stability and homogeneity issues.

References

Technical Support Center: Post-Conjugation Hydrolysis of Dibromomaleimide Adducts for Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with dibromomaleimide (DBM) chemistry. The focus is on addressing common issues related to the post-conjugation hydrolysis step, which is critical for ensuring the stability of the final bioconjugate.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of post-conjugation hydrolysis of dibromomaleimide adducts?

A1: Post-conjugation hydrolysis is a crucial step that converts the initial dithiomaleimide conjugate into a highly stable maleamic acid derivative.[1] This "locking" mechanism is critical because the resulting maleamic acid is resistant to retro-Michael reactions and thiol exchange in biological environments.[2] This enhanced stability is particularly important for applications such as antibody-drug conjugates (ADCs), where conjugate integrity in serum is paramount.[3][4]

Q2: What factors influence the rate of post-conjugation hydrolysis?

A2: The rate of hydrolysis is primarily influenced by the electronic properties of the substituent on the maleimide nitrogen and the pH of the reaction buffer.[5]

  • Electron-withdrawing groups: Attaching electron-withdrawing groups (e.g., through a short C-2 glycine linker or an aryl linker) to the maleimide nitrogen significantly accelerates the rate of hydrolysis.[1][5]

  • pH: The hydrolysis reaction is base-catalyzed, so a higher pH (typically around 8.0-8.5) will increase the rate of hydrolysis.[3][6]

Q3: How can I monitor the progress of the hydrolysis reaction?

A3: Several analytical techniques can be used to monitor the hydrolysis of the dithiomaleimide adduct:

  • UV-Vis Spectrophotometry: The hydrolysis can be monitored by the disappearance of the absorbance peak of the dithiomaleimide, which is typically in the range of 402-406 nm.[6] The unhydrolyzed dibromomaleimide reagents themselves can also be monitored by the loss of absorbance at around 325 nm.[5][7]

  • Reverse-Phase HPLC (RP-HPLC): RP-HPLC can be used to separate the hydrolyzed (maleamic acid) and unhydrolyzed (dithiomaleimide) forms of the conjugate, allowing for quantification of the conversion over time.[8][9]

  • Mass Spectrometry (MS): Mass spectrometry will show a mass shift corresponding to the addition of a water molecule (+18 Da) upon hydrolysis, providing definitive confirmation of the conversion.[8]

Troubleshooting Guide

Problem 1: Low yield of the final hydrolyzed conjugate.

Possible Cause Suggested Solution
Premature hydrolysis of the DBM reagent: The DBM reagent itself can hydrolyze before it has a chance to react with the thiol groups of the protein, especially with sterically hindered systems.[10]- Prepare DBM stock solutions fresh in a dry, aprotic solvent like DMSO or DMF and use them immediately. - Consider using a DBM derivative with a slower hydrolysis rate, such as a diiodomaleimide, for particularly challenging conjugations.[10]
Inefficient initial conjugation: The initial reaction between the DBM reagent and the reduced thiols may be incomplete.- Ensure complete reduction of disulfide bonds by using an adequate excess of reducing agent (e.g., TCEP) and sufficient incubation time.[11][12] - Optimize the stoichiometry of the DBM reagent. While equimolar amounts can be efficient, a slight excess may be necessary.[12][13] - Check the pH of the conjugation reaction; it is typically performed at a slightly lower pH (e.g., 6.2-7.5) than the subsequent hydrolysis step.[8][11]
Side reactions: The reducing agent (e.g., TCEP) can sometimes react with the DBM reagent, leading to undesired side products.[14][15]- If using a sequential protocol, ensure the removal of the reducing agent before adding the DBM reagent. - For in situ protocols, consider using a reagent less prone to side reactions with TCEP, such as a dithiophenolmaleimide.[14][15]

Problem 2: The hydrolyzed conjugate is unstable and shows degradation over time.

Possible Cause Suggested Solution
Incomplete hydrolysis: If the hydrolysis is not driven to completion, the remaining dithiomaleimide can be susceptible to thiol exchange.- Increase the pH of the hydrolysis buffer to 8.5 to accelerate the reaction.[3] - Extend the incubation time for the hydrolysis step. Monitoring by HPLC or MS is recommended to confirm complete conversion.[8] - Use a DBM reagent with a linker that promotes rapid hydrolysis (e.g., C-2 or aryl linker).[5]
Cleavage of the conjugate: In some cases, the maleimide-thiol linkage can be cleaved under strongly reducing conditions.- While the hydrolyzed maleamic acid is generally stable, ensure that subsequent purification and storage conditions do not involve harsh reducing agents. The original dithiomaleimide adduct can be cleaved by a large excess of a thiol like 2-mercaptoethanol.[11][16]

Quantitative Data

The following tables summarize key quantitative data related to the hydrolysis of DBM reagents and their adducts.

Table 1: Hydrolysis Half-lives of DBM Reagents

DBM Reagent LinkerpHHydrolysis Half-life (t½)Reference(s)
C-2 (glycine derived)8.0< 1 minute[5]
N-methyl dibromomaleimide7.417.9 minutes[10][17]

Table 2: Post-Conjugation Hydrolysis Half-lives of Dithiomaleimide Adducts

Linker on DBMpHHydrolysis Half-life (t½)Reference(s)
C-2 (glycine derived)8.516 minutes[5]
Aryl8.519 minutes[5]
C-6 (caproyl)8.548 hours[5]

Experimental Protocols

Protocol 1: General Procedure for Antibody Conjugation and Post-Conjugation Hydrolysis

This protocol is a general guideline and may require optimization for specific antibodies and DBM reagents.

  • Antibody Reduction:

    • Prepare a solution of the antibody in a suitable buffer (e.g., phosphate buffer, pH 7.0-7.5).

    • Add a fresh solution of a reducing agent, such as tris(2-carboxyethyl)phosphine (TCEP), to the antibody solution. A molar excess of TCEP is typically used (e.g., 10-20 fold excess per disulfide bond).

    • Incubate the reaction at room temperature or 37°C for 1-2 hours to ensure complete reduction of the interchain disulfide bonds.

  • Conjugation with DBM Reagent:

    • Dissolve the DBM reagent in an appropriate organic solvent (e.g., DMSO or DMF) to prepare a stock solution.

    • Add the DBM stock solution to the reduced antibody solution. The molar ratio of DBM to antibody will need to be optimized, but typically ranges from 4 to 8 molar equivalents for an IgG1.[3]

    • Incubate the conjugation reaction at room temperature for 5-15 minutes. The reaction is typically rapid.[3][12]

  • Post-Conjugation Hydrolysis:

    • Adjust the pH of the reaction mixture to 8.0-8.5 by adding a suitable buffer (e.g., borate or phosphate buffer).

    • Incubate the reaction mixture at room temperature or 37°C. The incubation time will depend on the DBM linker used (see Table 2). For DBMs with C-2 or aryl linkers, 1-2 hours is often sufficient.[1][5]

    • Monitor the progress of the hydrolysis by RP-HPLC or mass spectrometry to confirm complete conversion to the maleamic acid.[8]

  • Purification:

    • Once the hydrolysis is complete, purify the conjugate using standard techniques such as size-exclusion chromatography (SEC) or dialysis to remove excess reagents and byproducts.

Visualizations

experimental_workflow cluster_reduction Step 1: Antibody Reduction cluster_conjugation Step 2: DBM Conjugation cluster_hydrolysis Step 3: Post-Conjugation Hydrolysis cluster_purification Step 4: Purification start Native Antibody (with disulfide bonds) reduction Add TCEP (pH 7.0-7.5) start->reduction reduced_ab Reduced Antibody (with free thiols) reduction->reduced_ab conjugation Conjugation (5-15 min) reduced_ab->conjugation dbm DBM Reagent dbm->conjugation dithiomaleimide Dithiomaleimide Adduct conjugation->dithiomaleimide hydrolysis Adjust pH to 8.0-8.5 Incubate dithiomaleimide->hydrolysis maleamic_acid Stable Maleamic Acid Adduct hydrolysis->maleamic_acid purification Purification (e.g., SEC) maleamic_acid->purification final_product Purified Conjugate purification->final_product

Caption: Experimental workflow for DBM conjugation and hydrolysis.

logical_relationship cluster_factors Factors Influencing Hydrolysis Rate cluster_outcome Outcome ewg Electron-Withdrawing Group on Maleimide Nitrogen (e.g., C-2, Aryl linker) rate Accelerated Hydrolysis Rate ewg->rate ph Increased pH (e.g., 8.0-8.5) ph->rate stability Increased Conjugate Stability (Locked Maleamic Acid) rate->stability homogeneity Improved Homogeneity rate->homogeneity

Caption: Factors influencing the rate and outcome of hydrolysis.

References

Validation & Comparative

A Comparative Analysis of Dibromomaleimide and Bis-Sulfone Crosslinkers for Bioconjugation Stability

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a crosslinking agent is a critical decision that profoundly impacts the stability, homogeneity, and ultimately, the in-vivo efficacy of bioconjugates like antibody-drug conjugates (ADCs). The ideal crosslinker must form a stable, covalent bond between the payload and the protein, resisting degradation in the physiological environment until it reaches its target. This guide provides an objective, data-driven comparison of two advanced, thiol-reactive crosslinking platforms: dibromomaleimide (DBM) and bis-sulfone.

Both reagents are designed to overcome the primary limitation of traditional maleimide chemistry—the susceptibility of the resulting thioether bond to retro-Michael reactions and exchange with endogenous thiols like albumin and glutathione in plasma.[1] They achieve this through different chemical mechanisms, resulting in highly stable conjugates suitable for therapeutic applications.

Reaction Mechanisms and Stability Profiles

Dibromomaleimide (DBM): This "next-generation maleimide" platform enables the re-bridging of native disulfide bonds. The process begins with the reduction of a disulfide to yield two free thiol groups. These thiols then react with the DBM reagent in a sequential substitution reaction to form a dithiomaleimide bridge.[2] A key feature of this platform is that the resulting conjugate can undergo rapid hydrolysis under mildly basic conditions (pH > 8) to form a dithiomaleamic acid.[3][4] This "locking" step is crucial, as the hydrolyzed open-ring structure is no longer susceptible to retro-Michael reactions, leading to robustly stable conjugates in circulation.[5]

Bis-sulfone: This class of crosslinker also re-bridges reduced disulfide bonds by acting as a bis-alkylating agent.[6] The mechanism involves an initial elimination step to form a highly reactive mono-sulfone Michael acceptor in situ.[6][7] This intermediate then undergoes a sequential Michael addition and elimination with the two free thiols, resulting in a stable, three-carbon thioether bridge that covalently reconnects the cysteine residues.[6][8] The resulting thioether bonds are inherently stable and not prone to the exchange reactions that plague traditional maleimide conjugates.[9][10]

Quantitative Data Comparison

The following table summarizes key performance characteristics of dibromomaleimide and bis-sulfone crosslinkers based on available experimental data.

FeatureDibromomaleimide (DBM)Bis-sulfone
Primary Target Free thiols from a reduced disulfide bond.[2]Free thiols from a reduced disulfide bond.[6]
Bond Type Dithiomaleimide, hydrolyzes to a stable Dithiomaleamic Acid.[3][5]Stable Thioether bridge.[6][11]
Reaction Kinetics Conjugation is generally rapid (can be complete in < 20 min).[2][12] Hydrolysis step takes ~1 hour at pH 8.5.[3]Reaction can be slower than maleimide chemistry, potentially requiring longer incubation (e.g., 4-24 hours) or elevated temperatures (37°C) for high efficiency.[6][9]
Optimal pH Conjugation: ~6.2-7.4.[2] Accelerated Hydrolysis: 8.0-8.5.[3][4]~7.2-8.0 for NHS ester variants (amine reaction); thiol reaction is also efficient in this range.[6][11]
Conjugate Stability The hydrolyzed maleamic acid conjugate is highly stable in serum (>99% intact after 7 days) and at physiological pH (7.4).[4][5] Shows some susceptibility to cleavage at lower endosomal pH (5.5).[4]Excellent stability in plasma.[9][10] The thioether linkage is considered more stable than traditional maleimide linkages and resistant to thiol exchange.[1][11]
Key Advantage Rapid conjugation kinetics combined with a subsequent "locking" step (hydrolysis) to ensure high stability.[2][3]Forms an inherently stable thioether bridge without the need for a post-conjugation treatment step.[6]
Limitation The reagent itself can hydrolyze quickly, which may require optimization of reaction conditions.[4][13] Requires a second step (hydrolysis) to achieve maximum stability.[3]Reaction kinetics can be slower, potentially requiring longer incubation times or optimization of reaction temperature.[1][9]

Experimental Protocols

Detailed methodologies are essential for reproducible results. The following are representative protocols for disulfide bridging and subsequent stability analysis.

Protocol 1: Disulfide Bridging with Dibromomaleimide

This protocol is adapted for bridging a native disulfide bond in an antibody.

  • Antibody Reduction:

    • Prepare the antibody in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4).

    • Add a 10-fold molar excess of a reducing agent like tris(2-carboxyethyl)phosphine (TCEP).

    • Incubate at 37°C for 1-2 hours to ensure complete reduction of the target disulfide bonds.

    • Remove the excess TCEP using a desalting column, exchanging the antibody into a reaction buffer (e.g., 50 mM sodium phosphate, pH 6.2).[14]

  • Conjugation Reaction:

    • Immediately after desalting, add a 1.1 to 5-fold molar excess of the dibromomaleimide reagent (dissolved in a minimal amount of a compatible organic solvent like DMSO).[2][12]

    • Incubate the reaction for 15-60 minutes at room temperature.[2][14]

  • Hydrolysis for Stabilization ('Locking'):

    • Adjust the pH of the reaction mixture to 8.0-8.5 by adding a basic buffer (e.g., 1 M Tris-HCl, pH 8.5).[3][4]

    • Incubate at 37°C for 1-2 hours to promote rapid and complete hydrolysis of the dithiomaleimide to the stable dithiomaleamic acid.[3]

  • Purification:

    • Purify the final antibody conjugate using size-exclusion chromatography (SEC) to remove unreacted crosslinker and any aggregates.

Protocol 2: Disulfide Bridging with Bis-sulfone NHS Ester

This protocol describes the conjugation of a payload construct containing a bis-sulfone moiety to a reduced antibody.

  • Antibody Reduction:

    • Follow the same procedure as Step 1 in Protocol 1 to reduce the antibody and remove the excess reducing agent. The final buffer should be amine-free (e.g., PBS, pH 7.2-8.0).

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the Bis-sulfone NHS Ester-payload construct to the reduced antibody solution.[6][11]

    • Incubate the reaction mixture at 4°C for 16-24 hours or at room temperature for 2-4 hours with gentle agitation.[6][11] Protect from light if the payload is photosensitive.

  • Quenching and Purification:

    • Quench any unreacted bis-sulfone reagent by adding a molar excess of a thiol-containing molecule like N-acetyl cysteine and incubate for 30 minutes at 4°C.[6]

    • Purify the resulting antibody-drug conjugate via size-exclusion chromatography (SEC) to remove small molecules and unreacted reagents.

Protocol 3: Serum Stability Assay

  • Incubation:

    • Incubate the purified conjugate (e.g., [64Cu]Cu-sar–dtm–trastuzumab) in fresh human serum at 37°C.[5]

  • Time Points:

    • Collect aliquots of the mixture at various time points (e.g., 0, 24, 48, 72 hours, and up to 7 days).

  • Analysis:

    • Analyze the samples using size-exclusion high-performance liquid chromatography (SE-HPLC) equipped with a radioactivity detector or a UV detector, depending on the payload.[5]

    • The stability is determined by quantifying the percentage of the payload that remains attached to the antibody (high molecular weight peak) over time.[5]

Visualizations of Reaction Pathways and Workflows

Diagram 1: Dibromomaleimide Reaction Pathway

Dibromomaleimide_Pathway cluster_reduction Step 1: Disulfide Reduction cluster_conjugation Step 2: Conjugation cluster_hydrolysis Step 3: Stabilization Protein_SS Protein-S-S- Protein_SH Protein-SH HS- Protein_SS->Protein_SH + TCEP TCEP (Reducing Agent) TCEP->Protein_SH DBM Dibromomaleimide Dithiomaleimide Dithiomaleimide Adduct Protein_SH->Dithiomaleimide + DBM->Dithiomaleimide Water H₂O (pH > 8) Stable_Adduct Stable Dithiomaleamic Acid Adduct Dithiomaleimide->Stable_Adduct Hydrolysis Water->Stable_Adduct

Caption: DBM conjugation involves reduction, thiol substitution, and a final hydrolysis step.

Diagram 2: Bis-sulfone Reaction Pathway

Bis_sulfone_Pathway cluster_reduction Step 1: Disulfide Reduction cluster_conjugation Step 2: Re-bridging Reaction Protein_SS Protein-S-S- Protein_SH Protein-SH HS- Protein_SS->Protein_SH + TCEP TCEP TCEP->Protein_SH BisSulfone Bis-sulfone Reagent Stable_Bridge Stable Thioether Bridge Protein_SH->Stable_Bridge Sequential Michael Addition MichaelAcceptor Mono-sulfone Michael Acceptor (in-situ) BisSulfone->MichaelAcceptor Elimination MichaelAcceptor->Stable_Bridge

Caption: Bis-sulfone re-bridging proceeds via an in-situ generated Michael acceptor.

Diagram 3: Crosslinker Selection Workflow

Caption: A decision workflow for choosing between DBM and bis-sulfone crosslinkers.

Conclusion

The choice between dibromomaleimide and bis-sulfone crosslinkers depends on the specific priorities of a given bioconjugation project.

  • Dibromomaleimide offers a compelling platform when rapid reaction kinetics are desired. The ability to perform the conjugation quickly and then "lock" the conjugate into a highly stable form via hydrolysis provides a powerful and efficient workflow.[2][3]

  • Bis-sulfone chemistry is an excellent choice when the goal is to form an inherently stable linkage in a single conjugation phase, without the need for a subsequent pH adjustment or hydrolysis step.[6] It is often highlighted for yielding exceptionally stable conjugates, though this may come at the cost of longer reaction times.[1][9]

Both platforms represent a significant advancement over traditional maleimides, providing robustly stable conjugates suitable for demanding in-vivo applications. For the development of next-generation ADCs and other protein therapeutics where stability and homogeneity are paramount, both dibromomaleimide and bis-sulfone chemistries are superior and highly viable options.

References

A Comparative Guide to Cysteine- and Lysine-Reactive Cross-linkers for Mass Spectrometry-Based Structural Proteomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of cysteine-reactive cross-linkers, exemplified by the dibromomaleimide scaffold, and traditional lysine-reactive cross-linkers for mass spectrometry (XL-MS)-based analysis of protein structures and interactions. Experimental data, detailed protocols, and workflow visualizations are presented to aid in the selection of the most appropriate cross-linking strategy for your research needs.

Introduction to Cross-Linking Mass Spectrometry (XL-MS)

Chemical cross-linking coupled with mass spectrometry (XL-MS) has become an indispensable tool for elucidating the three-dimensional structures of proteins and mapping protein-protein interaction networks.[1] The technique involves covalently linking amino acid residues that are in close proximity within a protein or protein complex. Subsequent enzymatic digestion and mass spectrometric analysis of the cross-linked peptides provide distance constraints that are valuable for computational modeling of protein structures and defining interaction interfaces.[1][2]

The choice of cross-linking reagent is critical and is largely dictated by the desired target residues. The most commonly used cross-linkers target the primary amines of lysine residues due to their high abundance and surface exposure.[3] However, the emergence of cysteine-reactive cross-linkers, such as those based on dibromomaleimide and bromoacetamide, offers a complementary approach, particularly for proteins or protein regions with sparse lysine content.[3][4]

This guide focuses on the validation of N-Benzyl-2,3-dibromomaleimide and related cysteine-reactive cross-linkers by comparing their performance with established lysine-reactive cross-linkers.

Performance Comparison: Cysteine- vs. Lysine-Reactive Cross-linkers

The following tables summarize quantitative data from a comparative study of a cysteine-reactive bromoacetamide-based cross-linker (DBrASO) and a lysine-reactive cross-linker (DSSO) in a proteome-wide analysis of HEK293 cell lysates.[4] This data provides a strong proxy for the expected performance of dibromomaleimide-based cross-linkers.

Table 1: Overall Performance in Proteome-Wide XL-MS

MetricCysteine-Reactive (DBrASO)Lysine-Reactive (DSSO)
Total Identified Proteins 2,297Not specified in direct comparison, but 997 proteins were shared
Unique Proteins Identified 1,300 (not identified with DSSO)Varies by study
Total Unique Cross-linked Peptides 11,478Varies by study
Shared Identified Proteins 997997

Table 2: Characterization of Identified Cross-Links

Cross-link TypeCysteine-Reactive (DBrASO)Lysine-Reactive (DSSO)
Intra-protein Cross-links Enriched in low-abundance proteinsPredominantly in high-abundance proteins
Inter-protein Cross-links Lower number compared to DSSOHigher number due to higher lysine abundance at interfaces
Residue Specificity CysteineLysine, Serine, Threonine, Tyrosine, N-termini[5]

Key Takeaways:

  • Complementarity: Cysteine-reactive cross-linkers identify a significant number of proteins and protein-protein interactions (PPIs) that are not captured by lysine-reactive cross-linkers, thereby expanding the coverage of the interactome.[4]

  • Target Abundance: The lower natural abundance of cysteine compared to lysine results in fewer overall cross-links but can provide more specific information, particularly for proteins or regions lacking accessible lysines.[4]

  • Homogeneity: Bromoacetamide-based linkers like DBrASO offer advantages over maleimide-based linkers due to their higher specificity and resistance to hydrolysis at physiological pH, leading to more uniform cross-linked products.[3][6]

Experimental Workflows and Signaling Pathways

Visualizing the experimental process is crucial for understanding and implementing XL-MS protocols. The following diagrams, generated using Graphviz, illustrate the general workflows for cysteine- and lysine-reactive cross-linking.

cysteine_crosslinking_workflow cluster_sample_prep Sample Preparation cluster_crosslinking Cross-linking cluster_ms_prep MS Sample Preparation cluster_analysis Mass Spectrometry & Data Analysis protein Protein/Complex (in compatible buffer) reduction Disulfide Bond Reduction (e.g., TCEP) protein->reduction add_linker Add Dibromomaleimide Cross-linker reduction->add_linker incubation Incubation (e.g., 1h at 20°C) add_linker->incubation quenching Quenching (optional) incubation->quenching digestion Proteolytic Digestion (e.g., Trypsin) quenching->digestion enrichment Enrichment of Cross-linked Peptides (e.g., SEC) digestion->enrichment lc_ms LC-MS/MS Analysis enrichment->lc_ms data_analysis Data Analysis (e.g., MeroX, xQuest) lc_ms->data_analysis

Cysteine-Reactive Cross-linking Workflow

lysine_crosslinking_workflow cluster_sample_prep Sample Preparation cluster_crosslinking Cross-linking cluster_ms_prep MS Sample Preparation cluster_analysis Mass Spectrometry & Data Analysis protein Protein/Complex (in amine-free buffer, pH 7.0-8.5) add_linker Add Lysine-Reactive Cross-linker (e.g., DSBU) protein->add_linker incubation Incubation (e.g., 30 min at 30°C) add_linker->incubation quenching Quenching (e.g., Ammonium Bicarbonate) incubation->quenching digestion Proteolytic Digestion (e.g., Trypsin) quenching->digestion enrichment Enrichment of Cross-linked Peptides (e.g., SEC) digestion->enrichment lc_ms LC-MS/MS Analysis enrichment->lc_ms data_analysis Data Analysis (e.g., MeroX, xQuest) lc_ms->data_analysis

Lysine-Reactive Cross-linking Workflow

Experimental Protocols

Detailed methodologies are essential for the reproducibility of XL-MS experiments. Below are representative protocols for both cysteine- and lysine-reactive cross-linking.

Protocol 1: Cysteine-Reactive Cross-linking with Dibromomaleimide

This protocol is adapted from methodologies for dibromomaleimide-based modification and cross-linking of peptides and proteins.[7][8]

  • Protein Preparation:

    • Solubilize the purified protein or protein complex in a suitable buffer (e.g., 50 mM sodium phosphate, pH 6.2-8.0).[7] The buffer should be free of reducing agents.

    • If targeting disulfide-bridged cysteines, reduce the protein with a 1.1 molar excess of tris(2-carboxyethyl)phosphine (TCEP) for 1 hour at 20°C.[7]

  • Cross-linking Reaction:

    • Prepare a stock solution of this compound in an organic solvent like DMF or DMSO.

    • Add a 1.1 molar excess of the dibromomaleimide cross-linker to the protein solution.[7]

    • Incubate the reaction mixture for 1 hour at 20°C.[7]

  • Quenching (Optional):

    • The reaction can be quenched by the addition of a thiol-containing compound, such as L-cysteine, to a final concentration of 20-50 mM.

  • Sample Preparation for Mass Spectrometry:

    • Denature the cross-linked protein sample.

    • Reduce any remaining disulfide bonds with a reagent like dithiothreitol (DTT) and alkylate the resulting free thiols with iodoacetamide.[9]

    • Perform in-solution or in-gel digestion with a protease such as trypsin (typically at a 1:50 to 1:100 enzyme-to-protein ratio) overnight at 37°C.[9]

    • Acidify the digest with trifluoroacetic acid (TFA) to stop the reaction.[9]

    • Enrich for cross-linked peptides using size-exclusion chromatography (SEC).[9]

    • Desalt the enriched fractions using C18 StageTips prior to LC-MS/MS analysis.

Protocol 2: Lysine-Reactive Cross-linking with DSBU

This protocol is a generalized procedure based on the use of the MS-cleavable, lysine-reactive cross-linker disuccinimidyl dibutyric urea (DSBU).[10]

  • Protein Preparation:

    • Buffer exchange the purified protein or complex into an amine-free buffer (e.g., 20 mM HEPES, 350 mM NaCl, pH 8.0).[10]

  • Cross-linking Reaction:

    • Prepare a fresh stock solution of DSBU in an anhydrous organic solvent like DMSO.

    • Add the DSBU stock solution to the protein sample to a final concentration of 1-2 mM.

    • Incubate the reaction for 30-60 minutes at room temperature or 30°C.

  • Quenching:

    • Stop the reaction by adding a quenching buffer, such as 1 M ammonium bicarbonate, to a final concentration of 50-100 mM.

    • Incubate for an additional 15-30 minutes at room temperature.

  • Sample Preparation for Mass Spectrometry:

    • Precipitate the cross-linked proteins with acetone overnight at -20°C.[10]

    • Resuspend the protein pellet and proceed with reduction, alkylation, and tryptic digestion as described in the cysteine-reactive protocol.

    • Enrich for cross-linked peptides using SEC.[10]

    • Analyze the enriched fractions by LC-MS/MS.

Data Analysis and Interpretation

The identification of cross-linked peptides from the complex spectra generated in an XL-MS experiment requires specialized software. Tools such as MeroX, xQuest, and pLink are commonly used for this purpose. These programs match the experimental MS/MS spectra against a database of all possible cross-linked peptide pairs from the target protein(s).

A critical aspect of data analysis is the estimation of the false discovery rate (FDR) to ensure the confidence of the identified cross-links. Target-decoy database search strategies are typically employed, where the experimental data is searched against a database of forward (target) and reversed or shuffled (decoy) protein sequences.[11] An FDR of 1-5% is generally considered acceptable for XL-MS studies.[10]

Conclusion

The validation of this compound and other cysteine-reactive cross-linkers by mass spectrometry highlights their significant role as a complementary tool to traditional lysine-reactive cross-linkers. While lysine-reactive linkers provide broad coverage due to the high abundance of their target residue, cysteine-reactive linkers offer a more targeted approach, enabling the study of protein regions and entire proteins that are inaccessible with lysine-based chemistry. The choice between these two strategies will depend on the specific biological question and the amino acid composition of the protein system under investigation. By employing a multi-faceted approach that may even combine different cross-linking chemistries, researchers can achieve a more comprehensive structural view of their proteins of interest.

References

Mass Spectrometry Analysis of N-Benzyl-2,3-dibromomaleimide Conjugates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The site-specific conjugation of biomolecules is a cornerstone of modern drug development, enabling the creation of highly targeted therapeutics such as antibody-drug conjugates (ADCs). The N-Benzyl-2,3-dibromomaleimide (N-BDM) platform offers a robust method for bridging disulfide bonds in proteins, leading to homogeneous and stable conjugates. This guide provides a comprehensive comparison of the mass spectrometry analysis of this compound conjugates with other alternatives, supported by experimental data and detailed protocols.

Superior Homogeneity and Stability with Dibromomaleimide Conjugation

Mass spectrometry analysis demonstrates a significant advantage of using dibromomaleimide-based linkers for protein conjugation. The post-conjugation hydrolysis of the dibromomaleimide moiety results in a stable maleamic acid linkage, which contributes to the homogeneity of the final product.[1][2][3] This is a notable improvement over traditional maleimide chemistry, which can often result in a heterogeneous mixture of products.[3]

Liquid chromatography-mass spectrometry (LC-MS) is a powerful tool to assess the homogeneity and confirm the molecular weight of the resulting conjugates. For instance, the analysis of a trastuzumab-DBM-C2-dansyl conjugate revealed observed masses of 73,468 Da and 146,942 Da, which closely match the expected masses of 73,480 Da and 146,959 Da for the half and full antibody conjugates, respectively.[1] Similarly, a trastuzumab-DBM-C2-doxorubicin conjugate showed observed masses of 73,976 Da and 147,936 Da, consistent with the expected masses of 73,980 Da and 147,959 Da.[1]

Comparative Performance of Analytical Techniques

While mass spectrometry provides the most detailed information regarding molecular weight and homogeneity, other techniques can offer complementary data. The following table compares the performance of mass spectrometry with other common analytical methods for the characterization of maleimide-based conjugates.

FeatureMass SpectrometryHydrophobic Interaction Chromatography (HIC)Size Exclusion Chromatography (SEC)SDS-PAGE
Primary Information Precise molecular weight, confirmation of conjugation, DAR, identification of conjugation sites.Estimation of DAR, assessment of drug-load distribution and heterogeneity.Detection of aggregates, assessment of purity and stability.Estimation of molecular weight and purity.
Resolution Very High (can resolve single conjugations)High (can resolve different DAR species)Low to MediumLow
Sensitivity High (picomole to femtomole range)MediumMediumLow
Mass Accuracy Very High (<10 ppm with high-resolution instruments)Not ApplicableNot ApplicableNot Applicable
Throughput Medium to HighHighHighHigh
Ease of Use Moderate to ComplexRelatively SimpleSimpleSimple
Key Advantage Unambiguous mass determination.Robust method for DAR estimation.Excellent for detecting aggregation.Widely accessible and simple to perform.
Limitations Can be sensitive to salts and detergents; native MS required for non-covalent complexes.Indirect measurement of DAR; resolution can be limited.Does not provide information on conjugation.Low resolution and accuracy.

This table is adapted from a comparative guide on the mass spectrometric characterization of maleimide-NOTA conjugates.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following sections outline the key experimental protocols for the generation and analysis of this compound conjugates.

Antibody Reduction and Conjugation

This protocol describes the reduction of native disulfide bonds in an antibody and subsequent conjugation with a dibromomaleimide reagent.

Materials:

  • IgG1 antibody (e.g., trastuzumab)

  • Borate buffered saline (BBS): 50 mM Sodium Borate, 50 mM NaCl, 5 mM EDTA, pH 8.5

  • Tris(2-carboxyethyl)phosphine hydrochloride (TCEP.HCl)

  • This compound reagent

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ultrafiltration spin columns (e.g., 10 kDa MWCO)

Procedure:

  • Prepare the antibody by buffer exchanging into BBS and adjusting the concentration to approximately 23 µM.

  • Prepare a 10 mM solution of TCEP.HCl in BBS.

  • Prepare a 10 mM solution of the this compound reagent in dry DMF.

  • To the antibody solution, add TCEP solution to a final molar equivalence of 6 equivalents.

  • Incubate the mixture at 37 °C for 2 hours with mild agitation to reduce the interchain disulfide bonds.

  • Add the this compound solution to the reduced antibody to a final molar equivalence of 8 equivalents.

  • Incubate the reaction at 20 °C for 5 minutes with mild agitation.

  • To ensure complete hydrolysis of the maleimide to the stable maleamic acid, incubate the conjugate solution at 25 °C for 2 hours.

Mass Spectrometry Analysis

This protocol outlines the sample preparation and analysis of the antibody conjugate by LC-MS.

Materials:

  • Ammonium acetate buffer

  • PNGase F

  • 0.22 µm centrifuge tube filter

  • LC-MS system

Procedure:

  • Take an aliquot of the antibody conjugate and exchange it into ammonium acetate buffer using an ultrafiltration spin column.

  • Determine the protein concentration and adjust it to approximately 0.7 µM with ammonium acetate buffer.

  • For deglycosylation, add PNGase F to the conjugate solution and incubate at 37 °C for 2 hours. This step is important to reduce heterogeneity due to glycosylation, leading to cleaner mass spectra.

  • Filter the sample through a 0.22 µm centrifuge tube filter to remove any particulates before LC-MS analysis.

  • Perform LC-MS analysis on the prepared sample.

  • Process the raw data using a deconvolution algorithm to obtain the zero-charge mass spectra.

Visualizing the Workflow and Conjugation Chemistry

Diagrams generated using Graphviz (DOT language) provide a clear visual representation of the experimental workflow and the underlying chemical transformations.

experimental_workflow cluster_prep Sample Preparation cluster_analysis MS Analysis antibody Antibody in BBS tcep TCEP Addition (Reduction) antibody->tcep 37°C, 2h dbm This compound Addition (Conjugation) tcep->dbm 20°C, 5min hydrolysis Hydrolysis dbm->hydrolysis 25°C, 2h buffer_exchange Buffer Exchange hydrolysis->buffer_exchange deglycosylation Deglycosylation (PNGase F) buffer_exchange->deglycosylation filtration Filtration deglycosylation->filtration lc_separation LC Separation filtration->lc_separation ionization Ionization (ESI) lc_separation->ionization mass_analysis Mass Analysis ionization->mass_analysis data_processing Data Processing (Deconvolution) mass_analysis->data_processing

Caption: Experimental workflow for the mass spectrometry analysis of this compound conjugates.

Caption: Dibromomaleimide conjugation to protein thiols followed by hydrolysis to form a stable maleamic acid bridge.

Conclusion

The use of this compound for protein conjugation, followed by mass spectrometry analysis, offers a superior method for producing and characterizing homogeneous and stable bioconjugates. The detailed protocols and workflow provided in this guide serve as a valuable resource for researchers in the field of drug development. The inherent stability of the resulting maleamic acid linkage, confirmed by mass spectrometry, addresses some of the key challenges associated with traditional maleimide-based conjugation chemistries, paving the way for the development of more robust and efficacious targeted therapies.

References

A Comparative Guide to the Reactivity of Dihalomaleimides for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a crosslinking agent is critical for the successful development of antibody-drug conjugates (ADCs) and other bioconjugates. Dihalomaleimides—specifically dibromo-, dichloro-, and diiodomaleimides—are a class of reagents that offer tunable reactivity for linking therapeutic payloads or other molecules to proteins, most commonly at cysteine residues. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the optimal reagent for your specific application.

Executive Summary

The reactivity of dihalomaleimides in bioconjugation reactions is significantly influenced by the nature of the halogen substituent. The primary reaction mechanism for their use in protein modification is a Michael addition of a thiol group (from a cysteine residue) to the maleimide double bond, followed by the elimination of a halide ion. This results in a stable thioether linkage.

Experimental evidence consistently demonstrates a clear trend in reactivity for this crucial bioconjugation reaction:

Diiodomaleimide > Dibromomaleimide > Dichloromaleimide

This reactivity order is primarily dictated by the leaving group ability of the halide, with iodide being the best leaving group and chloride the poorest among the three. This trend has been confirmed in disulfide bridging reactions, a key application for these reagents.[1]

Beyond their reaction with thiols, another important characteristic is their stability in aqueous environments, as hydrolysis of the maleimide ring can compete with the desired conjugation reaction. Here, the trend is reversed, with dibromomaleimide showing a greater susceptibility to hydrolysis compared to diiodomaleimide.

Reactivity Comparison: Michael Addition

The most common application of dihalomaleimides in bioconjugation is the selective reaction with thiol groups of cysteine residues in proteins. This reaction proceeds via a rapid Michael addition mechanism.

A study comparing the efficacy of dihalomaleimides in bridging disulfide bonds in the peptide hormone somatostatin established a clear order of reactivity. Following the reduction of the disulfide bond to yield free thiols, the subsequent bridging reaction was fastest with diiodomaleimide, followed by dibromomaleimide, and was slowest with dichloromaleimide.[1] This suggests that the rate-determining step of this conjugate addition-elimination sequence involves the departure of the halide leaving group.[1]

Hydrolytic Stability

A critical factor for any bioconjugation reagent is its stability in the aqueous buffers used for reactions. Maleimides are susceptible to hydrolysis, which opens the maleimide ring and renders it unreactive towards thiols. This side reaction can reduce the efficiency of the desired conjugation.

Investigations into the hydrolytic stability of N-methyl halomaleimide derivatives have revealed a correlation between the electronegativity of the halogen and the rate of hydrolysis.[2] In one study, dibromomaleimide exhibited a significantly shorter half-life of 17.9 minutes compared to other maleimides, indicating its higher susceptibility to hydrolysis.[2] Another report highlighted the extremely rapid hydrolysis of a dibromomaleimide derivative with a C-2 linker, with a half-life of under a minute at pH 8.0.

This increased rate of hydrolysis for dibromomaleimide is attributed to the inductive electron-withdrawing effect of the bromine atoms, which further activates the imide carbonyls to nucleophilic attack by water.[2] In contrast, diiodomaleimides are shown to offer reduced hydrolysis, which can be advantageous in more sterically hindered conjugation systems.[2]

Table 1: Summary of Reactivity and Stability of Dihalomaleimides

FeatureDibromomaleimideDichloromaleimideDiiodomaleimide
Reactivity with Thiols IntermediateLowestHighest
Hydrolytic Stability LowerHigher (inferred)Higher

Experimental Protocols

General Protocol for Disulfide Bridging of a Peptide (e.g., Somatostatin)

This protocol is a generalized procedure based on established methods for disulfide bridging.[1]

Materials:

  • Peptide containing a disulfide bond (e.g., Somatostatin)

  • Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride

  • Dibromomaleimide, Dichloromaleimide, or Diiodomaleimide

  • Reaction Buffer: 50 mM sodium phosphate, 150 mM NaCl, pH 7.4

  • Quenching Reagent: N-acetylcysteine or L-cysteine

  • Analytical tools: LC-MS

Procedure:

  • Peptide Reduction:

    • Dissolve the peptide in the reaction buffer to a final concentration of 1 mg/mL.

    • Add a 1.1 molar equivalent of TCEP hydrochloride to the peptide solution.

    • Incubate the reaction mixture at room temperature for 1 hour to ensure complete reduction of the disulfide bond. Monitor the reduction by LC-MS.

  • Dihalomaleimide Conjugation:

    • Prepare a stock solution of the dihalomaleimide (dibromo-, dichloro-, or diiodo-) in a suitable organic solvent (e.g., DMF or DMSO) at a concentration of 10 mM.

    • Add a 1.2 molar equivalent of the dihalomaleimide stock solution to the reduced peptide solution.

    • Incubate the reaction at room temperature. The reaction time will vary depending on the dihalomaleimide used (fastest for diiodo-, slowest for dichloro-). Monitor the progress of the reaction by LC-MS.

  • Quenching:

    • Once the reaction is complete, add a 10-fold molar excess of the quenching reagent (e.g., N-acetylcysteine) to consume any unreacted dihalomaleimide.

    • Incubate for an additional 30 minutes.

  • Analysis:

    • Analyze the final reaction mixture by LC-MS to confirm the formation of the bridged peptide and to assess the purity of the product.

General Protocol for Determining Hydrolysis Rate

This protocol outlines a general method for comparing the hydrolytic stability of dihalomaleimides.[2]

Materials:

  • N-substituted dihalomaleimide (dibromo-, dichloro-, or diiodo-)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • UV-Vis Spectrophotometer

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the N-substituted dihalomaleimide in a water-miscible organic solvent (e.g., DMSO or acetonitrile).

    • Dilute the stock solution into the phosphate buffer to a final concentration that gives a measurable absorbance in the UV region (typically around 300-350 nm).

  • Kinetic Measurement:

    • Immediately after adding the dihalomaleimide to the buffer, start monitoring the decrease in absorbance at the λmax of the maleimide over time using a UV-Vis spectrophotometer.

    • Record absorbance readings at regular intervals until the absorbance stabilizes, indicating complete hydrolysis.

  • Data Analysis:

    • Plot the natural logarithm of the absorbance (ln(A)) versus time.

    • The slope of the resulting linear plot will be the negative of the pseudo-first-order rate constant (k_obs).

    • Calculate the half-life (t₁/₂) of hydrolysis using the equation: t₁/₂ = 0.693 / k_obs.

Logical Relationships and Workflows

The selection and application of a dihalomaleimide for bioconjugation involves a series of considerations and experimental steps. The following diagrams illustrate these relationships.

experimental_workflow cluster_selection Reagent Selection cluster_protocol Experimental Protocol Reactivity Reactivity Conjugation Conjugation Reactivity->Conjugation Determines reaction speed Stability Stability Stability->Conjugation Impacts yield Application Application Reduction Reduction Application->Reduction Defines substrate Reduction->Conjugation Quenching Quenching Conjugation->Quenching Analysis Analysis Quenching->Analysis

Figure 1. Experimental workflow for dihalomaleimide bioconjugation.

reactivity_stability_tradeoff High_Reactivity High Reactivity (e.g., Diiodomaleimide) Fast_Reaction Fast Reaction High_Reactivity->Fast_Reaction Low_Stability Lower Stability (e.g., Dibromomaleimide) Hydrolysis Hydrolysis Low_Stability->Hydrolysis Desired_Outcome Successful Conjugation Fast_Reaction->Desired_Outcome Hydrolysis->Desired_Outcome competes with

Figure 2. Trade-off between reactivity and stability in dihalomaleimide conjugation.

Signaling Pathway Context: Somatostatin

The disulfide bridging of somatostatin by dihalomaleimides is a pertinent example of their application. Somatostatin is a cyclic peptide hormone that regulates the endocrine system by binding to somatostatin receptors (SSTRs), which are G-protein coupled receptors. The disulfide bridge is crucial for maintaining the bioactive conformation of the peptide. The ability to re-bridge this disulfide with a chemical linker after reduction allows for the introduction of modifications, such as PEGylation, to improve its pharmacokinetic properties.

somatostatin_pathway Somatostatin Somatostatin SSTR Somatostatin Receptor (SSTR) Somatostatin->SSTR G_Protein G-Protein SSTR->G_Protein activates Cell_Growth Inhibition of Cell Growth SSTR->Cell_Growth activates other pathways Adenylate_Cyclase Adenylate Cyclase G_Protein->Adenylate_Cyclase inhibits cAMP cAMP Adenylate_Cyclase->cAMP produces Hormone_Secretion Inhibition of Hormone Secretion cAMP->Hormone_Secretion leads to

Figure 3. Simplified somatostatin signaling pathway.

Conclusion

The choice between dibromo-, dichloro-, and diiodomaleimides for bioconjugation applications depends on a careful consideration of the desired reaction kinetics and the stability requirements of the specific project. Diiodomaleimides offer the fastest conjugation rates, making them ideal for time-sensitive reactions or for modifying less reactive cysteine residues. Dibromomaleimides provide a balance of reactivity but are more prone to hydrolysis, a factor that must be managed, particularly at higher pH. Dichloromaleimides are the least reactive and may require longer reaction times or more forcing conditions. By understanding these key differences, researchers can select the most appropriate dihalomaleimide to achieve efficient and stable bioconjugates for their therapeutic and research needs.

References

A Head-to-Head Comparison: Dibromomaleimide Eclipses Traditional Maleimides in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals at the forefront of bioconjugation, the pursuit of stable, homogenous, and effective bioconjugates is paramount. While traditional maleimides have long been a staple for thiol-directed conjugation, their inherent limitations have paved the way for next-generation reagents. Among these, dibromomaleimide (DBM) has emerged as a superior alternative, offering enhanced stability, site-specificity, and improved in vivo performance.

This guide provides an objective comparison of dibromomaleimide and traditional maleimide chemistries, supported by experimental data, detailed protocols, and illustrative diagrams to aid in the selection of the optimal bioconjugation strategy.

The Stability Dilemma of Traditional Maleimides

Traditional maleimide chemistry relies on the Michael addition of a thiol to the maleimide double bond, forming a thiosuccinimide linkage. While effective in its initial coupling, this bond is susceptible to a retro-Michael reaction, particularly in the presence of endogenous thiols like glutathione.[1][2] This reversal leads to "payload migration," where the conjugated molecule is prematurely cleaved and can bind to off-target proteins, diminishing efficacy and increasing potential toxicity.[1][3] Furthermore, the maleimide ring itself is prone to hydrolysis in aqueous solutions, rendering it inactive for conjugation.[3][4]

Dibromomaleimide: A Paradigm of Stability and Homogeneity

Dibromomaleimides address the critical shortcomings of their predecessors. The key to their advantage lies in a two-step process: a rapid reaction with two thiol groups, followed by a stabilizing hydrolysis step. This unique mechanism not only prevents the retro-Michael reaction but also enables the site-specific re-bridging of disulfide bonds, particularly within antibodies.

The reaction of DBM with a reduced antibody, which has free thiol groups from cleaved interchain disulfide bonds, results in the formation of a dithiomaleimide conjugate. This intermediate can then be subjected to hydrolysis under mild basic conditions to form a highly stable dithiomaleamic acid.[5][6] This "locked" conjugate is resistant to thiol exchange, ensuring the payload remains attached to its designated target.[5][7]

This disulfide bridging capability is a significant leap forward, particularly for the development of antibody-drug conjugates (ADCs). It allows for the creation of highly homogenous ADCs with a precise drug-to-antibody ratio (DAR) of 4, a critical factor for consistent pharmacological properties.[8] In contrast, traditional maleimide conjugation to lysine residues results in a heterogeneous mixture of ADCs with varying DARs and conjugation sites, leading to unpredictable in vivo behavior.[6]

Quantitative Data: The Performance Advantage of Dibromomaleimide

The superior stability of dibromomaleimide conjugates is not merely theoretical. Experimental data consistently demonstrates a significant reduction in drug loss compared to traditional maleimide-linked conjugates.

ParameterTraditional Maleimide (MC-MMAF ADC)Dibromomaleimide (DBM-MMAF ADC)Reference
Homogeneity Heterogeneous mixture (varying DARs)Highly homogeneous (predominantly DAR=4)[8]
In Vitro Drug Loss (Rat Plasma, 7 days) Significant drug lossNo detectable drug loss[8]
In Vivo Stability (Rat) Evidence of payload migrationImproved stability and pharmacokinetics[8]
Hydrolysis Half-life of Conjugate (pH 8.5) No significant hydrolysis observed16-19 minutes (with optimized linkers)[6]

Experimental Protocols

To facilitate the practical application of this advanced chemistry, detailed protocols for disulfide reduction, DBM conjugation, and post-conjugation hydrolysis are provided below.

Protocol 1: Reduction of Antibody Interchain Disulfide Bonds

Materials:

  • Antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS)

  • Tris(2-carboxyethyl)phosphine (TCEP) solution (e.g., 10 mM in water)

  • Conjugation buffer (e.g., 50 mM sodium phosphate, 150 mM NaCl, pH 8.0)

Procedure:

  • Prepare the antibody solution at a concentration of 2.0 mg/mL in the conjugation buffer.

  • Add a 1.1 molar equivalent of TCEP solution to the antibody solution for each disulfide bond to be reduced. For an IgG1 antibody with four interchain disulfide bonds, this would be 4.4 equivalents.

  • Incubate the reaction mixture at 37°C for 1 hour to ensure complete reduction of the disulfide bonds.

  • The reduced antibody is now ready for conjugation with the dibromomaleimide reagent. It is recommended to proceed to the next step immediately.

Protocol 2: Conjugation with Dibromomaleimide

Materials:

  • Reduced antibody solution from Protocol 1

  • Dibromomaleimide-payload reagent dissolved in an organic solvent (e.g., DMF or DMSO)

  • Conjugation buffer (pH 8.5)

Procedure:

  • Add 8 molar equivalents of the dibromomaleimide-payload reagent to the reduced antibody solution.[5]

  • Gently mix and allow the reaction to proceed at room temperature for 5 minutes.[6] The reaction progress can be monitored by SDS-PAGE.

Protocol 3: Post-Conjugation Hydrolysis

Materials:

  • Dibromomaleimide-conjugated antibody solution from Protocol 2

Procedure:

  • Following the 5-minute conjugation, allow the reaction mixture to incubate at room temperature for an additional 1 to 2 hours at pH 8.5 to facilitate the hydrolysis of the dithiomaleimide to the stable dithiomaleamic acid.[5][6]

  • The completion of the hydrolysis can be monitored by mass spectrometry, observing a mass increase corresponding to the addition of a water molecule.

  • The final, stable antibody conjugate can be purified using standard techniques such as size-exclusion chromatography to remove excess reagents.

Visualizing the Advantage: Reaction Mechanisms and Workflows

To further clarify the chemical principles and experimental processes, the following diagrams have been generated.

Traditional_Maleimide_Reaction cluster_reactants Reactants cluster_product Initial Conjugate cluster_instability Instability Pathways Protein_SH Protein-SH (Thiol) Thiosuccinimide Thiosuccinimide Linkage Protein_SH->Thiosuccinimide Michael Addition Maleimide Maleimide Maleimide->Thiosuccinimide Hydrolysis Maleimide Hydrolysis (Inactivation) Maleimide->Hydrolysis H₂O Retro_Michael Retro-Michael Reaction (Thiol Exchange) Thiosuccinimide->Retro_Michael Reversible Dibromomaleimide_Reaction cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Stable Product Reduced_Ab Reduced Antibody (2 x -SH) Dithiomaleimide Dithiomaleimide Conjugate Reduced_Ab->Dithiomaleimide Thiol Substitution DBM Dibromomaleimide DBM->Dithiomaleimide Dithiomaleamic_Acid Dithiomaleamic Acid (Stable Conjugate) Dithiomaleimide->Dithiomaleamic_Acid Hydrolysis (H₂O) Experimental_Workflow Start Start: Native Antibody Reduction 1. Disulfide Reduction (TCEP, 1 hr, 37°C) Start->Reduction Conjugation 2. DBM Conjugation (8 equiv. DBM, 5 min, RT, pH 8.5) Reduction->Conjugation Hydrolysis 3. Post-Conjugation Hydrolysis (1-2 hr, RT, pH 8.5) Conjugation->Hydrolysis Purification 4. Purification (Size-Exclusion Chromatography) Hydrolysis->Purification End End: Stable, Homogeneous Conjugate Purification->End

References

A Comparative Guide to N-Benzyl-2,3-dibromomaleimide Labeled Peptides

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of N-Benzyl-2,3-dibromomaleimide (NBM) as a labeling reagent for peptides, particularly focusing on its performance against other common alternatives. The information is targeted towards researchers, scientists, and drug development professionals seeking to make informed decisions on peptide conjugation strategies. Experimental data and detailed protocols are provided to support the objective comparison.

Introduction to Peptide Labeling with Maleimides

Maleimides are widely used reagents for the specific labeling of peptides and proteins at cysteine residues. The reaction involves a Michael addition of the thiol group from the cysteine to the maleimide double bond, forming a stable thioether linkage.[1][2][3] This specific reactivity allows for site-selective modification of biomolecules. However, the stability of the resulting succinimidyl thioether bond can be a concern, as it is susceptible to a retro-Michael reaction, especially in the presence of other thiols like glutathione, which can lead to dissociation of the conjugate.[4]

This compound (NBM) is a derivative that offers advantages over traditional maleimides. The presence of the bromine atoms influences the reactivity and stability of the resulting conjugate, making it a reagent of interest for applications requiring high stability, such as in the development of antibody-drug conjugates (ADCs) and radiopharmaceuticals.[5][6]

Comparison of this compound with Other Labeling Reagents

The choice of a labeling reagent depends on several factors including the desired site of conjugation, the stability of the final product, and the reaction conditions. The following tables provide a summary of the key performance metrics for NBM and other common labeling reagents.

FeatureThis compound (NBM)Standard MaleimidesNHS-Esters
Target Residue Cysteine (Thiol group)Cysteine (Thiol group)Lysine (Primary amine), N-terminus
Reaction Type Michael addition and subsequent substitutionMichael additionNucleophilic acyl substitution
Bond Stability High, resistant to retro-Michael reaction[5][6]Moderate, susceptible to retro-Michael reaction[4]Stable amide bond
Specificity High for thiols[6]High for thiols[7]Reacts with all primary amines
Reaction pH 6.5 - 7.5[3][7]6.5 - 7.5[3][7]7.0 - 8.5
Key Advantage Forms a more stable thioether linkage[5][6]Readily available and well-established chemistryTargets abundant lysine residues
Key Disadvantage Less commercially available than standard maleimidesPotential for conjugate dissociation[4]Can modify multiple sites, potentially affecting peptide activity

Experimental Protocols

General Protocol for Labeling Peptides with this compound

This protocol is a general guideline and may require optimization for specific peptides.

Materials:

  • Peptide containing a cysteine residue

  • This compound (NBM)

  • Conjugation Buffer: Phosphate-buffered saline (PBS) or similar, pH 7.0-7.5, degassed

  • Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) to reduce disulfide bonds

  • Quenching reagent: Free cysteine or N-acetyl cysteine

  • Purification system: Reversed-phase high-performance liquid chromatography (RP-HPLC)

Procedure:

  • Peptide Preparation: Dissolve the peptide in the conjugation buffer. If the peptide contains disulfide bonds that need to be reduced to free the cysteine thiol, add a 3-5 fold molar excess of TCEP and incubate for 1 hour at room temperature.

  • NBM Solution Preparation: Prepare a stock solution of NBM in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Labeling Reaction: Add a 1.5 to 10-fold molar excess of the NBM stock solution to the peptide solution. The optimal ratio should be determined empirically.

  • Incubation: Allow the reaction to proceed at room temperature for 1-2 hours or overnight at 4°C. The reaction progress can be monitored by LC-MS.

  • Quenching: (Optional) Add a small excess of a quenching reagent to consume any unreacted NBM.

  • Purification: Purify the labeled peptide from excess reagents and unlabeled peptide using RP-HPLC.

  • Characterization: Confirm the identity and purity of the labeled peptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS).[8][9]

Protocol for Peptide Stapling using 2,3-Dibromomaleimide

This method can be adapted for this compound to create constrained peptides.[10]

Materials:

  • Peptide with two cysteine or homocysteine residues at i and i+4 positions

  • 2,3-Dibromomaleimide (or NBM)

  • Acetonitrile

  • Ammonium acetate buffer (50 mM, pH 7.4)

  • TCEP

  • Preparative RP-HPLC system

Procedure:

  • Peptide Reduction: Dissolve the peptide in a 1:1 mixture of acetonitrile and ammonium acetate buffer. Add TCEP (1.1 equivalents) and stir at room temperature for 1 hour to ensure complete reduction of any disulfide bonds.[10]

  • Stapling Reaction: Add 2,3-dibromomaleimide (1.1 equivalents) to the reaction mixture and stir for another hour at room temperature.[10]

  • Monitoring: Monitor the reaction completion by LC-MS.

  • Lyophilization: Freeze-dry the reaction mixture.

  • Purification: Dissolve the crude peptide in methanol and purify using preparative RP-HPLC.[10]

Visualizing Workflows and Mechanisms

To better illustrate the processes involved in NBM-peptide labeling, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis peptide Peptide Solution (with Cys) mix Mix Peptide and NBM peptide->mix nbm NBM Stock Solution (DMSO/DMF) nbm->mix incubate Incubate (1-2h RT or O/N 4°C) mix->incubate quench Quench (optional) incubate->quench hplc RP-HPLC Purification quench->hplc ms Mass Spectrometry Characterization hplc->ms

Caption: Experimental workflow for labeling peptides with this compound.

Caption: Reaction of NBM with a cysteine residue on a peptide.

Conclusion

This compound offers a superior alternative to traditional maleimides for peptide labeling, particularly when conjugate stability is a primary concern. The formation of a more robust thioether linkage minimizes the risk of deconjugation in biological systems. While the initial investment in optimizing labeling conditions may be slightly higher due to its more recent introduction, the long-term stability of the resulting bioconjugates can be highly advantageous for various research and therapeutic applications. Researchers should carefully consider the specific requirements of their application when selecting a labeling reagent, and this guide provides a solid foundation for making an informed choice.

References

N-Benzyl-2,3-dibromomaleimide: A Reversible Probe for Unraveling Cysteine's Role in Cellular Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the ability to reversibly modify specific amino acids within a protein is a powerful tool for dissecting complex biological processes. Cysteine, with its reactive thiol group, often plays a critical role in protein structure, function, and regulation. N-Benzyl-2,3-dibromomaleimide (NBM) is emerging as a valuable reagent for the reversible modification of cysteine residues, offering a unique advantage in studying dynamic cellular events. This guide provides a comprehensive comparison of NBM with other cysteine modification reagents, supported by experimental principles and detailed protocols.

The reversible nature of cysteine modifications is central to cellular signaling, acting as a molecular switch that can be turned on and off to control protein activity.[1][2][3][4][5] Reagents that can mimic this reversibility in a controlled manner are therefore highly sought after for both basic research and therapeutic development.

Performance Comparison of Cysteine Modification Reagents

This compound belongs to the class of dibromomaleimides, which react rapidly and selectively with cysteine residues.[6][7] The resulting thioether linkage can be cleaved under mild conditions, allowing for the regeneration of the unmodified cysteine.[7] This reversibility sets it apart from traditional maleimide reagents that form more stable, essentially irreversible bonds. While specific kinetic data for this compound is not extensively available, the performance of N-aryl dibromomaleimides provides a strong indication of its properties.[8]

Reagent ClassReaction MechanismReversibilityKey AdvantagesKey Disadvantages
This compound Michael AdditionReversible with reducing agents (e.g., TCEP, DTT) or excess thiols.[7]Rapid and selective reaction; Reversibility allows for "catch and release" experiments and studying dynamic processes.[6][7]Limited specific kinetic data available for the N-Benzyl derivative; Potential for off-target reactions with other nucleophiles at high concentrations.
Pyridazinediones Michael AdditionReversible via retro-Michael reaction.Tunable reactivity and reversibility based on substitution.Generally slower reaction kinetics compared to maleimides.
Standard N-Alkyl Maleimides (e.g., N-ethylmaleimide) Michael AdditionGenerally considered irreversible , though some retro-Michael reaction can occur.[8]High reactivity and specificity for thiols.Irreversibility limits applications in studying dynamic processes; Adducts can undergo hydrolysis.[8]
Iodoacetamides Nucleophilic SubstitutionIrreversible High reactivity.Less specific than maleimides, can react with other nucleophiles like histidine and methionine.
Thiosulfonates (e.g., MTS reagents) Thiol-Disulfide ExchangeReversible with reducing agents.Forms a disulfide bond, mimicking a natural modification.Can be less stable than other covalent linkages.

Experimental Protocols

I. Reversible Modification of a Protein with this compound

This protocol outlines the general steps for labeling a protein with NBM and subsequently cleaving the modification.

Materials:

  • Purified protein containing accessible cysteine residues

  • This compound (NBM)

  • Reaction Buffer (e.g., Phosphate-buffered saline (PBS), pH 7.2-7.5)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis cassette

Procedure:

  • Protein Preparation:

    • Dissolve the purified protein in the reaction buffer to a final concentration of 1-5 mg/mL.

    • If the target cysteines are involved in disulfide bonds, pre-treat the protein with a 2-10 molar excess of TCEP for 30-60 minutes at room temperature to reduce the disulfide bonds. Note: TCEP is compatible with maleimide chemistry, whereas DTT must be removed before adding the maleimide reagent.[9]

  • NBM Stock Solution Preparation:

    • Immediately before use, prepare a 10 mM stock solution of NBM in anhydrous DMF or DMSO.

  • Labeling Reaction:

    • Add a 10-20 fold molar excess of the NBM stock solution to the protein solution.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light. The optimal reaction time and temperature may need to be determined empirically for each protein.

  • Quenching the Reaction (Optional):

    • To stop the reaction, add a quenching solution to a final concentration of 50-100 mM to react with any excess NBM.

  • Removal of Excess Reagent:

    • Remove unreacted NBM and byproducts by passing the reaction mixture through a desalting column or by dialysis against the desired buffer.

  • Cleavage of the NBM-Cysteine Adduct:

    • To reverse the modification, add a 50-100 fold molar excess of TCEP or DTT to the labeled protein.

    • Incubate for 1-4 hours at room temperature. The efficiency of cleavage can be monitored by techniques such as mass spectrometry or SDS-PAGE if the modification imparts a significant mass change.

II. Experimental Workflow for Studying Reversible Cysteine Modification in a Signaling Pathway

This workflow illustrates how NBM can be used to investigate the role of a reversibly modified cysteine in a cellular signaling pathway, such as the EGFR pathway.

Visualizing the Application of Reversible Cysteine Modification

EGFR Signaling Pathway and the Role of Cys797

The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a crucial regulator of cell growth, proliferation, and differentiation.[1][2][3][4][5] The activity of EGFR is modulated by the reversible oxidation of a specific cysteine residue, Cys797, located in its kinase domain.[1][2][3][4][5] This makes the EGFR pathway an ideal system for demonstrating the utility of a reversible cysteine modification reagent like NBM.

EGFR_Signaling cluster_membrane Plasma Membrane EGFR EGFR NOX NADPH Oxidase EGFR->NOX Activation Downstream Downstream Signaling (e.g., Ras/MAPK, PI3K/Akt) EGFR->Downstream Phosphorylation EGF EGF EGF->EGFR Binding & Dimerization ROS ROS (H2O2) NOX->ROS ROS->EGFR Oxidation of Cys797 (Activation) PTP Protein Tyrosine Phosphatase ROS->PTP Oxidation (Inhibition) PTP->EGFR NBM N-Benzyl-2,3- dibromomaleimide NBM->EGFR Reversible Modification of Cys797 (Mimics Oxidation) ReducingAgent Reducing Agent (e.g., TCEP) ReducingAgent->EGFR Cleavage of NBM Adduct (Reverses Modification) Experimental_Workflow start Start: Purified Protein with Target Cysteine step1 Step 1: Protein Modification with this compound start->step1 step2 Step 2: Removal of Excess Reagent (Desalting / Dialysis) step1->step2 step3 Step 3: Functional Assay of Modified Protein step2->step3 step4 Step 4: Reversal of Modification with Reducing Agent (e.g., TCEP) step3->step4 step5 Step 5: Functional Assay of Reversed Protein step4->step5 end End: Compare Functional Data step5->end

References

A Comparative Guide to Peptide Stapling: Evaluating N-Benzyl-2,3-dibromomaleimide Against Established Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the pursuit of stabilizing short peptides in their bioactive α-helical conformation is a critical step in developing novel therapeutics. Peptide stapling, a strategy that introduces a covalent brace between amino acid side chains, has emerged as a powerful tool to enhance helicity, proteolytic resistance, and cell permeability. This guide provides an objective comparison of the efficacy of a reversible stapling method using N-Benzyl-2,3-dibromomaleimide against established techniques like hydrocarbon and lactam stapling, supported by experimental data and detailed protocols.

Executive Summary

Peptide stapling methodologies offer distinct advantages and disadvantages. Hydrocarbon stapling, utilizing ruthenium-catalyzed ring-closing metathesis, is a well-established method known for significantly enhancing peptide hydrophobicity, which can improve cell permeability.[1][2][3] Lactam stapling, forming an amide bond between acidic and basic amino acid side chains, is recognized for its ability to confer high degrees of helicity and proteolytic stability.[4][5][6] The use of N-substituted 2,3-dibromomaleimides for stapling, a newer technique, offers the unique advantage of reversibility.[7][8] This method, which links cysteine or homocysteine residues, allows for the potential of "catch and release" applications or stimuli-responsive drug delivery. While direct, head-to-head comparative studies on a single peptide sequence are limited, this guide consolidates available data to offer a comprehensive overview of their respective efficacies.

Data Presentation: A Quantitative Comparison

The following tables summarize key performance metrics for different peptide stapling methods based on published experimental data. It is important to note that these data are compiled from studies using different model peptides and experimental conditions, thus serving as a comparative reference rather than a direct, controlled comparison.

Stapling Method Model Peptide Sequence % Helicity Binding Affinity (Kd) Proteolytic Stability (t1/2) Cellular Uptake Reference
Dibromomaleimide Ac-L-Cys-Ala-Ala-Ala-L-hCys-NH2~60% (in TFE)Not ReportedNot ReportedNot Reported[9]
Hydrocarbon (i, i+4) p53-derived 12-mer~50-80%~2-10 nM (for hDM2)> 24h (vs. chymotrypsin)High, driven by hydrophobicity[1][2][10]
Lactam (i, i+4) p53-derived 12-mer~60-90%~1-5 nM (for hDM2)> 24h (vs. chymotrypsin)Moderate, less than hydrocarbon[4][10]
Thioether (i, i+4) p53-derived 12-mer~40-60%~15-30 nM (for hDM2)> 24h (vs. chymotrypsin)Moderate[10]

Table 1: Comparison of Efficacy Metrics for Different Peptide Stapling Methods. Data is collated from various sources and should be interpreted with consideration of the different peptide sequences and experimental conditions used. TFE (trifluoroethanol) is a helix-inducing solvent.

Experimental Protocols

Detailed methodologies for the key stapling techniques are provided below to enable researchers to reproduce and adapt these methods for their specific applications.

N-Substituted 2,3-dibromomaleimide Stapling

This protocol is adapted from the work of Wilson and co-workers on the optimization of reversible dibromomaleimide peptide stapling.[9]

1. Peptide Synthesis:

  • The linear peptide containing cysteine and/or homocysteine residues at the desired i and i+4 positions is synthesized using standard solid-phase peptide synthesis (SPPS) with Fmoc chemistry.

  • Following synthesis, the peptide is cleaved from the resin and all protecting groups are removed using a standard cleavage cocktail (e.g., TFA/H2O/TIPS/EDT 92.5:2.5:2.5:2.5).

  • The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

2. Stapling Reaction:

  • A solution of the purified linear peptide (0.1 mmol) is prepared in a 1:1 mixture of acetonitrile and 50 mM ammonium acetate buffer (pH 7.4).

  • The disulfide bonds are reduced by adding TCEP (tris(2-carboxyethyl)phosphine) (0.11 mmol) and stirring at room temperature for 1 hour. Progress of the reduction can be monitored by LC-MS.

  • This compound (0.11 mmol) is then added to the reaction mixture.

  • The reaction is stirred at room temperature for an additional 1 hour. The progress of the stapling reaction is monitored by LC-MS.

  • The stapled peptide is purified by RP-HPLC.

3. Characterization:

  • The final product is characterized by LC-MS and its helicity is determined by circular dichroism (CD) spectroscopy.

Hydrocarbon Stapling (Ring-Closing Metathesis)

This protocol is based on established methods for all-hydrocarbon stapling.[1][11]

1. Peptide Synthesis:

  • The peptide is synthesized on a solid support using Fmoc-SPPS.

  • Unnatural amino acids containing olefinic side chains (e.g., (S)-2-(4'-pentenyl)alanine) are incorporated at the i and i+4 positions.

  • Standard coupling protocols are used, though extended coupling times may be necessary for the unnatural amino acids.

2. On-Resin Stapling:

  • After complete peptide synthesis, the resin is washed thoroughly with dichloromethane (DCM).

  • The resin is swollen in 1,2-dichloroethane (DCE).

  • The Grubbs' first-generation catalyst (e.g., 30 mol% relative to the peptide) is added to the resin suspension.

  • The reaction is agitated under a nitrogen atmosphere at room temperature for 2-4 hours. The progress can be monitored by cleaving a small amount of peptide from the resin and analyzing by LC-MS.

  • The resin is washed extensively with DCM.

3. Cleavage and Purification:

  • The stapled peptide is cleaved from the resin and deprotected using a standard cleavage cocktail.

  • The crude peptide is purified by RP-HPLC.

4. Characterization:

  • The purified stapled peptide is characterized by LC-MS, and its helicity is assessed by CD spectroscopy.

Lactam Stapling

This protocol describes a common method for forming a lactam bridge between glutamic acid and lysine residues.[4][6]

1. Peptide Synthesis:

  • The peptide is synthesized on a solid support using Fmoc-SPPS.

  • Fmoc-Glu(OAll)-OH and Fmoc-Lys(Alloc)-OH are incorporated at the desired i and i+4 positions. The allyl (All) and allyloxycarbonyl (Alloc) protecting groups are orthogonal to the Fmoc and side-chain protecting groups.

2. Selective Deprotection:

  • After full peptide assembly, the resin is treated with a solution of Pd(PPh3)4 (0.25 equivalents) and phenylsilane (2.5 equivalents) in DCM to selectively remove the All and Alloc protecting groups.

  • The resin is washed thoroughly with DCM, DMF, and methanol.

3. On-Resin Lactamization:

  • The resin is swollen in DMF.

  • A solution of a coupling reagent such as PyBOP (3 equivalents) and a base such as diisopropylethylamine (DIPEA) (6 equivalents) in DMF is added to the resin.

  • The reaction is agitated at room temperature for 2-4 hours. The completion of the reaction can be monitored by a Kaiser test.

  • The resin is washed extensively with DMF and DCM.

4. Cleavage and Purification:

  • The lactam-stapled peptide is cleaved from the resin and deprotected using a standard cleavage cocktail.

  • The crude peptide is purified by RP-HPLC.

5. Characterization:

  • The purified peptide is characterized by LC-MS and its secondary structure analyzed by CD spectroscopy.

Visualizing the Workflows and Concepts

To better illustrate the processes and relationships discussed, the following diagrams are provided.

Experimental_Workflow_Dibromomaleimide_Stapling cluster_SPPS Solid-Phase Peptide Synthesis cluster_Stapling Solution-Phase Stapling cluster_Analysis Analysis SPPS Fmoc-SPPS with Cys/hCys incorporation Cleavage Cleavage & Deprotection SPPS->Cleavage Purification1 RP-HPLC Purification Cleavage->Purification1 Reduction Reduction of Disulfides (TCEP) Purification1->Reduction Stapling Addition of This compound Reduction->Stapling Purification2 RP-HPLC Purification Stapling->Purification2 Analysis LC-MS & CD Spectroscopy Purification2->Analysis

Caption: Workflow for this compound peptide stapling.

Stapling_Method_Comparison cluster_Hydrocarbon Hydrocarbon Stapling cluster_Lactam Lactam Stapling cluster_Dibromomaleimide Dibromomaleimide Stapling HC_Staple All-Hydrocarbon Linker HC_Adv Advantages: - High cell permeability - High proteolytic stability HC_Staple->HC_Adv HC_Disadv Disadvantages: - Requires unnatural amino acids - Ruthenium catalyst HC_Staple->HC_Disadv Lactam_Staple Amide Bond Linker Lactam_Adv Advantages: - High helicity - Utilizes natural amino acids Lactam_Staple->Lactam_Adv Lactam_Disadv Disadvantages: - Lower cell permeability - Requires orthogonal protecting groups Lactam_Staple->Lactam_Disadv DBM_Staple Thioether-Maleimide Linker DBM_Adv Advantages: - Reversible linkage - Uses natural Cys/hCys residues DBM_Staple->DBM_Adv DBM_Disadv Disadvantages: - Limited comparative data - Potential for off-target thiol reactions DBM_Staple->DBM_Disadv

References

Spectroscopic Analysis of N-Benzyl-2,3-dibromomaleimide Reaction Products: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic properties of N-Benzyl-2,3-dibromomaleimide and its reaction products. Due to the limited availability of published spectroscopic data for this compound, this guide utilizes N-benzylmaleimide as a foundational analogue for comparison. The transformation of the maleimide core through reactions with nucleophiles, such as indoles, or through cross-coupling reactions, results in significant and predictable changes in their respective spectra. Understanding these spectroscopic shifts is crucial for reaction monitoring, product characterization, and the development of novel therapeutics and functional dyes.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for the starting maleimide scaffold and a representative product, 2,3-bis(3-indolyl)-N-benzylmaleimide. This product is formed through the reaction of this compound with indole, a common reaction motif for this class of compounds.

Table 1: Spectroscopic Data of N-Benzylmaleimide (Analogue for Starting Material)

Spectroscopic TechniqueData Highlights
¹H NMR (CDCl₃, 500 MHz)δ (ppm): 7.30-7.27 (m, 2H, Ar-H), 7.23-7.19 (m, 3H, Ar-H), 6.65 (s, 2H, HC=), 4.64 (s, 2H, CH₂).
¹³C NMR (CDCl₃, 125 MHz)δ (ppm): 170.5, 137.8, 134.0, 128.8, 128.5, 126.7, 41.4.
Mass Spec. (GC-MSD)m/z (rel. int.): 187 (M+, 100), 169 (80), 141 (18), 130 (55), 104 (20).[1]
FTIR (KBr)Characteristic C=O stretching of the imide group (~1700 cm⁻¹), C=C stretching of the maleimide ring, and aromatic C-H stretching.

Table 2: Spectroscopic Data of a Representative Reaction Product: 2,3-bis(3-indolyl)-N-benzylmaleimide

Spectroscopic TechniqueData Highlights
¹H NMR (DMSO-d₆, 500 MHz)δ (ppm): 9.78 (s, 1H, indole NH), 7.77–7.05 (m, aromatic protons from indole and benzyl groups), 3.76 (s, 2H, CH₂).
¹³C NMR (DMSO-d₆, 125 MHz)δ (ppm): 144.1, 139.2, 138.3, 137.3, 136.4, 132.7, 129.1, 128.8, 128.5, 128.4, 128.1, 127.4, 127.1, 127.0, 126.6, 125.9, 125.1, 118.8, 93.6, 78.1, 25.3.
Mass Spec. (HRMS-ESI)m/z: [M + Na]⁺ calcd for C₂₇H₂₁NNaO₂S⁺ 446.1185; found 446.1174 (for a sulfonated analogue, demonstrating the mass shift upon substitution).
FTIR (KBr)Appearance of N-H stretching from the indole rings (~3245 cm⁻¹), shifts in C=O and aromatic stretching frequencies compared to the starting maleimide.

Key Spectroscopic Transformations

Upon reaction, the most notable changes in the spectra include:

  • ¹H NMR: The disappearance of the singlet at ~6.65 ppm corresponding to the maleimide vinyl protons and the appearance of signals corresponding to the protons of the newly introduced substituents (e.g., the indole protons).

  • ¹³C NMR: A significant upfield or downfield shift of the carbons of the maleimide double bond, and the appearance of new signals from the substituent.

  • IR: The appearance of new characteristic bands from the functional groups of the nucleophile (e.g., N-H stretch for indoles or S-H for thiols, which will be absent in the product) and shifts in the carbonyl stretching frequency of the maleimide ring due to changes in conjugation.

  • Mass Spectrometry: A predictable increase in the molecular weight corresponding to the addition of the nucleophile and the loss of the two bromine atoms.

Experimental Protocols

Below are representative experimental protocols for the synthesis of N-substituted maleimides and a key reaction, the Suzuki-Miyaura cross-coupling.

General Procedure for Preparation of N-Substituted Maleimides

N-substituted maleimides can be synthesized from the corresponding primary amine and maleic anhydride to form a maleamic acid intermediate, followed by cyclization. For N-benzylmaleimide, benzylamine is reacted with maleic anhydride, and the resulting maleamic acid is then cyclized using a dehydrating agent such as acetic anhydride and a catalyst like sodium acetate.

Suzuki-Miyaura Cross-Coupling of this compound

The Suzuki-Miyaura cross-coupling reaction is a versatile method for forming carbon-carbon bonds. In the context of this compound, this reaction can be used to introduce aryl or heteroaryl substituents at the 2- and 3-positions of the maleimide ring.

Reaction Scheme:

This compound + Ar-B(OH)₂ --(Pd catalyst, base)--> 2-Aryl-N-benzyl-3-bromomaleimide or 2,3-Diaryl-N-benzylmaleimide

Detailed Protocol:

  • Reaction Setup: In a dry flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1 equivalent), the arylboronic acid (1.1 to 2.2 equivalents, depending on whether mono- or di-substitution is desired), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents), and a base such as K₂CO₃ (2-3 equivalents).

  • Solvent: Add a suitable degassed solvent system, typically a mixture of an organic solvent like toluene or dioxane and an aqueous solution of the base.

  • Reaction Conditions: Heat the reaction mixture with stirring at a temperature ranging from 80 to 110 °C. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired aryl-substituted N-benzylmaleimide.

Visualizing the Workflow and Molecular Logic

The following diagrams, generated using Graphviz, illustrate the experimental workflow for the spectroscopic analysis and the logical relationship in a typical reaction of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Reactants This compound + Nucleophile/Boronic Acid Reaction Reaction (e.g., Nucleophilic Substitution or Suzuki Coupling) Reactants->Reaction Crude Product Crude Product Reaction->Crude Product Purification Purification (e.g., Column Chromatography) Crude Product->Purification Pure Product Pure Product Purification->Pure Product H_NMR ¹H NMR Pure Product->H_NMR C_NMR ¹³C NMR Pure Product->C_NMR IR FTIR Pure Product->IR MS Mass Spectrometry Pure Product->MS Structure Elucidation Structure Elucidation H_NMR->Structure Elucidation Purity Assessment Purity Assessment H_NMR->Purity Assessment C_NMR->Structure Elucidation C_NMR->Purity Assessment IR->Structure Elucidation MS->Structure Elucidation

Caption: Experimental workflow for synthesis and spectroscopic analysis.

reaction_pathway Start This compound Product Substituted N-Benzylmaleimide Start->Product Nucleophilic Substitution Reactant Nucleophile (e.g., Thiol, Indole) Reactant->Product

Caption: Reaction of this compound with a nucleophile.

References

Safety Operating Guide

Essential Safety and Logistical Information for Handling N-Benzyl-2,3-dibromomaleimide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety protocols, operational procedures, and disposal plans for the handling of N-Benzyl-2,3-dibromomaleimide (CAS No: 91026-00-5) to ensure the safety of laboratory personnel.[1][2] Adherence to these guidelines is essential for researchers, scientists, and drug development professionals.

Hazard Identification and Classification

This compound is a chemical compound that poses several health risks.[1][3] Understanding these hazards is the first step in safe handling. The primary hazards associated with this compound are skin irritation, serious eye irritation, and potential respiratory irritation.[1][3] Some safety data sheets also classify it as causing severe skin burns and eye damage.[4]

Hazard ClassificationGHS CategoryHazard Statement
Skin Corrosion/IrritationCategory 1B / 2Causes severe skin burns and eye damage / Causes skin irritation.[3][4]
Serious Eye Damage/IrritationCategory 1 / 2ACauses serious eye damage / Causes serious eye irritation.[1][3][4]
Specific Target Organ Toxicity (Single Exposure)Category 3May cause respiratory irritation.[1][3][4]
Acute Toxicity, OralCategory 4Harmful if swallowed.[3]
Personal Protective Equipment (PPE)

A comprehensive personal protective equipment (PPE) ensemble is mandatory to prevent exposure. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles and a face shield.[1][3]Protects against splashes and airborne particles that can cause serious eye damage.[1][3]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).[5]Prevents skin contact, which can cause irritation or burns.[1][3] Contaminated gloves should be disposed of properly after use.[3]
Body Protection A lab coat or chemical-resistant coveralls.[1][6]Protects against skin contact from spills or splashes.
Respiratory Protection Use in a well-ventilated area. If dust or aerosols are generated, a NIOSH-approved respirator with a P3 particulate filter is recommended.Minimizes the inhalation of dust or fumes that may cause respiratory irritation.[1][3]

Operational Plan: Step-by-Step Handling Procedures

Following a systematic operational plan minimizes the risk of exposure and accidents.

Preparation and Handling
  • Ventilation: Always handle this compound in a well-ventilated area, such as a chemical fume hood.[1][3]

  • PPE Donning: Before handling the compound, put on all required personal protective equipment as specified in the table above.

  • Weighing and Transfer: When weighing or transferring the solid material, take care to avoid generating dust. Use a spatula for transfers and weigh the material on a tared weigh boat within the fume hood.

  • Spill Prevention: Keep the container tightly closed when not in use.[1] Ensure all containers are clearly labeled.

Accidental Release Measures

In the event of a spill, follow these procedures:

  • Evacuate: Evacuate non-essential personnel from the immediate area.[3]

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: Wearing appropriate PPE, prevent further leakage or spillage if it is safe to do so.[1]

  • Clean-up: For solid spills, carefully sweep or vacuum up the material and place it into a suitable, labeled container for disposal.[1][3] Avoid creating dust.[3] For liquid spills, absorb with an inert material.

  • Decontamination: Clean the spill area thoroughly with a suitable solvent and then with soap and water.

  • Waste Disposal: Dispose of the contaminated materials as hazardous waste according to the disposal plan.[1]

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection
  • Chemical Waste: All surplus this compound and materials contaminated with it (e.g., gloves, weigh boats, absorbent pads) must be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Container Disposal: Do not reuse empty containers.[1] They should be disposed of as unused product in the same manner as the chemical waste.[1][3]

Disposal Procedure
  • Licensed Disposal Service: The disposal of this material must be handled by a licensed professional waste disposal service.[3]

  • Regulatory Compliance: All federal, state, and local hazardous waste regulations must be strictly followed.[1] It is the responsibility of the waste generator to ensure complete and accurate classification of the waste.[1]

  • Environmental Protection: Do not allow the product or its waste to enter drains, waterways, or soil.[1][3]

Safe Handling Workflow

G Workflow for Safe Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_spill Spill Response A Risk Assessment B Don PPE (Gloves, Goggles, Lab Coat) A->B C Ensure Proper Ventilation (Fume Hood) B->C D Weighing and Transfer (Avoid Dust) C->D E Perform Experiment D->E S1 Evacuate & Ventilate D->S1 Spill Occurs F Store in Tightly Closed Container E->F G Segregate Waste (Chemical & Contaminated Materials) E->G E->S1 Spill Occurs H Label Hazardous Waste Container G->H I Arrange for Licensed Disposal Service H->I J J S2 Contain Spill S1->S2 S3 Clean Up with Inert Absorbent S2->S3 S4 Dispose of as Hazardous Waste S3->S4

Caption: Workflow for the safe handling and disposal of this compound.

References

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Reactant of Route 1
Reactant of Route 1
N-Benzyl-2,3-dibromomaleimide
Reactant of Route 2
Reactant of Route 2
N-Benzyl-2,3-dibromomaleimide

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